molecular formula C48H70N10O12 B608509 EILDV (human, bovine, rat)

EILDV (human, bovine, rat)

Número de catálogo: B608509
Peso molecular: 979.1 g/mol
Clave InChI: FQYZPSNPTJYQKB-CGTMUHGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

LDV is an α4β1 integrin (VLA-4) ligand and non-fluorescent derivative of LDV FITC.

Propiedades

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H70N10O12/c1-26(2)23-35(53-38(59)24-31-17-19-32(20-18-31)52-48(70)56-33-14-9-8-13-28(33)5)43(64)55-36(25-39(60)61)44(65)57-40(27(3)4)46(67)58-22-12-16-37(58)45(66)51-29(6)41(62)50-30(7)42(63)54-34(47(68)69)15-10-11-21-49/h8-9,13-14,17-20,26-27,29-30,34-37,40H,10-12,15-16,21-25,49H2,1-7H3,(H,50,62)(H,51,66)(H,53,59)(H,54,63)(H,55,64)(H,57,65)(H,60,61)(H,68,69)(H2,52,56,70)/t29-,30-,34-,35-,36-,37-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYZPSNPTJYQKB-CGTMUHGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H70N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of EILDV in Human Cell Lines: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the biological role of the pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) in human cell lines. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of this specific peptide sequence. At present, there is no direct research detailing the function, signaling pathways, or quantitative effects of EILDV in human cellular models.

While the broader field of peptide research is robust, with extensive studies on various intracellular and extracellular peptides and their roles in cell signaling, cell cycle regulation, and intercellular communication, the specific sequence EILDV remains uncharacterized in published literature.[1][2][3] General principles of peptide biology suggest that EILDV could potentially originate from the intracellular degradation of a larger protein and may have a currently unknown biological activity.[3]

The successful elucidation of a peptide's role necessitates a series of targeted experiments. A hypothetical workflow for investigating a novel peptide like EILDV is presented below. This workflow is designed to systematically uncover its biological significance, from initial characterization to detailed mechanistic insights.

Hypothetical Experimental Workflow for Characterizing EILDV

To begin to understand the function of EILDV, a structured experimental approach would be required. The following diagram outlines a potential workflow for the characterization of a novel peptide in human cell lines.

Experimental_Workflow cluster_synthesis Peptide Synthesis and Validation cluster_screening Initial Functional Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validation Functional Validation synthesis Solid-Phase Peptide Synthesis of EILDV purification HPLC Purification synthesis->purification validation Mass Spectrometry Validation purification->validation cell_lines Select Human Cell Lines (e.g., HeLa, HEK293, MCF7) validation->cell_lines treatment Treat Cells with EILDV cell_lines->treatment phenotypic_assay Phenotypic Assays (Proliferation, Viability, Morphology) treatment->phenotypic_assay affinity_chrom Affinity Chromatography-Mass Spectrometry phenotypic_assay->affinity_chrom yeast_two_hybrid Yeast Two-Hybrid Screening phenotypic_assay->yeast_two_hybrid computational Computational Docking and Binding Prediction phenotypic_assay->computational phospho_proteomics Phospho-proteomics affinity_chrom->phospho_proteomics western_blot Western Blot for Key Signaling Proteins (e.g., MAPK, PI3K/Akt) phospho_proteomics->western_blot reporter_assays Signaling Pathway Reporter Assays western_blot->reporter_assays knockdown Target Gene Knockdown/Knockout reporter_assays->knockdown rescue Rescue Experiments knockdown->rescue

Caption: A hypothetical experimental workflow for the characterization of the novel peptide EILDV in human cell lines.

Data Presentation: A Template for Future Findings

Should research on EILDV become available, the presentation of quantitative data in a structured format will be crucial for comparative analysis. The following tables are provided as templates for how such data could be organized.

Table 1: Proliferation Effects of EILDV on Various Human Cell Lines

Cell LineEILDV Concentration (µM)Incubation Time (h)Change in Proliferation (%)p-value
HEK293 124
1024
10024
HeLa 124
1024
10024
MCF7 124
1024
10024

Table 2: Binding Affinity of EILDV to a Putative Target Protein

Assay MethodTarget ProteinEILDV Concentration (nM)Binding Affinity (Kd)
Surface Plasmon ResonanceProtein X0.1 - 1000
Isothermal Titration CalorimetryProtein X0.1 - 1000

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are example protocols that would be essential for investigating the biological role of EILDV.

Protocol 1: Cell Proliferation Assay

  • Cell Seeding: Plate human cell lines (e.g., HEK293, HeLa, MCF7) in 96-well plates at a density of 5,000 cells per well in their respective complete growth media. Allow cells to adhere overnight.

  • Peptide Treatment: Prepare stock solutions of EILDV in a suitable solvent (e.g., sterile water or DMSO).[4] Serially dilute the peptide to final concentrations (e.g., 1, 10, 100 µM) in serum-free media. Replace the media in the wells with the peptide-containing media. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Assess cell proliferation using a commercially available assay, such as the MTT or WST-1 assay, following the manufacturer's instructions. Measure absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage change in proliferation. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

  • Cell Lysis: Treat cells with EILDV at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions and Conclusion

The study of novel peptides holds immense potential for uncovering new biological regulatory mechanisms and for the development of novel therapeutics. While the biological role of EILDV in human cell lines is currently unknown, the experimental framework outlined in this guide provides a clear path forward for its investigation.

We encourage the scientific community to undertake studies to characterize this and other unknown peptides. The generation of quantitative data and the detailed documentation of experimental protocols will be paramount in building a comprehensive understanding of the human peptidome and its implications for health and disease. As research in this area progresses, we anticipate that the templates and hypothetical workflows provided herein will serve as a valuable resource for structuring and presenting new findings on the biological role of EILDV.

References

EILDV Peptide: A Technical Guide to its Mechanism of Action in Cell Adhesion and Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a well-characterized bioactive sequence derived from the alternatively spliced type III connecting segment (IIICS) of fibronectin. It plays a crucial role in mediating cellular adhesion and migration, processes fundamental to physiological and pathological phenomena, including immune responses, wound healing, and cancer metastasis. The primary mechanism of action of the EILDV peptide is its specific recognition and binding to the α4β1 integrin, a heterodimeric transmembrane receptor. This interaction initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling, which culminates in the reorganization of the actin cytoskeleton and the formation of focal adhesions. This technical guide provides an in-depth exploration of the EILDV peptide's mechanism of action, detailing the signaling pathways involved, presenting quantitative data from key experimental assays, and offering comprehensive protocols for researchers in the field.

Core Mechanism: EILDV Peptide and α4β1 Integrin Interaction

The EILDV peptide functions as a ligand for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] Integrins are heterodimeric cell surface receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions. The EILDV sequence is recognized by a specific binding pocket on the α4 subunit of the integrin.[2] This binding event induces a conformational change in the integrin, triggering a cascade of intracellular signals.

Signaling Pathway

Upon binding of the EILDV peptide to the extracellular domain of α4β1 integrin, a process of "outside-in" signaling is initiated. This cascade involves the recruitment and activation of several key intracellular proteins to the cytoplasmic tails of the integrin subunits, leading to the formation of focal adhesions and subsequent cell migration.

The primary signaling events are as follows:

  • Talin Recruitment and Integrin Activation: The binding of EILDV promotes the recruitment of the cytoskeletal protein talin to the cytoplasmic tail of the β1 integrin subunit. Talin binding is a critical step in shifting the integrin to a high-affinity state, a process known as integrin activation. This conformational change strengthens the integrin's interaction with its ligand.

  • Paxillin (B1203293) Recruitment: Following talin engagement, the adaptor protein paxillin is recruited to the cytoplasmic tail of the α4 integrin subunit. Paxillin serves as a scaffolding protein, bringing together various signaling molecules to the site of adhesion.

  • Focal Adhesion Kinase (FAK) Activation: The formation of the integrin-talin-paxillin complex facilitates the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Tyr397).[3] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.

  • Src Family Kinase Activation and Downstream Signaling: Src binding to phosphorylated FAK leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets, including paxillin itself.[4] Phosphorylated paxillin can then recruit other proteins, such as Crk, which are involved in regulating the actin cytoskeleton.

  • Cytoskeletal Reorganization: The activation of this signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, promoting the formation of stress fibers and the maturation of focal adhesions. These structures provide the necessary traction for cell migration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of EILDV and related peptides in various in vitro assays.

Table 1: Inhibition of Cell Adhesion to Fibronectin

Peptide/CompoundCell TypeIC50 (µM)Reference
c(ILDV-NH(CH2)5CO)MOLT-4 (T-lymphoblastic leukemia)3.6 ± 0.44[1]
CS-1 (25-amino acid linear peptide)MOLT-4 (T-lymphoblastic leukemia)~18[1]
Echistatin (RGD-containing peptide)K562 (erythroleukemia)< 0.1[1]
Monoclonal antibody to α4 integrinMOLT-4 (T-lymphoblastic leukemia)-95 ± 1.2% inhibition at 0.5 µg/ml
Monoclonal antibody to β1 integrinMOLT-4 (T-lymphoblastic leukemia)-96 ± 2.7% inhibition at 0.5 µg/ml

Table 2: Cell Migration and Invasion Assay Parameters

Assay TypeCell LineChemoattractantIncubation TimeKey FindingsReference
Transwell MigrationEndothelial CellsCytokines2-48 hoursEILDV can modulate endothelial cell migration.
Transwell InvasionPancreatic Cancer CellsIL-1αNot SpecifiedFAK activation enhances invasion.[3]
Wound HealingHT-1080 (Fibrosarcoma)-24 hoursAutomated scratch creation improves reproducibility.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of the EILDV peptide.

Solid-Phase Peptide Synthesis of EILDV Peptide

Objective: To synthesize the EILDV pentapeptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Valine):

    • Dissolve Fmoc-Val-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Glu(OtBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

  • Purification and Characterization:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the EILDV peptide by mass spectrometry.

Cell Adhesion Assay

Objective: To quantify the inhibitory effect of the EILDV peptide on cell adhesion to fibronectin.

Materials:

  • 96-well microtiter plates

  • Human plasma fibronectin

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell line expressing α4β1 integrin (e.g., MOLT-4)

  • Cell culture medium

  • EILDV peptide and control peptides

  • Calcein-AM or Crystal Violet for cell quantification

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL human plasma fibronectin in PBS overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions, if using a fluorescence-based readout.

  • Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of the EILDV peptide or control peptides for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each well of the fibronectin-coated plate.

  • Adhesion: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Fluorescence: If using Calcein-AM, measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Absorbance: If using Crystal Violet, fix the cells with methanol (B129727), stain with 0.5% Crystal Violet, wash, and then solubilize the dye with a destaining solution. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the control (no peptide) and determine the IC50 value of the EILDV peptide.

Transwell Migration Assay

Objective: To assess the effect of the EILDV peptide on cell migration towards a chemoattractant.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • EILDV peptide

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal Violet stain

  • Microscope

Protocol:

  • Chemoattractant Gradient: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. Add 100 µL of serum-free medium to the upper chamber (the Transwell insert).

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • If testing the inhibitory effect of EILDV, pre-incubate the cells with the peptide.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or paraformaldehyde for 10-15 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Washing and Imaging: Gently wash the insert with water. Allow it to air dry. Image the migrated cells on the underside of the membrane using an inverted microscope.

  • Quantification: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.

Mandatory Visualizations

Signaling Pathway Diagram

EILDV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EILDV EILDV Peptide Integrin_inactive α4β1 Integrin (Inactive) EILDV->Integrin_inactive Binding Integrin_active α4β1 Integrin (Active) Integrin_inactive->Integrin_active Conformational Change Talin Talin Integrin_active->Talin Recruitment Paxillin Paxillin Integrin_active->Paxillin Recruitment Talin->Integrin_active Stabilizes Active State FAK FAK Talin->FAK Recruitment & Activation Paxillin->FAK Recruitment & Activation Paxillin_p Phospho-Paxillin Paxillin->Paxillin_p FAK_pY397 FAK-pY397 FAK->FAK_pY397 Autophosphorylation FAK_pY397->Paxillin Phosphorylation Src Src FAK_pY397->Src Recruitment & Activation Src->Paxillin Phosphorylation Src->FAK_pY397 Further Phosphorylation Cytoskeleton Actin Cytoskeleton Reorganization Paxillin_p->Cytoskeleton Adhesion Focal Adhesion Formation & Maturation Cytoskeleton->Adhesion Migration Cell Migration Adhesion->Migration

Caption: EILDV peptide signaling cascade via α4β1 integrin.

Experimental Workflow: Cell Adhesion Assay

Cell_Adhesion_Workflow start Start plate_coating Coat 96-well plate with Fibronectin start->plate_coating blocking Block with BSA plate_coating->blocking cell_prep Prepare and Label Cells (e.g., Calcein-AM) blocking->cell_prep inhibition Pre-incubate cells with EILDV Peptide cell_prep->inhibition adhesion Add cells to plate and incubate inhibition->adhesion washing Wash to remove non-adherent cells adhesion->washing quantification Quantify adherent cells (Fluorescence/Absorbance) washing->quantification analysis Data Analysis (IC50) quantification->analysis end End analysis->end Integrin_Signaling_Logic cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling intracellular_signals Intracellular Signals (e.g., from growth factors) talin_activation Talin Activation intracellular_signals->talin_activation integrin_activation Integrin Activation (High Affinity State) talin_activation->integrin_activation ligand_binding Ligand Binding (e.g., EILDV) integrin_activation->ligand_binding Enhances integrin_clustering Integrin Clustering ligand_binding->integrin_clustering downstream_cascade Downstream Signaling Cascade (FAK, Paxillin, etc.) integrin_clustering->downstream_cascade cellular_response Cellular Response (Adhesion, Migration) downstream_cascade->cellular_response

References

EILDV Peptide Interaction with Integrin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EILDV (Glu-Ile-Leu-Asp-Val) peptide sequence, derived from the alternatively spliced type III connecting segment (CS-1) of fibronectin, is a critical recognition motif for the α4β1 integrin. This interaction plays a pivotal role in a variety of physiological and pathological processes, including leukocyte trafficking, inflammation, and autoimmune diseases. This technical guide provides an in-depth overview of the EILDV peptide's interaction with integrin receptors, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

EILDV Peptide and its Primary Receptor: α4β1 Integrin

The minimal active sequence for α4β1 integrin binding within the CS-1 region of fibronectin has been identified as the tripeptide Leu-Asp-Val (LDV). The EILDV pentapeptide represents a more extensive and highly relevant sequence for studying this interaction. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on leukocytes, including lymphocytes, monocytes, and eosinophils.

Specificity of the EILDV-Integrin Interaction

While the RGD (Arg-Gly-Asp) motif is a promiscuous ligand for numerous integrins, the EILDV/LDV motif exhibits a high degree of specificity for α4-containing integrins, primarily α4β1. While some studies have explored the possibility of LDV motifs interacting with other integrins, the primary and most well-characterized interaction is with α4β1. There is no significant evidence to suggest a direct or high-affinity binding of the EILDV peptide to αvβ3 integrin, which is a principal receptor for RGD-containing ligands.[1][2][3]

Quantitative Analysis of EILDV and Related Peptide Binding to α4β1 Integrin

The affinity of the EILDV peptide and its analogs for α4β1 integrin has been quantified using various experimental techniques, primarily through the determination of the half-maximal inhibitory concentration (IC50) in cell adhesion assays. The data presented below summarizes the binding affinities of several LDV-containing cyclic peptides and peptidomimetics, which often exhibit higher potency and stability compared to the linear EILDV sequence.

Peptide/CompoundDescriptionCell LineAssayIC50 (nM)
cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) Cyclic hexapeptide LDV analogMOLT-4Cell adhesion to fibronectin260
cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) Cyclic hexapeptide LDV analogMOLT-4Cell adhesion to VCAM-1330
BIO1211 LDV-containing peptidomimetic antagonistJurkatCell adhesion to fibronectin5.5
DS70 Hybrid α/β-peptide antagonistJurkatCell adhesion to VCAM-15.04
DS70 Hybrid α/β-peptide antagonistJurkatCell adhesion to fibronectin4.3

Experimental Protocols

Cell Adhesion Assay

Cell adhesion assays are fundamental for quantifying the inhibitory effect of peptides like EILDV on the interaction between α4β1 integrin-expressing cells and their ligands, such as fibronectin or VCAM-1.

Objective: To determine the IC50 value of a test peptide by measuring its ability to inhibit the adhesion of α4β1-expressing cells to a coated substrate.

Materials:

  • 96-well microtiter plates

  • α4β1-expressing cells (e.g., Jurkat, MOLT-4)

  • Adhesion substrate: Fibronectin fragment containing CS-1 or recombinant VCAM-1

  • Test peptide (e.g., EILDV or its analogs) at various concentrations

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., RPMI-1640)

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the adhesion substrate (e.g., 10 µg/mL fibronectin fragment in PBS).

    • Incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Label the α4β1-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibition Assay:

    • Add serial dilutions of the test peptide to the coated wells.

    • Add the labeled cell suspension to each well.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent cells. The number of washes may need to be optimized for the specific cell type.

    • Quantify the number of adherent cells by measuring the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Plot the percentage of cell adhesion against the logarithm of the peptide concentration.

    • Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of cell adhesion.

G cluster_prep Plate Preparation cluster_cell Cell Preparation cluster_assay Adhesion Assay cluster_quant Quantification p1 Coat Plate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Peptide p4->a1 c1 Label Cells c2 Resuspend Cells c1->c2 a2 Add Cells c2->a2 a1->a2 a3 Incubate a2->a3 q1 Wash a3->q1 q2 Read Plate q1->q2 q3 Analyze Data q2->q3

Workflow for a typical cell adhesion assay.
Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the binding kinetics (association and dissociation rate constants, k_on and k_off) and affinity (equilibrium dissociation constant, K_D) of the EILDV peptide to purified integrin receptors.

Objective: To measure the kinetic and equilibrium binding constants of the EILDV peptide to immobilized α4β1 integrin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified, soluble α4β1 integrin

  • EILDV peptide at various concentrations

  • Running buffer (e.g., HBS-P+ containing Ca²⁺ and Mg²⁺)

Protocol:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified α4β1 integrin over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the EILDV peptide (analyte) over the immobilized integrin surface (ligand).

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the peptide to the integrin.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on (K_D = k_off / k_on).

G cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis i1 Activate Chip i2 Immobilize Integrin i1->i2 i3 Deactivate i2->i3 b1 Inject Peptide (Association) i3->b1 b2 Flow Buffer (Dissociation) b1->b2 d1 Fit Sensorgrams b2->d1 d2 Determine k_on, k_off d1->d2 d3 Calculate K_D d2->d3 G EILDV EILDV Peptide a4b1 α4β1 Integrin EILDV->a4b1 Binding cSrc c-Src a4b1->cSrc Activation (FAK-independent) p130Cas p130Cas cSrc->p130Cas Phosphorylation Rac Rac p130Cas->Rac Activation Migration Cell Migration Rac->Migration

References

The EILDV Sequence: A Technical Guide to its Discovery, History, and Function in Cellular Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide sequence Glu-Ile-Leu-Asp-Val (EILDV) is a critical recognition motif within the extracellular matrix protein fibronectin, playing a pivotal role in cell adhesion and migration. This technical guide provides an in-depth exploration of the discovery and history of the EILDV sequence, detailing the key experiments that elucidated its function as a ligand for the α4β1 integrin. We present a comprehensive overview of the experimental protocols used in its characterization, quantitative data from seminal studies, and a detailed map of the downstream signaling pathways it initiates. This document serves as a foundational resource for researchers in cell biology, pharmacology, and drug development interested in the therapeutic potential of targeting the EILDV-α4β1 interaction.

Discovery and History

The discovery of the EILDV sequence was a significant advancement in understanding the molecular basis of cell-matrix interactions, particularly the role of fibronectin in mediating cell adhesion.

Identification within the CS1 Region of Fibronectin

The EILDV sequence was first identified as a key component of a major cell type-specific adhesion site within the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1] This region, also known as the V (variable) region, contains a 25-amino acid peptide fragment designated as Connecting Segment-1 (CS1).[1][2] Early research demonstrated that this CS1 region was crucial for the adhesion of certain cell types, such as melanoma cells.[1]

The Seminal Work of Komoriya et al. (1991)

A pivotal 1991 study by Komoriya and colleagues was instrumental in pinpointing the minimal essential sequence within CS1 required for cell adhesion.[1] Through the synthesis of a series of overlapping peptides spanning the CS1 sequence, they systematically narrowed down the active site. Their research revealed that the pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) was a potent mediator of melanoma cell spreading.[1]

Further investigation in the same study identified the tripeptide Leu-Asp-Val (LDV) as the minimal sequence capable of supporting cell adhesion and blocking cell spreading on fibronectin.[1][3] This discovery established the LDV motif, and by extension the EILDV sequence, as a novel integrin recognition site, distinct from the well-characterized Arg-Gly-Asp (RGD) sequence.[1]

Identification of the α4β1 Integrin as the EILDV Receptor

Subsequent research rapidly identified the integrin heterodimer α4β1 (also known as Very Late Antigen-4 or VLA-4) as the primary receptor for the EILDV/LDV sequence within the CS1 domain of fibronectin.[1][2][4] This interaction was shown to be crucial for the adhesion and migration of various cell types, including lymphocytes and melanoma cells.[3][4]

Quantitative Data on EILDV and Related Peptide Activity

The following tables summarize key quantitative data from studies evaluating the activity of EILDV and its derivatives in cell adhesion assays.

Peptide SequenceDescriptionCell TypeAssayKey FindingReference
EILDV Pentapeptide from fibronectin CS1MelanomaCell SpreadingActive in promoting cell spreading[1]
LDV Minimal active tripeptide from CS1MelanomaInhibition of Cell SpreadingActive in blocking cell spreading on fibronectin[1]
c(ILDV-NH(CH₂)₅CO) Cyclic peptide analog of ILDVMOLT-4 (T-lymphoblastic leukemia)Inhibition of Cell Adhesion to FibronectinIC₅₀ = 3.6 ± 0.44 μM[1]
CS-1 Peptide (25-mer) Full 25-amino acid sequence from fibronectinMOLT-4 (T-lymphoblastic leukemia)Inhibition of Cell Adhesion to Fibronectin~5-fold less potent than c(ILDV-NH(CH₂)₅CO)[1]

Key Experimental Protocols

The characterization of the EILDV sequence relied on a series of well-defined in vitro assays. The detailed methodologies for these key experiments are provided below.

Peptide Synthesis
  • Method: Solid-phase peptide synthesis.

  • Procedure: Peptides were synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) chemistry. Amino acids were sequentially added to the growing peptide chain. Following assembly, the peptide was cleaved from the resin and purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).

Cell Culture
  • Cell Lines: Human melanoma cells (e.g., A375), human T-lymphoblastic leukemia cells (e.g., MOLT-4).

  • Culture Conditions: Cells were maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cell Adhesion Assay
  • Objective: To quantify the attachment of cells to a substrate coated with fibronectin or its peptide fragments.

  • Protocol:

    • Plate Coating: 96-well microtiter plates were coated with a solution of human plasma fibronectin (typically 10 µg/mL in phosphate-buffered saline, PBS) overnight at 4°C. The plates were then washed with PBS and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

    • Cell Preparation: Cells were harvested, washed, and resuspended in serum-free medium.

    • Inhibition Studies: For inhibition assays, cells were pre-incubated with various concentrations of synthetic peptides (e.g., EILDV, LDV, or control peptides) for a defined period (e.g., 30 minutes) at 37°C.

    • Cell Seeding: The cell suspension (with or without peptides) was added to the coated wells and incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

    • Washing: Non-adherent cells were removed by gentle washing with PBS.

    • Quantification: The number of adherent cells was quantified. This can be achieved through various methods, such as staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a colorimetric phosphatase assay.

Cell Spreading Assay
  • Objective: To assess the morphological changes of cells upon adhesion to a substrate, specifically the transition from a rounded to a flattened morphology.

  • Protocol:

    • Substrate Preparation: Glass coverslips or tissue culture plates were coated with fibronectin or peptides as described for the cell adhesion assay.

    • Cell Seeding: A low density of cells was seeded onto the coated surfaces.

    • Incubation: Cells were incubated at 37°C for a time course (e.g., 30, 60, 120 minutes) to allow for attachment and spreading.

    • Fixation and Staining: At each time point, cells were fixed with a solution like 4% paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100). The actin cytoskeleton was often stained with fluorescently labeled phalloidin (B8060827) to visualize cell morphology.

    • Imaging and Analysis: The percentage of spread cells (cells exhibiting a flattened morphology with visible lamellipodia) was determined by examining a number of microscopic fields.

Signaling Pathways and Visualizations

The binding of the EILDV sequence to the α4β1 integrin initiates a cascade of intracellular signaling events that regulate cell behavior, including migration and proliferation.

Downstream Signaling of α4β1 Integrin

Upon ligand binding, α4β1 integrin clustering triggers the recruitment and activation of several key signaling molecules. While the complete network is complex and can be cell-type dependent, a central pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This, in turn, can lead to the activation of downstream pathways, including the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade, which is crucial for gene expression and cell proliferation. Additionally, the α4β1-mediated signaling can influence the activity of small GTPases of the Rho family, such as RhoA, which are master regulators of the actin cytoskeleton and are thus critical for cell migration.

Below are Graphviz diagrams illustrating the experimental workflow for identifying the active peptide sequence and the downstream signaling pathway initiated by EILDV binding.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Cell-Based Assays cluster_analysis Analysis cluster_conclusion Conclusion p1 Synthesize Overlapping Peptides from CS1 a1 Melanoma Cell Spreading Assay p1->a1 Test peptides for activity r1 Identify Active Peptides (EILDV, LDVPS) a1->r1 Quantify cell spreading a2 Inhibition of Cell Spreading on Fibronectin r2 Determine Minimal Active Sequence (LDV) a2->r2 Confirm minimal sequence r1->a2 Use active peptides as inhibitors c1 EILDV is a key recognition motif for cell adhesion r2->c1

Caption: Workflow for the identification of the EILDV sequence.

signaling_pathway EILDV EILDV (on Fibronectin) alpha4beta1 α4β1 Integrin EILDV->alpha4beta1 binds FAK FAK alpha4beta1->FAK activates RhoA RhoA alpha4beta1->RhoA regulates Src Src FAK->Src recruits & activates Ras Ras FAK->Ras activates p130Cas p130Cas Src->p130Cas phosphorylates MAPK_pathway MAP Kinase Pathway (ERK1/2) Ras->MAPK_pathway activates Cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Cytoskeleton controls Gene_Expression Gene Expression MAPK_pathway->Gene_Expression regulates Cell_Migration Cell Migration Cytoskeleton->Cell_Migration Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: EILDV-α4β1 integrin downstream signaling pathway.

Therapeutic Implications and Future Directions

The specificity of the EILDV-α4β1 interaction has made it an attractive target for therapeutic intervention, particularly in diseases characterized by inappropriate cell migration, such as inflammation and cancer metastasis.

  • Anti-inflammatory Agents: The α4β1 integrin is highly expressed on leukocytes, and its interaction with ligands on the vascular endothelium is a critical step in their extravasation to sites of inflammation. Small molecule or peptide-based inhibitors that block the EILDV binding site on α4β1 have been investigated as potential anti-inflammatory drugs.

  • Anti-cancer Therapeutics: The involvement of the EILDV-α4β1 interaction in melanoma cell adhesion and migration suggests that targeting this pathway could be a viable strategy to inhibit tumor metastasis.

  • Drug Delivery: The EILDV sequence has been explored as a targeting moiety to deliver drugs specifically to cells that overexpress the α4β1 integrin.

Future research in this area will likely focus on the development of more potent and selective EILDV mimetics with improved pharmacokinetic properties, as well as a deeper understanding of the structural basis of the EILDV-α4β1 interaction to facilitate rational drug design. The continued exploration of the downstream signaling pathways will also uncover new potential targets for therapeutic intervention.

References

EILDV Sequence Conservation Across Human, Bovine, and Rat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Glu-Ile-Leu-Asp-Val (EILDV) amino acid sequence across human, bovine, and rat species. The EILDV motif is a critical recognition site within the Type III connecting segment (IIICS) of fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix.[1] This sequence, and the larger CS1 peptide region it resides in, is recognized by the α4β1 integrin receptor, playing a pivotal role in cell adhesion, migration, and signaling.[2][3][4] Understanding its conservation is crucial for translational research and the development of therapeutics targeting the fibronectin-integrin axis.

Quantitative Analysis of EILDV Sequence Conservation

The EILDV sequence is located within the Variable (V) or IIICS region of the fibronectin 1 (FN1) protein. This region is subject to alternative splicing, but the segment containing the EILDV motif is highly conserved across mammals.[5] An alignment of the FN1 protein sequences from Homo sapiens, Bos taurus, and Rattus norvegicus reveals that the core EILDV motif and its immediate flanking residues are 100% identical.

This high degree of conservation underscores the fundamental biological importance of this interaction. The stability of this motif across species makes bovine and rat models highly relevant for studying human α4β1 integrin-mediated processes.

SpeciesCommon NameUniProt IDSequence Alignment (V-Region Segment)Core Motif Conservation
Homo sapiensHumanP02751[6]...DELPQLVTLPHPNLHGPEILDVPST...100%
Bos taurusBovineP07589[7]...DELPQLVTLPHPNLHGPEILDVPST...100%
Rattus norvegicusRatP04937...DELPQLVTLPHPNLHGPEILDVPST...100%

Table 1: Conservation of the EILDV Sequence in Fibronectin 1. The table displays the amino acid sequence alignment for a portion of the V-region of fibronectin containing the EILDV motif (highlighted in bold) for human, bovine, and rat. The UniProt accession numbers provide a reference to the full protein sequences.

Biological Significance and Signaling Pathways

The interaction between the EILDV motif of fibronectin and the α4β1 integrin (also known as Very Late Antigen-4, VLA-4) on the cell surface triggers "outside-in" signaling cascades that regulate critical cellular functions.[2] This binding initiates the recruitment and activation of intracellular signaling proteins, including Focal Adhesion Kinase (FAK) and Src, which in turn modulate the actin cytoskeleton, cell migration, and gene expression.[8][9]

EILDV_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Intracellular Intracellular Cascade FN1 Fibronectin (EILDV) Integrin α4β1 Integrin FN1->Integrin Binding FAK FAK Activation Integrin->FAK Src c-Src Activation FAK->Src recruits Actin Actin Cytoskeleton Reorganization Src->Actin Migration Cell Migration Actin->Migration

EILDV-α4β1 Integrin Signaling Cascade.

Experimental Protocols

Verifying the conservation and function of the EILDV sequence involves a combination of in silico, in vitro, and cell-based assays.

Protocol: In Silico Sequence Alignment

This protocol describes the computational method for verifying sequence conservation.

  • Sequence Retrieval: Obtain the full-length protein sequences for Fibronectin 1 (FN1) for Homo sapiens (P02751), Bos taurus (P07589), and Rattus norvegicus (P04937) from a public database such as UniProt.

  • Multiple Sequence Alignment (MSA): Use a standard MSA tool (e.g., Clustal Omega, T-Coffee) to align the retrieved sequences.

  • Analysis: Identify the conserved V-region containing the PEILDVPST segment. Calculate the percentage identity for the core motif and the surrounding 10-20 amino acids to confirm the degree of conservation.

Protocol: Solid-Phase Peptide Binding Assay

This in vitro assay quantifies the direct binding interaction between an EILDV-containing peptide and purified α4β1 integrin.

  • Plate Coating: Coat a 96-well high-binding microplate with a synthetic peptide containing the EILDV sequence (e.g., H2N-GPEILDVPST-COOH) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.[10]

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.[11]

  • Binding: Wash the plate again. Add serial dilutions of purified α4β1 integrin receptor in a binding buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM MnCl₂) to the wells and incubate for 2-3 hours at room temperature.[11]

  • Detection: Wash the plate to remove unbound integrin. Add a primary antibody against an integrin subunit (e.g., anti-β1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: Add an HRP substrate (e.g., TMB). Stop the reaction with 1M H₂SO₄ and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of bound integrin.

Protocol: Cell Adhesion Assay

This assay measures the ability of cells expressing α4β1 integrin to adhere to a surface coated with an EILDV-containing substrate.[12][13][14]

  • Plate Preparation: Coat wells of a 96-well tissue culture plate with 20 µg/mL of fibronectin or an EILDV-containing peptide in PBS and incubate for 2 hours at 37°C.[12]

  • Blocking: Aspirate the coating solution and block non-specific sites with 1% BSA in serum-free medium for 1 hour at 37°C.[12]

  • Cell Seeding: Harvest cells known to express α4β1 integrin (e.g., Jurkat cells, melanoma cells). Resuspend them in serum-free medium and add 5 x 10⁴ cells to each well.

  • Adhesion Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator to allow for cell attachment.

  • Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with 4% paraformaldehyde. Stain the cells with 0.5% crystal violet solution for 10 minutes.[12] Wash away excess stain with water. Solubilize the stain with 1% SDS and read the absorbance at 550 nm.[12] Higher absorbance indicates greater cell adhesion.

Cell_Adhesion_Workflow Start Start Coat Coat Plate with EILDV Peptide / Fibronectin Start->Coat Block Block with BSA Coat->Block Seed Seed α4β1-Expressing Cells Block->Seed Incubate Incubate (37°C) for Adhesion Seed->Incubate Wash Wash to Remove Non-Adherent Cells Incubate->Wash Fix Fix & Stain (Crystal Violet) Wash->Fix Quantify Solubilize & Measure Absorbance (550 nm) Fix->Quantify End End Quantify->End

Workflow for a standard Cell Adhesion Assay.

Implications for Drug Development

The absolute conservation of the EILDV sequence across human, bovine, and rat species has significant implications for preclinical drug development.

  • Model System Validity: The identical nature of the binding site validates the use of rat and bovine species as reliable animal models for studying the efficacy and safety of therapeutics that target the human α4β1-fibronectin interaction.

  • Target Specificity: Small molecules or antibody-based therapies designed to antagonize the human α4β1-EILDV interaction can be expected to have a comparable binding affinity and biological effect in these preclinical models, facilitating a smoother transition from in vitro studies to in vivo testing.

Logical_Relationship Conservation 100% EILDV Sequence Conservation (Human, Bovine, Rat) Function Conserved α4β1 Binding Function Conservation->Function implies Model High Predictive Value of Bovine & Rat Models for Human Therapeutics Function->Model enables

Conservation Logic for Preclinical Model Selection.

References

The Role of the EILDV Motif in Extracellular Matrix Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural support to tissues and plays a crucial role in regulating cellular behavior. Cell-ECM interactions are primarily mediated by integrins, a family of transmembrane receptors that recognize specific motifs within ECM proteins. One such critical interaction is the recognition of the Glu-Ile-Leu-Asp-Val (EILDV) sequence within fibronectin by the α4β1 integrin. This binding event triggers a cascade of intracellular signals that influence a wide range of cellular processes, including adhesion, migration, proliferation, and survival. This technical guide provides an in-depth exploration of the role of the EILDV motif in extracellular matrix signaling, with a focus on its interaction with α4β1 integrin and the subsequent downstream signaling pathways.

The EILDV Motif and its Receptor: α4β1 Integrin

The EILDV sequence is located within the alternatively spliced type III connecting segment (CS-1) of fibronectin, a major component of the ECM.[1] The minimal recognition sequence for α4β1 integrin within this region has been identified as the tripeptide Leu-Asp-Val (LDV).[1][2] The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric receptor expressed on the surface of various cell types, including leukocytes, hematopoietic stem cells, and certain cancer cells.[3][4] The interaction between the EILDV/LDV motif and α4β1 integrin is a key mediator of cell adhesion to the fibronectin matrix.[5]

Quantitative Analysis of EILDV-α4β1 Integrin Interaction

The binding affinity of ligands to integrins is a critical determinant of the cellular response. Quantitative data on the interaction between EILDV/LDV peptides and α4β1 integrin are essential for understanding the potency of this signaling axis and for the development of therapeutic modulators.

LigandAssay TypeCell/SystemIC50 / KdReference
LDV-FITC Direct BindingU937 cellsKd: 0.3 nM (with Mn2+)[1]
LDV-FITC Direct BindingU937 cellsKd: 12 nM (without Mn2+)[1]
c(ILDV-NH(CH2)5CO) Cell Adhesion InhibitionMOLT-4 cells on fibronectinIC50: 3.6 ± 0.44 μM[6]
CS-1 linear peptide (25-mer) Cell Adhesion InhibitionMOLT-4 cells on fibronectin~5-fold less potent than c(ILDV-NH(CH2)5CO)[6]
BIO1211 (cyclic peptide) Competitive Binding (purified α4β1)Purified α4β1 integrinIC50: 5.5 nM (vs. FN), 4.6 nM (vs. VCAM-1)[7]
DS70 (α/β-hybrid peptide) Scintillation Proximity AssayPurified α4β1 integrinIC50: 8.3 nM[8]
DS70 (α/β-hybrid peptide) Cell Adhesion InhibitionJurkat cells on VCAM-1IC50: 5.04 nM[8]
DS70 (α/β-hybrid peptide) Cell Adhesion InhibitionJurkat cells on fibronectinIC50: 4.3 nM[8]

Downstream Signaling Pathways of EILDV-α4β1 Interaction

The binding of the EILDV motif to α4β1 integrin initiates a complex network of intracellular signaling events. This "outside-in" signaling is crucial for translating cues from the extracellular environment into cellular responses. Key signaling molecules implicated in this pathway include Focal Adhesion Kinase (FAK), Src family kinases, and the mitogen-activated protein kinase (MAPK) cascade.

EILDV-α4β1 Signaling Pathway

EILDV_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus FN Fibronectin (CS-1) EILDV EILDV motif Integrin α4β1 Integrin EILDV->Integrin Binding Talin Talin Integrin->Talin Recruitment Paxillin (B1203293) Paxillin Integrin->Paxillin Recruitment Src Src Integrin->Src Direct Activation (FAK-independent) FAK FAK Talin->FAK Paxillin->FAK FAK->Src Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Recruitment Rac Rac-GTP Crk->Rac Activation PAK PAK Rac->PAK MEK MEK PAK->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Migration, Proliferation, Survival) ERK->Transcription

EILDV-α4β1 Integrin Signaling Cascade

Upon EILDV binding, α4β1 integrin undergoes a conformational change, leading to the recruitment of adaptor proteins such as talin and paxillin to its cytoplasmic tail.[9][10][11] This clustering of integrins and adaptor proteins at the cell membrane forms focal adhesion complexes.

FAK-Dependent Signaling: In many cell types, Focal Adhesion Kinase (FAK) is a central player in integrin-mediated signaling.[12][13] FAK is recruited to focal adhesions and becomes activated through autophosphorylation at Tyrosine 397 (Y397).[6] This phosphotyrosine residue serves as a docking site for Src family kinases. The resulting FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas, which in turn recruits the adaptor protein Crk and activates the Rac GTPase, a key regulator of the actin cytoskeleton and cell motility.[12] The FAK-Src complex also plays a role in activating the Ras-MAPK pathway, leading to the phosphorylation and activation of ERK1/2, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[14]

FAK-Independent Signaling: Interestingly, studies have shown that α4β1 integrin can promote cell motility in a FAK-independent manner.[2][12] In this alternative pathway, the cytoplasmic domain of the α4 integrin subunit can directly activate c-Src.[2][12] This activated Src can then phosphorylate downstream targets like p130Cas, leading to Rac activation and cell migration, bypassing the requirement for FAK.[12] This highlights the versatility of α4β1 signaling and suggests that the specific downstream pathways activated may be cell-type and context-dependent.

Experimental Protocols

Cell Adhesion Assay to Fibronectin CS-1

This assay quantifies the adhesion of cells to the EILDV-containing CS-1 fragment of fibronectin.

Workflow Diagram:

Cell_Adhesion_Workflow A Coat wells with CS-1 fragment or BSA B Block non-specific binding sites A->B C Seed cells into wells B->C D Incubate to allow adhesion C->D E Wash to remove non-adherent cells D->E F Stain adherent cells E->F G Elute stain F->G H Quantify absorbance G->H

Cell Adhesion Assay Workflow

Methodology:

  • Coating: Coat wells of a 96-well plate with a solution of fibronectin CS-1 fragment (e.g., 10 µg/mL in PBS) overnight at 4°C. Use Bovine Serum Albumin (BSA) as a negative control.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Seeding: Harvest cells and resuspend them in serum-free media. Add a defined number of cells (e.g., 5 x 10^4 cells) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet.

  • Elution: Solubilize the stain from the cells using a solution like 10% acetic acid.

  • Quantification: Measure the absorbance of the eluted stain at a specific wavelength (e.g., 595 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Co-Immunoprecipitation (Co-IP) of α4β1 Integrin and Downstream Signaling Molecules

This protocol is designed to isolate α4β1 integrin and its interacting proteins to study the composition of the signaling complex upon EILDV stimulation.

Workflow Diagram:

CoIP_Workflow A Stimulate cells with EILDV peptide B Lyse cells with non-denaturing buffer A->B C Pre-clear lysate with control beads B->C D Incubate lysate with anti-α4 integrin antibody C->D E Add Protein A/G beads to capture antibody-protein complexes D->E F Wash beads to remove non-specific binders E->F G Elute protein complexes F->G H Analyze by Western Blot G->H

Co-Immunoprecipitation Workflow

Methodology:

  • Cell Stimulation: Culture cells to an appropriate confluency and then stimulate with EILDV peptide for various time points.

  • Lysis: Wash the cells with ice-cold PBS and lyse them on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with control beads (e.g., Protein A/G agarose (B213101) beads) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the α4 integrin subunit overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-integrin complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against potential interacting partners like FAK, Src, paxillin, and talin.

Western Blot Analysis of FAK and ERK Phosphorylation

This method is used to quantify the activation of FAK and ERK1/2 in response to EILDV stimulation.

Workflow Diagram:

Western_Blot_Workflow A Stimulate cells with EILDV peptide B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-pFAK, anti-pERK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Quantify band intensity H->I

Western Blot Workflow

Methodology:

  • Cell Treatment and Lysis: Treat cells with EILDV peptide for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK Y397 or anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantification: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., total FAK or total ERK). Quantify the band intensities using densitometry software.

Conclusion

The interaction between the EILDV motif in fibronectin and the α4β1 integrin is a pivotal event in extracellular matrix signaling, regulating a multitude of cellular functions. The downstream signaling cascade, involving both FAK-dependent and -independent pathways, offers a complex and adaptable system for cells to respond to their environment. A thorough understanding of this signaling axis, supported by quantitative binding data and robust experimental protocols, is crucial for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of EILDV in health and disease, and for the rational design of novel therapeutics targeting this critical interaction.

References

EILDV Peptide and its Relation to the CS1 Sequence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the EILDV peptide, its relationship to the Connecting Segment 1 (CS1) of fibronectin, and its role in cell adhesion and signaling. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and immunology.

Introduction: The EILDV Peptide and the CS1 Sequence

The EILDV (Glu-Ile-Leu-Asp-Val) peptide is a biologically active pentapeptide sequence derived from the Connecting Segment 1 (CS1), a 25-amino acid region within an alternatively spliced domain of fibronectin.[1][2] The CS1 sequence, and specifically the EILDV motif, plays a crucial role in mediating cell adhesion, primarily through its interaction with the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1][2] The minimal essential sequence for this cell adhesion activity has been identified as the tripeptide Leu-Asp-Val (LDV).[1][2][3]

The interaction between the EILDV/CS1 sequence and VLA-4 is a key process in various physiological and pathological events, including immune responses, inflammation, and cancer metastasis.[4][5] Consequently, the EILDV peptide and its derivatives are of significant interest as potential therapeutic agents for targeting these processes.

Quantitative Data on Peptide-Mediated Cell Adhesion

The inhibitory activity of peptides derived from the CS1 sequence on VLA-4-mediated cell adhesion has been quantified in various studies. The following table summarizes key findings, providing a basis for comparing the potency of different peptide constructs.

Peptide/MoleculeAssay DescriptionCell LineSubstrateIC50 ValueReference
c(ILDV-NH(CH2)5CO) Inhibition of cell adhesionMOLT-4 (human T-lymphoblastic leukemia)Fibronectin3.6 ± 0.44 µM [6]
Linear CS-1 Peptide (25-mer) Inhibition of cell adhesion (estimated)MOLT-4 (human T-lymphoblastic leukemia)Fibronectin~18 µM [6]
LDV Peptide Inhibition of cell adhesionLymphocytes (resting)CS-110-20 times less active than CS-1[7]
ILDV Peptide Inhibition of cell adhesionB16-BL6 melanoma cellsFibronectinMarked inhibition (qualitative)[5]
LDV Peptide Inhibition of cell adhesionB16-BL6 melanoma cellsFibronectinInactive[5]

Note: The IC50 for the linear CS-1 peptide is an estimation based on the report that the cyclic peptide c(ILDV-NH(CH2)5CO) is approximately 5-fold more potent.[6]

Signaling Pathways

The interaction of the EILDV sequence within CS1 with the VLA-4 integrin triggers bidirectional signaling cascades: "inside-out" signaling, which activates the integrin, and "outside-in" signaling, which elicits cellular responses.

Inside-Out Signaling: VLA-4 Activation

VLA-4 on the surface of leukocytes is typically in a low-affinity, bent conformation.[8] Activation to a high-affinity, extended state is a prerequisite for efficient binding to its ligands, such as the CS1 sequence on fibronectin.[4][8] This "inside-out" signaling is initiated by intracellular cues, often triggered by chemokines like SDF-1.[4] The key intracellular players in this process are the cytoskeletal proteins talin and kindlin .[4]

G VLA-4 Inside-Out Activation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VLA4_inactive VLA-4 (Inactive, Bent) VLA4_active VLA-4 (Active, Extended) VLA4_inactive->VLA4_active Conformational Change Chemokine Chemokine (e.g., SDF-1) Chemokine_Receptor Chemokine Receptor Chemokine->Chemokine_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Chemokine_Receptor->Signaling_Cascade Activates Talin Talin Signaling_Cascade->Talin Activates Kindlin Kindlin Signaling_Cascade->Kindlin Activates Talin->VLA4_inactive Binds to β subunit Kindlin->VLA4_inactive Binds to β subunit

Caption: VLA-4 inside-out activation pathway.

Outside-In Signaling: Cellular Responses

Upon binding of the EILDV sequence to the activated VLA-4, "outside-in" signals are transmitted into the cell, leading to a variety of cellular responses, including cell adhesion, migration, proliferation, and survival. These signaling pathways can involve the activation of focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and the subsequent activation of protein kinase B (Akt).

G VLA-4 Outside-In Signaling Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytosol Cytosol Fibronectin Fibronectin (with CS1/EILDV) VLA4_active VLA-4 (Active) Fibronectin->VLA4_active Binds FAK FAK VLA4_active->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Responses Cell Adhesion Cell Migration Survival Akt->Cellular_Responses Promotes

Caption: VLA-4 outside-in signaling pathway.

Experimental Protocols

Detailed methodologies for studying the interaction between the EILDV peptide and VLA-4 are crucial for reproducible research. Below are representative protocols for key in vitro assays.

Cell Adhesion Assay

This assay quantifies the adhesion of cells to a substrate coated with the EILDV peptide or related molecules.

Materials:

  • 96-well, flat-bottom microtiter plates

  • EILDV peptide, CS1 peptide, or fibronectin

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell line expressing VLA-4 (e.g., MOLT-4, Jurkat)

  • Serum-free cell culture medium

  • Calcein-AM or other fluorescent cell viability dye

  • Fluorescence plate reader

Procedure:

  • Coating: Dissolve the peptide or protein in PBS to the desired concentration (e.g., 10-50 µg/mL). Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at 37°C.

  • Cell Preparation: Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Adhesion: Wash the blocked wells with PBS. Add 100 µL of the cell suspension to each well. For inhibition assays, pre-incubate the cells with various concentrations of the inhibitory peptide for 30 minutes before adding them to the coated wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Add 100 µL of PBS or lysis buffer to each well. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

G Cell Adhesion Assay Workflow Start Start Coat Coat Plate (Peptide/Protein) Start->Coat Block Block Plate (BSA) Coat->Block Add_Cells Add Cells to Plate Block->Add_Cells Prepare_Cells Prepare & Label Cells Prepare_Cells->Add_Cells Incubate Incubate Add_Cells->Incubate Wash Wash Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells (Fluorescence) Wash->Quantify End End Quantify->End

Caption: Workflow for a cell adhesion assay.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant, and can be used to assess the inhibitory effect of peptides like EILDV on this process.

Materials:

  • 24-well transwell plates (with 8.0 µm pore size inserts)

  • Chemoattractant (e.g., SDF-1)

  • Cell line expressing VLA-4 and the corresponding chemokine receptor

  • Serum-free and serum-containing cell culture medium

  • EILDV peptide or other inhibitors

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Preparation: Place the transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of medium containing the chemoattractant to the lower chamber.

  • Cell Preparation: Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. If testing inhibitors, pre-incubate the cells with the desired concentrations of the peptide for 30 minutes.

  • Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes. Stain the cells by immersing the insert in a crystal violet solution for 10-15 minutes.

  • Washing: Gently wash the insert in water to remove excess stain.

  • Quantification: Allow the membrane to dry. Count the number of migrated cells in several fields of view using a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

G Transwell Migration Assay Workflow Start Start Add_Chemo Add Chemoattractant to Lower Chamber Start->Add_Chemo Seed_Cells Seed Cells in Upper Chamber Add_Chemo->Seed_Cells Prepare_Cells Prepare & Treat Cells Prepare_Cells->Seed_Cells Incubate Incubate Seed_Cells->Incubate Remove_Nonmigrated Remove Non-migrated Cells Incubate->Remove_Nonmigrated Fix_Stain Fix & Stain Migrated Cells Remove_Nonmigrated->Fix_Stain Quantify Quantify Migrated Cells Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for a transwell migration assay.

Conclusion and Future Directions

The EILDV peptide, as the core active sequence within the CS1 domain of fibronectin, represents a critical motif for VLA-4-mediated cell adhesion. Understanding its interaction with VLA-4 and the subsequent signaling events provides a foundation for the development of novel therapeutics targeting a range of diseases. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this field. Future research should focus on elucidating the precise structural basis of the EILDV-VLA-4 interaction, developing more potent and specific peptide and small molecule inhibitors, and exploring their therapeutic efficacy in preclinical and clinical settings.

References

In-Depth Technical Guide to the Structural Analysis of the EILDV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a molecule of significant interest in the fields of oncology and drug delivery. As a ligand for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), the EILDV peptide has been utilized to target cells that overexpress this receptor, a characteristic often observed in metastatic tumor cells. The binding of EILDV to α4β1 integrin facilitates the internalization of conjugated molecules, making it a promising vector for targeted therapies. This technical guide provides a comprehensive overview of the structural analysis of the EILDV peptide, including its physicochemical properties, binding affinity to its receptor, and the signaling pathways it modulates. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their investigations.

Physicochemical Properties and Binding Affinity

The EILDV peptide's fundamental properties and its interaction with the α4β1 integrin are crucial for understanding its biological function. While specific structural studies on the linear EILDV peptide are not extensively documented, data from related peptides containing the Leu-Asp-Val (LDV) motif provide valuable insights into its binding characteristics.

Table 1: Physicochemical and Binding Affinity Data

ParameterValueRemarks
Molecular Formula C26H45N5O9
Molecular Weight 587.66 g/mol
Amino Acid Sequence Glu-Ile-Leu-Asp-Val
Binding Target α4β1 Integrin (VLA-4)
IC50 of c(ILDV-NH(CH2)5CO) 3.6 ± 0.44 μMInhibition of VLA-4-mediated cell adhesion to fibronectin by a cyclic peptide containing the ILDV motif.[1]
Kd of LDV ligand ~12 nMDissociation constant for a generic LDV peptide ligand to α4β1 integrin.
Kd of VCAM-1/VLA-4 ~40 nMDissociation constant for the natural ligand VCAM-1 to VLA-4, providing context for peptide affinity.

Signaling Pathways Modulated by EILDV

Binding of the EILDV peptide to the α4β1 integrin is expected to trigger downstream signaling cascades that influence cell adhesion, migration, and survival. Integrin-mediated signaling often involves the activation of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-Kinase (PI3K).

Upon ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates other downstream targets, activating pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[2][3]

Simultaneously, the activated FAK can recruit the p85 subunit of PI3K, leading to the activation of the PI3K/Akt signaling pathway.[4] This pathway is critical for cell survival, growth, and proliferation.

EILDV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EILDV EILDV a4b1 α4β1 Integrin EILDV->a4b1 Binding FAK FAK a4b1->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Migration, Survival Akt->Cell_Response MAPK_ERK->Cell_Response

EILDV-α4β1 Integrin Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate structural and functional analysis of the EILDV peptide. The following sections outline key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of EILDV

This protocol describes the manual synthesis of the EILDV peptide using Fmoc/tBu chemistry.[5][6][7][8][9]

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH)

  • Coupling reagents: HBTU, HOBt, DIEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Valine): Activate Fmoc-Val-OH with HBTU/HOBt and DIEA in DMF. Add the activated amino acid to the resin and allow it to react. Wash the resin.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid (Asp, Leu, Ile, Glu) in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Rink-amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_val 3. Couple Fmoc-Val-OH deprotect1->couple_val wash1 Wash couple_val->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_asp Couple Fmoc-Asp(OtBu)-OH deprotect2->couple_asp wash2 Wash couple_asp->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple_leu Couple Fmoc-Leu-OH deprotect3->couple_leu wash3 Wash couple_leu->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple_ile Couple Fmoc-Ile-OH deprotect4->couple_ile wash4 Wash couple_ile->wash4 deprotect5 Fmoc Deprotection wash4->deprotect5 couple_glu Couple Fmoc-Glu(OtBu)-OH deprotect5->couple_glu wash5 Wash couple_glu->wash5 final_deprotect Final Fmoc Deprotection wash5->final_deprotect cleave 4. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. RP-HPLC Purification precipitate->purify characterize 7. MS & HPLC Analysis purify->characterize end End: Pure EILDV Peptide characterize->end Binding_Assay_Workflow start Start: α4β1-expressing cells prep_cells 1. Prepare Cell Suspension start->prep_cells setup_plate 2. Add Fixed Concentration of Labeled LDV-FITC to Plate prep_cells->setup_plate add_competitor 3. Add Serial Dilutions of Unlabeled EILDV setup_plate->add_competitor add_cells 4. Add Cells to Plate add_competitor->add_cells incubate 5. Incubate to Equilibrium add_cells->incubate measure 6. Measure Fluorescence incubate->measure analyze 7. Plot Data and Determine IC50/Ki measure->analyze end End: Binding Affinity Data analyze->end

References

In Silico Prediction of Binding Partners for the EILDV Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a recognized fibronectin-related peptide with significant biological activity, notably in inhibiting tumor metastasis.[1] Its mechanism of action involves binding to the α4β1 integrin receptor, which is often overexpressed on metastatic tumor cells.[2] Understanding the full spectrum of EILDV's binding partners is crucial for elucidating its complete mechanism of action and for the rational design of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the core in silico methodologies to predict and analyze the binding partners of the EILDV peptide.

This guide details the computational workflows, from initial data retrieval to the experimental validation of predicted interactions. It is designed to be a practical resource for researchers and professionals in drug development seeking to apply computational approaches to peptide-protein interaction discovery.

In Silico Prediction Workflow: A General Overview

The computational prediction of peptide-protein interactions is a multi-step process that leverages various bioinformatics tools and databases. The general workflow involves defining the peptide of interest, identifying potential protein targets, performing docking simulations or applying machine learning models to predict binding, and finally, interpreting and validating the results.

G cluster_0 Data Acquisition & Preparation cluster_1 Computational Prediction cluster_2 Analysis & Validation Peptide Structure Generation Peptide Structure Generation Molecular Docking Molecular Docking Peptide Structure Generation->Molecular Docking Target Protein Database Screening Target Protein Database Screening Protein Structure Retrieval Protein Structure Retrieval Target Protein Database Screening->Protein Structure Retrieval Protein Structure Retrieval->Molecular Docking Machine Learning Models Machine Learning Models Protein Structure Retrieval->Machine Learning Models Binding Affinity Scoring Binding Affinity Scoring Molecular Docking->Binding Affinity Scoring Machine Learning Models->Binding Affinity Scoring Interactome Analysis Interactome Analysis Binding Affinity Scoring->Interactome Analysis Experimental Validation Experimental Validation Interactome Analysis->Experimental Validation

Caption: General workflow for in silico prediction of peptide binding partners.

Methodologies for In Silico Prediction

Data Acquisition and Preparation

The initial and critical step in any in silico study is the collection and preparation of high-quality data for both the peptide and potential protein targets.

Peptide Structure Generation:

For a short peptide like EILDV, a 3D structure can be generated using various molecular modeling software. The initial conformation can be built as a linear chain, followed by conformational sampling to explore its flexibility.

Target Protein Identification:

Potential binding partners for EILDV can be identified from several sources:

  • Known Interactors: The known interaction with α4β1 integrin provides a starting point for validation and further investigation of related integrins.

  • Protein Databases: Databases such as UniProt, and the Protein Data Bank (PDB) can be searched for proteins containing domains known to interact with similar peptide motifs.

  • Peptide-Protein Interaction Databases: Specialized databases are invaluable resources for identifying known peptide-binding domains and motifs.

DatabaseDescriptionWebsite
PepBDB A curated database of biological peptide-protein complex structures from the PDB.[4]Not currently available
PeptiSite A structural database of peptide binding sites, with each site represented by an ensemble of its complexes.[5]--INVALID-LINK--
PRM-DB A database of Peptide Recognition Modules containing thousands of unique peptide ligands.[6][7]--INVALID-LINK--
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] For peptide-protein docking, the high flexibility of the peptide presents a significant challenge.[8]

Experimental Protocol: Peptide-Protein Docking using AutoDock Vina

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., α4β1 integrin) from the PDB.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D structure of the EILDV peptide and assign its charges and rotatable bonds.

  • Grid Box Definition:

    • Define a search space (grid box) on the receptor that encompasses the putative binding site. For α4β1 integrin, this would be the known ligand-binding domain.

  • Docking Execution:

    • Run AutoDock Vina to perform the docking simulation.[9] The program will sample different conformations of the peptide within the defined grid box and score them based on a defined scoring function.

  • Analysis of Results:

    • Analyze the resulting docked poses and their corresponding binding affinity scores. The pose with the lowest binding energy is typically considered the most likely binding mode.

Docking SoftwareKey Features
AutoDock Vina Widely used, open-source, and known for its speed and accuracy.[9]
HADDOCK Information-driven docking approach that can incorporate experimental data.
Rosetta FlexPepDock High-resolution peptide-protein docking with full peptide flexibility.
MDockPeP2_VS A large-scale structure-based in silico peptide screening method.[10]
Machine Learning Approaches

In recent years, machine learning (ML) and deep learning (DL) models have emerged as powerful tools for predicting peptide-protein interactions, often outperforming classical methods.[11][12] These models can be broadly categorized as sequence-based or structure-based.[11]

  • Sequence-Based Methods: These models predict interactions based on the amino acid sequences of the peptide and protein alone. They often use features like amino acid composition, physicochemical properties, and evolutionary information.[13]

  • Structure-Based Methods: These approaches utilize 3D structural information of the protein to predict binding sites.[13]

Experimental Protocol: Using a Pre-trained Model for Prediction

  • Feature Extraction:

    • For the EILDV peptide and a target protein, extract relevant features. For sequence-based models, this could be one-hot encoding of the sequences. For structure-based models, this would involve generating descriptors of the protein's surface properties.

  • Model Application:

    • Input the extracted features into a pre-trained machine learning model for peptide-protein interaction prediction.

  • Prediction Output:

    • The model will output a probability score indicating the likelihood of an interaction.

  • Interpretation:

    • Scores above a certain threshold are considered positive predictions.

Machine Learning ToolApproach
TPepPro A deep learning model that uses sequence features and predicted contact maps.[14]
PepBind-SVM A Support Vector Machine (SVM) based model that uses sequential and physicochemical features.[15]
PepCNN A deep learning model incorporating sequence, structural, and language model features.[16]

Signaling Pathway Analysis

Once potential binding partners are identified, it is crucial to place these interactions within a biological context. This involves mapping the interactions onto known signaling pathways.

G EILDV Peptide EILDV Peptide α4β1 Integrin α4β1 Integrin EILDV Peptide->α4β1 Integrin Binds to Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) α4β1 Integrin->Focal Adhesion Kinase (FAK) Activates Src Family Kinases Src Family Kinases Focal Adhesion Kinase (FAK)->Src Family Kinases Recruits PI3K/Akt Pathway PI3K/Akt Pathway Src Family Kinases->PI3K/Akt Pathway Activates Cell Migration Inhibition Cell Migration Inhibition PI3K/Akt Pathway->Cell Migration Inhibition Leads to

Caption: Hypothetical signaling pathway of EILDV-mediated inhibition of cell migration.

Experimental Validation

Computational predictions, while powerful, must be validated through experimental methods to confirm the biological relevance of the predicted interactions.

Experimental MethodDescription
Co-immunoprecipitation (Co-IP) Used to identify protein-protein interactions by using an antibody to pull down a protein of interest and its binding partners.[17]
Surface Plasmon Resonance (SPR) A label-free technique to measure the binding affinity and kinetics of molecular interactions in real-time.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding to determine the binding affinity, enthalpy, and stoichiometry of the interaction.
Peptide Arrays High-throughput screening method where a library of peptides is synthesized on a solid support and screened for binding to a protein of interest.[18]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the in silico and experimental validation steps.

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Experimental Binding Affinity (SPR, Kd)
α4β1 Integrin -9.850 nM75 nM
Protein X -8.5200 nM500 nM
Protein Y -7.21.5 µMNot Determined
Protein Z -6.110 µM> 50 µM

Conclusion

The in silico prediction of binding partners for the EILDV peptide is a powerful approach to uncover novel therapeutic targets and to gain a deeper understanding of its biological functions. By integrating computational methods such as molecular docking and machine learning with experimental validation, researchers can efficiently navigate the complexity of peptide-protein interactions. This guide provides a foundational framework for initiating such investigations, with the ultimate goal of accelerating the translation of computational predictions into tangible therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the EILDV peptide. While the physiological concentration of endogenous EILDV-related peptides in biological fluids is not documented in current scientific literature, this document provides a thorough overview of the peptide's origin, its role in cellular adhesion, and the signaling pathways it initiates. Furthermore, this guide offers a standardized framework for the quantification of such peptides, which can be adapted for future research.

Introduction to the EILDV Peptide

The pentapeptide with the sequence Glutamic acid-Isoleucine-Leucine-Aspartic acid-Valine (EILDV) is a biologically active motif derived from an alternatively spliced segment of fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix.[1] This peptide is recognized by the α4β1 and α4β7 integrins, which are cell surface receptors that mediate cell-matrix and cell-cell interactions.[1] The minimal essential sequence for the cell adhesion activity of EILDV has been identified as the tripeptide Leucine-Aspartic acid-Valine (LDV).[2] Due to its role in cell adhesion, the EILDV sequence has been investigated for its potential anti-metastatic properties.[1]

Quantitative Data on EILDV Peptide Concentrations

A comprehensive review of existing scientific literature reveals a lack of data on the physiological concentrations of free EILDV-related peptides in biological fluids such as plasma, serum, or urine. Research has primarily focused on the effects of synthetic EILDV peptides in in vitro cell culture experiments or their use as targeting ligands in drug delivery systems.[1]

For researchers embarking on the quantification of EILDV or other novel peptides, the following table structure is recommended for the clear and standardized presentation of quantitative data.

Biological MatrixSample IDPeptide ConcentrationUnitsQuantification MethodReference
e.g., Human PlasmaSample 001Valuee.g., ng/mLe.g., LC-MS/MSCitation
e.g., Human PlasmaSample 002Valuee.g., ng/mLe.g., LC-MS/MSCitation
e.g., UrineSample 001Valuee.g., ng/mLe.g., LC-MS/MSCitation

Experimental Protocols for Peptide Quantification

The following is a detailed, generalized protocol for the quantification of a target peptide, such as EILDV, from a biological matrix like plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is considered the gold standard for peptide quantification due to its high sensitivity and specificity.

Sample Preparation
  • Spiking with Internal Standard: Thaw plasma samples on ice. To 100 µL of plasma, add a known concentration of a stable isotope-labeled version of the target peptide (e.g., EILDV with a ¹³C and ¹⁵N labeled Leucine). This internal standard is crucial for accurate quantification as it accounts for sample loss during preparation and variations in ionization efficiency.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate the abundant proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the peptides, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide extract in 100 µL of a solution compatible with the LC-MS/MS system, typically 95% water, 5% acetonitrile, and 0.1% formic acid.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase liquid chromatography column (e.g., a C18 column). The peptides are separated based on their hydrophobicity using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometric Detection: The eluting peptides are ionized using electrospray ionization (ESI) and introduced into a tandem mass spectrometer.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode. This involves selecting the precursor ion of the target peptide (and its stable isotope-labeled internal standard) in the first quadrupole, fragmenting it in the collision cell, and detecting specific fragment ions in the third quadrupole. The transition from a specific precursor ion to a specific product ion is highly selective for the target peptide.

  • Quantification: The concentration of the endogenous peptide is determined by calculating the ratio of the peak area of the endogenous peptide to the peak area of the known concentration of the internal standard. A standard curve is generated using known concentrations of the pure peptide to ensure linearity and accuracy of the measurements.

Signaling Pathways and Experimental Workflows

The EILDV peptide exerts its biological effects by binding to and activating α4β1 and α4β7 integrins. This binding event triggers a cascade of intracellular signaling events, collectively known as integrin-mediated signaling.

EILDV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EILDV EILDV Peptide Integrin α4β1 / α4β7 Integrin EILDV->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Generalized Integrin Signaling Pathway Initiated by EILDV.

The workflow for the quantification of a novel peptide from a biological sample can be visualized as follows:

Peptide_Quantification_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Spiking with Stable Isotope-Labeled Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Extraction Supernatant Extraction Centrifugation->Supernatant_Extraction Drying Drying under Vacuum Supernatant_Extraction->Drying Reconstitution Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for Peptide Quantification.

Conclusion

The EILDV peptide represents an important functional motif within fibronectin, playing a key role in cell adhesion through its interaction with α4β1 and α4β7 integrins. While its physiological concentration as a free peptide remains to be determined, the methodologies and frameworks presented in this guide provide a solid foundation for future investigations into the quantitative analysis and biological signaling of EILDV and other novel peptides. Such research is critical for advancing our understanding of cell biology and for the development of new therapeutic strategies.

References

The Role of EILDV Peptide in Rat Tumor Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EILDV peptide, a sequence derived from the alternatively spliced CS-1 region of fibronectin, is a known ligand for the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4). This integrin plays a significant role in cell adhesion, migration, and signaling, processes that are fundamental to cancer progression, including tumor growth, angiogenesis, and metastasis. While direct experimental studies focusing specifically on the EILDV peptide in rat tumor models are not extensively documented in publicly available literature, this technical guide synthesizes the known functions of its target, the α4β1 integrin, and data from related peptide and antibody studies in various cancer models, including those in rats, to project its potential therapeutic applications and mechanisms of action. This paper will detail the probable signaling pathways influenced by EILDV, propose experimental protocols for its evaluation in rat tumor models, and present relevant data from analogous studies.

Introduction: The EILDV Peptide and its Target, α4β1 Integrin

The EILDV peptide sequence is a key recognition motif for the α4β1 integrin. This integrin is a heterodimeric transmembrane receptor expressed on a variety of cells, including hematopoietic cells, endothelial cells, and some tumor cells.[1] The interaction between α4β1 and its ligands, such as the EILDV sequence within fibronectin and Vascular Cell Adhesion Molecule-1 (VCAM-1), is crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[2][3]

In the context of oncology, the expression and activity of α4β1 integrin have been implicated in:

  • Tumor Cell Adhesion and Migration: By binding to its ligands on endothelial cells and in the ECM, α4β1 can facilitate the adhesion and subsequent extravasation of tumor cells, a critical step in metastasis.[1][4][5]

  • Angiogenesis: The formation of new blood vessels, essential for tumor growth and survival, can be influenced by α4β1 signaling in endothelial cells.[1]

  • Tumor Growth and Survival: Engagement of α4β1 can trigger intracellular signaling pathways that promote cell proliferation and protect against apoptosis.[6]

Given its role in these key cancer processes, targeting the α4β1 integrin with ligands like the EILDV peptide presents a promising therapeutic strategy. A peptide antagonist, ATN-161 (Ac-PHSCN-NH2), which is functionally related to the EILDV motif, has been shown to inhibit angiogenesis and reduce tumor growth in various cancer models.[7][8]

Quantitative Data from Related Studies in Animal Models

Direct quantitative data for the EILDV peptide in rat tumor models is scarce. However, studies using antagonists of the α4β1 integrin in other animal models provide valuable insights into its potential effects. The following table summarizes data from a study using a targeted radionuclide therapy against VLA-4 (α4β1) in a mouse melanoma model, which demonstrates the potential efficacy of targeting this integrin.

Treatment GroupMean Survival (Days)Tumor Volume at Day 15 (mm³)Reference
Control13.3~1000[9]
177Lu-DOTA-LLP2A (37 MBq)16.2Not Reported[9]

Note: This data is from a mouse model and uses a different therapeutic agent targeting the same receptor as EILDV. It is presented here for illustrative purposes of the potential of α4β1-targeted therapies.

Proposed Experimental Protocols for EILDV Peptide in Rat Tumor Models

Based on established methodologies for testing peptide therapeutics in rodent cancer models, a comprehensive preclinical evaluation of the EILDV peptide in rats would involve the following key experiments.

Orthotopic and Metastatic Rat Tumor Models
  • Rat Mammary Carcinoma Model:

    • Animal Strain: Female Sprague-Dawley or Fischer 344 rats.

    • Tumor Induction: Intraperitoneal injection of N-nitroso-N-methylurea (NMU) or oral gavage of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce mammary tumors.[10] Alternatively, orthotopic injection of rat mammary carcinoma cell lines (e.g., RBA, NMU) into the mammary fat pad.[10]

    • Rationale: These models mimic human breast cancer progression and allow for the study of primary tumor growth and metastasis. The expression of various integrins, including β1, has been documented in these models.[10][11]

  • Rat Glioma Model:

    • Animal Strain: Sprague-Dawley or Fischer 344 rats.

    • Tumor Induction: Intracranial implantation of rat glioma cell lines (e.g., C6, 9L).[12] A more genetically defined model can be generated using the RCAS/tv-a system to induce tumors in Nestin-tv-a transgenic rats.[12]

    • Rationale: These models are well-established for studying brain tumor biology and the efficacy of therapeutic agents in crossing the blood-brain barrier.

  • Rat Sarcoma Model:

    • Animal Strain: Wistar or Sprague-Dawley rats.

    • Tumor Induction: Subcutaneous or intramuscular injection of rat sarcoma cell lines (e.g., M-1 sarcoma).[13]

    • Rationale: Sarcoma models are useful for studying tumor growth, angiogenesis, and the tumor microenvironment.

Peptide Administration and Dosing
  • Peptide Synthesis and Formulation: The EILDV peptide should be synthesized with high purity. For in vivo use, it can be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO, followed by dilution in saline.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common for systemic delivery of peptides. Subcutaneous (s.c.) administration may also be considered.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment could be initiated before, at the time of, or after tumor cell implantation to evaluate prophylactic and therapeutic effects. A typical regimen might involve injections several times a week.

Assessment of Tumor Growth and Metastasis
  • Primary Tumor Growth: Tumor volume should be measured regularly (e.g., twice weekly) using digital calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.

  • Metastasis Assessment: At the end of the study, lungs, liver, and lymph nodes should be harvested. Metastatic burden can be quantified by counting surface nodules and confirmed by histological analysis of tissue sections stained with Hematoxylin and Eosin (H&E).

  • Imaging: Non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) can be used to monitor tumor growth and metastasis over time.

Analysis of Angiogenesis and Cell Proliferation
  • Immunohistochemistry (IHC): Tumor sections can be stained for markers of:

    • Angiogenesis: CD31 (PECAM-1) to quantify microvessel density.

    • Proliferation: Ki-67 to determine the percentage of proliferating cells.

    • Apoptosis: TUNEL assay to identify apoptotic cells.

  • Western Blotting and RT-PCR: Tumor lysates can be analyzed for the expression levels of proteins and genes involved in α4β1 signaling pathways, angiogenesis, and apoptosis.

Signaling Pathways and Visualizations

The binding of the EILDV peptide to α4β1 integrin is expected to modulate downstream signaling pathways that regulate cell behavior. As an antagonist, the EILDV peptide would likely inhibit these pathways.

α4β1 Integrin Signaling Pathway

Upon binding to its ligands, α4β1 integrin can activate several intracellular signaling cascades, including the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[6] These pathways are central to cell survival, proliferation, and migration.

EILDV_Signaling_Pathway cluster_outcomes Cellular Outcomes EILDV EILDV Peptide a4b1 α4β1 Integrin EILDV->a4b1 binds & inhibits FAK FAK a4b1->FAK PI3K PI3K a4b1->PI3K Ras Ras FAK->Ras Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Proposed inhibitory signaling cascade of the EILDV peptide via α4β1 integrin.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of the EILDV peptide in a rat tumor model.

Experimental_Workflow start Rat Tumor Model Selection (e.g., Mammary Carcinoma) tumor_induction Tumor Cell Implantation (Orthotopic) start->tumor_induction randomization Randomization into Treatment Groups tumor_induction->randomization treatment EILDV Peptide vs. Vehicle Control (Systemic Administration) randomization->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy histology Histological Analysis (H&E, IHC for CD31, Ki-67) necropsy->histology biochem Biochemical Analysis (Western Blot, RT-PCR) necropsy->biochem data_analysis Data Analysis & Interpretation histology->data_analysis biochem->data_analysis

Caption: A generalized experimental workflow for preclinical evaluation of the EILDV peptide.

Conclusion and Future Directions

The EILDV peptide, as a ligand for the α4β1 integrin, holds theoretical promise as an anti-cancer agent by potentially inhibiting tumor growth, angiogenesis, and metastasis. While direct experimental evidence in rat tumor models is currently lacking in the published literature, the established role of α4β1 in cancer progression provides a strong rationale for its investigation. The experimental protocols and signaling pathways outlined in this whitepaper provide a framework for the preclinical development and evaluation of the EILDV peptide and other α4β1-targeting molecules. Future research should focus on conducting in vivo studies in relevant rat tumor models to generate quantitative data on the efficacy and mechanism of action of the EILDV peptide, which will be crucial for its potential translation into a clinical setting.

References

A Technical Guide to the Biochemical Properties of the EILDV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biochemical properties of the Glu-Ile-Leu-Asp-Val (EILDV) peptide. It covers its molecular characteristics, mechanism of action, interaction with its primary receptor, and the functional consequences of this interaction. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Core Biochemical Properties

The EILDV peptide is a biologically active pentapeptide derived from a larger sequence within the Connecting Segment-1 (CS1) region of fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix.[1][2] The minimal recognition sequence for its primary receptor is the tripeptide motif Leu-Asp-Val (LDV).[3][4] The core physicochemical properties of the EILDV peptide are summarized below.

PropertyValueReference(s)
Full Sequence Glutamic acid - Isoleucine - Leucine - Aspartic acid - Valine (E-I-L-D-V)[5]
Minimal Active Sequence Leucine - Aspartic acid - Valine (L-D-V)[3][4]
Molecular Formula C₂₆H₄₅N₅O₁₀[6]
Average Molecular Weight 587.68 g/mol [6]
Primary Source Connecting Segment-1 (CS1) of Fibronectin[1][3]
Primary Receptor Integrin α4β1 (VLA-4)[1][7]

Interaction with α4β1 Integrin and Functional Effects

The EILDV peptide functions primarily as a ligand for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), a receptor expressed on the surface of various cells, including leukocytes and metastatic tumor cells.[3][7] The interaction is mediated by the LDV motif within the peptide, which binds to a specific site on the α4β1 heterodimer.[3][8] This binding is crucial for cell adhesion to fibronectin.[3]

The functional consequences of this interaction are significant and include:

  • Cell Adhesion: EILDV mediates the adhesion of multiple cell types, such as human lymphoma and melanoma cells.[1]

  • Inhibition of Metastasis: By competitively binding to α4β1, soluble EILDV-related peptides can inhibit the adhesion and migration of tumor cells, thereby reducing metastasis in vivo.[5]

  • Inflammation: The α4β1 integrin is a key player in leukocyte trafficking and recruitment to inflammatory sites.[9] Molecules that target this interaction have therapeutic potential in treating inflammatory and autoimmune diseases.[3][9]

  • Targeted Drug Delivery: The peptide can be conjugated to nanocarriers, such as micelles, to target therapies to cells that overexpress the α4β1 receptor.[7]

The inhibitory potential of peptides containing the ILDV sequence has been quantified. Cyclic peptides, in particular, show high potency in blocking α4β1-mediated cell adhesion.

Peptide DerivativeAssayCell LineIC₅₀ ValueReference(s)
c(ILDV-NH(CH₂)₅CO)Inhibition of cell adhesion to fibronectinMOLT-4 (Human T-lymphoblastic leukemia)3.6 ± 0.44 μM[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[10]

EILDV-Mediated Signaling Pathway

Binding of the EILDV peptide to the α4β1 integrin on the cell surface initiates a cascade of intracellular events known as "outside-in" signaling. This process is critical for translating extracellular adhesion cues into changes in cell behavior, such as migration and proliferation. While α5β1 integrin signaling is dependent on Focal Adhesion Kinase (FAK), α4β1 can promote cell motility through a FAK-independent pathway by directly activating c-Src.[11] This activation leads to the phosphorylation of downstream targets, triggering the rearrangement of the actin cytoskeleton, which is essential for cell adhesion and migration.[11]

EILDV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EILDV EILDV Peptide Integrin α4β1 Integrin (VLA-4) EILDV->Integrin cSrc c-Src Activation Integrin->cSrc Downstream Downstream Signaling Cascade (e.g., p130Cas, Rac) cSrc->Downstream Actin Actin Cytoskeleton Rearrangement Downstream->Actin Response Cellular Response (Adhesion, Migration) Actin->Response

EILDV-Integrin α4β1 Outside-In Signaling Pathway.

Key Experimental Protocols

The following sections detail standardized methodologies used to investigate the biochemical functions of the EILDV peptide.

This assay quantifies the ability of the EILDV peptide to mediate cell attachment to a substrate.

Methodology:

  • Plate Coating: Coat non-tissue culture treated 96-well plates with a solution of EILDV peptide conjugated to a carrier protein like Bovine Serum Albumin (BSA). Incubate for 2-3 hours at 37°C or overnight at 4°C.

  • Blocking: Wash the wells with Phosphate-Buffered Saline (PBS) and block any remaining non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Detach α4β1-expressing cells (e.g., Jurkat, MOLT-4) from culture flasks using a non-enzymatic cell dissociation buffer (e.g., EDTA-based). Wash and resuspend the cells in serum-free media.

  • Seeding: Add the cell suspension to the peptide-coated wells (typically 2 x 10⁴ to 5 x 10⁴ cells per well).

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing them, and measuring the absorbance at ~570 nm, or by using a fluorescent dye like Calcein-AM and measuring fluorescence.

  • Inhibition Variant: To confirm specificity, the assay can be performed in the presence of anti-α4 or anti-β1 integrin antibodies, which should block cell adhesion to the EILDV-coated surface.[1]

Cell_Adhesion_Workflow A 1. Coat Plate with Peptide-BSA B 2. Block with BSA A->B C 3. Prepare and Seed Cells B->C D 4. Incubate (1-2h at 37°C) C->D E 5. Wash to Remove Non-adherent Cells D->E F 6. Stain & Quantify Adherent Cells E->F

Workflow for a typical cell adhesion assay.

This assay measures the ability of the EILDV peptide to compete with a known ligand for binding to purified integrin receptors.

Methodology:

  • Plate Coating: Coat high-binding 96-well ELISA plates with purified α4β1 integrin protein (e.g., 1-2 μg/mL) in a suitable buffer and incubate overnight at 4°C.[12]

  • Blocking: Wash the wells and block with a blocking buffer (e.g., 3% BSA in Tris-Buffered Saline) for 1-2 hours at room temperature.

  • Competitive Binding: Prepare solutions containing a constant concentration of a biotinylated α4β1 ligand (e.g., biotinylated fibronectin or a biotinylated LDV-containing peptide) mixed with serial dilutions of the EILDV peptide (the competitor).

  • Incubation: Add these mixtures to the integrin-coated wells and incubate for 2-3 hours at room temperature to allow binding to reach equilibrium.[12]

  • Detection: Wash the wells thoroughly. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells again. Add an HRP substrate (e.g., TMB) and allow the color to develop.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. A decrease in signal indicates successful competition by the EILDV peptide. The data can be used to calculate an IC₅₀ value.[13]

ELISA_Workflow A 1. Coat Plate with Purified α4β1 Integrin B 2. Block Non-specific Sites A->B C 3. Add Biotin-Ligand + EILDV Competitor B->C D 4. Incubate (2-3h at RT) C->D E 5. Wash Wells D->E F 6. Add Streptavidin-HRP E->F G 7. Wash & Add TMB Substrate F->G H 8. Measure Absorbance (450nm) G->H

Workflow for a competitive ELISA-based binding assay.

References

Methodological & Application

Application Notes and Protocols for EILDV Peptide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a ligand for the α4β1 integrin, a cell adhesion receptor frequently overexpressed on the surface of various cancer cells, including metastatic melanoma. This characteristic makes the EILDV peptide a valuable tool in cancer research, primarily for the targeted delivery of therapeutic agents to tumor cells. By conjugating the EILDV peptide to nanocarriers such as micelles or nanoparticles, researchers can enhance the specific uptake of anticancer drugs by tumor cells, thereby increasing therapeutic efficacy and potentially reducing off-target toxicity. These application notes provide an overview of the use of the EILDV peptide in cancer research, with a focus on its application in targeted drug delivery systems. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of EILDV-based cancer therapies.

Introduction

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), plays a crucial role in cell adhesion, migration, and signaling. Its expression is often upregulated in cancer cells and is associated with tumor progression and metastasis. The EILDV peptide specifically binds to the α4β1 integrin, making it an attractive targeting moiety for the development of cancer-specific therapies.[1][2][3]

The primary application of the EILDV peptide in cancer research is as a targeting ligand for drug delivery systems. By attaching EILDV to the surface of drug-loaded nanoparticles or micelles, these carriers can selectively bind to and be internalized by α4β1-expressing cancer cells. This targeted approach aims to concentrate the therapeutic payload at the tumor site, enhancing its anti-cancer effects while minimizing systemic toxicity.

Data Presentation

Table 1: In Vitro Cytotoxicity of Etoposide (B1684455) and EILDV-Conjugated Etoposide Micelles on B16F10 Melanoma Cells.[4][5]
TreatmentConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)IC50 (µM)
Etoposide0.17285 ± 56.25
17260 ± 7
107235 ± 4
EILDV-Etoposide Micelles0.17270 ± 6~4.17*
17240 ± 5
107220 ± 3

*IC50 value for EILDV-conjugated micelles is estimated to be approximately 1.5-fold lower than plain Etoposide after 72 hours of incubation.[4] Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of EILDV-Conjugated Etoposide Micelles in a B16F10 Metastasis Mouse Model.[5][6]
Treatment GroupAdministration RouteDosageTreatment ScheduleReduction in Pulmonary Metastatic Nodules (%)
Control (untreated)N/AN/AN/A0
EtoposideIntravenous2 mg/kgEvery 3 days for 21 days36.72 ± 7.85
EILDV-Etoposide MicellesIntravenous2 mg/kg Etoposide equivalentEvery 3 days for 21 days64.26 ± 9.42

Data are presented as mean ± standard deviation.

Signaling Pathway

The binding of the EILDV peptide to the α4β1 integrin on cancer cells can trigger downstream signaling pathways that are involved in cell adhesion, migration, invasion, and survival. While the precise signaling cascade initiated by the EILDV peptide is a subject of ongoing research, it is known that integrin activation often leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This can subsequently influence the actin cytoskeleton and gene expression, promoting a metastatic phenotype.

EILDV_Signaling_Pathway EILDV EILDV Peptide Integrin α4β1 Integrin EILDV->Integrin Binds to FAK FAK Integrin->FAK Activates Adhesion Cell Adhesion Integrin->Adhesion Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Src->Downstream Migration Cell Migration & Invasion Downstream->Migration Survival Cell Survival Downstream->Survival

Caption: EILDV peptide binding to α4β1 integrin activates FAK and Src signaling.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of EILDV-conjugated therapeutics on cancer cells.

Materials:

  • B16F10 melanoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • EILDV-conjugated etoposide micelles and free etoposide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free etoposide and EILDV-conjugated etoposide micelles in complete DMEM.

  • Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

MTT_Assay_Workflow Start Start Seed Seed B16F10 cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with EILDV-conjugate & controls Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read absorbance at 570 nm Add_DMSO->Read Analyze Analyze data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cellular Uptake Assay by Flow Cytometry

This protocol is for quantifying the cellular uptake of fluorescently labeled EILDV-conjugated nanoparticles.

Materials:

  • B16F10 melanoma cells

  • Fluorescently labeled EILDV-conjugated nanoparticles (e.g., with FITC)

  • Unconjugated fluorescent nanoparticles (control)

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed B16F10 cells into 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with fluorescently labeled EILDV-conjugated nanoparticles and unconjugated nanoparticles at various concentrations for 1-4 hours at 37°C.

  • After incubation, wash the cells three times with ice-cold PBS to remove unbound nanoparticles.

  • Harvest the cells using Trypsin-EDTA and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Cellular_Uptake_Workflow Start Start Seed Seed B16F10 cells in 6-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with fluorescent EILDV-nanoparticles Incubate1->Treat Incubate2 Incubate 1-4h Treat->Incubate2 Wash Wash with PBS Incubate2->Wash Harvest Harvest cells Wash->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze End End Analyze->End

Caption: Workflow for cellular uptake analysis by flow cytometry.

Protocol 3: In Vivo Tumor Metastasis Model

This protocol describes the use of an experimental metastasis model in mice to evaluate the efficacy of EILDV-conjugated therapies.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cells

  • EILDV-conjugated etoposide micelles and control formulations

  • Sterile PBS

  • 27-gauge needles and syringes

Procedure:

  • Culture B16F10 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10⁵ cells) into the lateral tail vein of each mouse.

  • Randomly divide the mice into treatment and control groups (n=5-10 mice per group).

  • On day 3 post-tumor cell injection, begin treatment. Administer EILDV-conjugated etoposide micelles, free etoposide, or vehicle control via tail vein injection. A typical dose is 2 mg/kg of etoposide equivalent, administered every 3 days.

  • Monitor the mice for signs of toxicity and measure body weight regularly.

  • On day 21, euthanize the mice and excise the lungs.

  • Fix the lungs in Bouin's solution to enhance the contrast of the metastatic nodules.

  • Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.

  • Statistically analyze the differences in the number of metastatic nodules between the treatment and control groups.

InVivo_Metastasis_Workflow Start Start Inject_Cells Inject B16F10 cells into tail vein of mice Start->Inject_Cells Randomize Randomize mice into groups Inject_Cells->Randomize Treat Administer treatments (EILDV-conjugate, controls) Randomize->Treat Monitor Monitor mice for 21 days Treat->Monitor Euthanize Euthanize mice & exise lungs Monitor->Euthanize Count_Nodules Count metastatic nodules Euthanize->Count_Nodules Analyze Analyze data Count_Nodules->Analyze End End Analyze->End

Caption: Workflow for the in vivo tumor metastasis model.

Protocol 4: Cell Migration (Scratch) Assay

This protocol is used to assess the effect of EILDV-based treatments on cancer cell migration.

Materials:

  • B16F10 melanoma cells

  • 6-well cell culture plates

  • DMEM with 10% FBS

  • EILDV peptide or EILDV-conjugated therapeutics

  • P200 pipette tip

  • Microscope with a camera

Procedure:

  • Seed B16F10 cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or cell-free area in the monolayer using a sterile P200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the EILDV peptide or EILDV-conjugated therapeutic at the desired concentration. Include an untreated control.

  • Capture images of the scratch at 0 hours and then at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure over time to determine the rate of cell migration.

Protocol 5: Cell Adhesion Assay

This protocol evaluates the ability of the EILDV peptide to inhibit the adhesion of cancer cells to an extracellular matrix protein.

Materials:

  • B16F10 melanoma cells

  • 96-well plates

  • Fibronectin (or another appropriate extracellular matrix protein)

  • EILDV peptide

  • Bovine Serum Albumin (BSA)

  • Crystal Violet stain

  • PBS

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with fibronectin (10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest B16F10 cells and resuspend them in serum-free DMEM.

  • Pre-incubate the cells with various concentrations of the EILDV peptide for 30 minutes at 37°C.

  • Seed 5 x 10⁴ cells into each fibronectin-coated well and incubate for 1 hour at 37°C.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with 0.5% crystal violet solution for 10 minutes.

  • Wash the wells with water and allow them to dry.

  • Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm.

  • The absorbance is proportional to the number of adherent cells.

Conclusion

The EILDV peptide represents a promising tool for the development of targeted cancer therapies. Its specificity for the α4β1 integrin allows for the selective delivery of anticancer agents to tumor cells, potentially improving therapeutic outcomes and reducing side effects. The protocols provided in these application notes offer a framework for researchers to explore the potential of EILDV-based strategies in their own cancer research programs. Further investigation into the downstream signaling pathways activated by EILDV and the optimization of EILDV-conjugated drug delivery systems will be crucial for translating this promising approach into clinical applications.

References

Application Notes and Protocols for Site-Specific Protein Labeling using Sortase A-Mediated Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The specific peptide sequence "EILDV" is not commonly associated with established protein conjugation methodologies in the provided search results. However, the query points towards a significant interest in peptide-mediated protein labeling. Therefore, these application notes will focus on the well-established and versatile technique of Sortase A-mediated ligation (SML), which utilizes a specific peptide recognition motif (e.g., LPXTG) for the covalent labeling of proteins. This methodology is highly relevant to researchers, scientists, and drug development professionals.

Introduction to Sortase A-Mediated Ligation (SML)

Sortase A is a transpeptidase found in the cell wall of Gram-positive bacteria, such as Staphylococcus aureus.[1][2][3] In its native biological function, Sortase A anchors surface proteins to the bacterial cell wall by recognizing a specific sorting motif, most commonly LPXTG (where X can be any amino acid), within the target protein.[4] This enzymatic reaction can be repurposed as a powerful tool for protein engineering, allowing for the site-specific and covalent attachment of various molecules to a protein of interest (POI).[1][4] This technique, often referred to as "sortagging," enables the precise conjugation of small molecules, peptides, nucleic acids, lipids, and even other proteins.[2][5]

The reaction proceeds in two main steps. First, Sortase A cleaves the peptide bond between the threonine and glycine (B1666218) residues of the LPXTG motif, forming a covalent acyl-enzyme intermediate.[4] Subsequently, this intermediate is resolved by a nucleophilic attack from an oligoglycine (Gly)n motif (typically n ≥ 2) at the N-terminus of a second molecule.[4] This results in the formation of a native peptide bond, covalently linking the POI to the molecule of interest.[6]

Advantages of Sortase A-Mediated Ligation:

  • Site-Specific Labeling: The high specificity of Sortase A for its recognition motifs allows for precise labeling at a predetermined site on the protein, avoiding random modifications that can affect protein function.[6]

  • Mild Reaction Conditions: The enzymatic ligation occurs under physiological conditions (neutral pH and room temperature), preserving the structure and function of the target protein.[6]

  • Versatility: A wide range of molecules can be attached to the oligoglycine nucleophile, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and other proteins.[1][7]

  • Robust and Reliable: SML is a robust method that can be used to generate a variety of protein conjugates that are difficult to produce by other means.[1]

Key Applications in Research and Drug Development:

  • Fluorescent Labeling for Imaging: Proteins can be labeled with fluorescent probes to study their localization, trafficking, and dynamics in live cells.[8][9]

  • Generation of Antibody-Drug Conjugates (ADCs): The site-specific nature of SML is advantageous for the production of homogeneous ADCs with a defined drug-to-antibody ratio.

  • Protein-Protein Conjugation: SML can be used to create well-defined protein dimers or multi-protein complexes to study protein interactions or create bifunctional proteins.[10]

  • Surface Immobilization: Proteins can be specifically attached to surfaces for applications in biosensors and diagnostics.[6]

  • Improving Therapeutic Properties: Peptides and proteins can be conjugated to molecules like PEG to improve their pharmacokinetic properties.[11]

Quantitative Data for Sortase A-Mediated Ligation

The efficiency of Sortase A-mediated ligation can be influenced by several factors, including enzyme concentration, substrate concentrations, reaction time, and temperature. The following table summarizes representative quantitative data from the literature.

Protein of InterestLabeling MoietySortase A ConcentrationSubstrate ConcentrationsReaction TimeTemperatureYieldReference
Nanobody (NbVCAM1)Triglycine-biotin32 µMNot specified10 hours37°CAlmost 100%[6]
RE(Edans)LPKTGK(Dabcyl)RGnPep (n=1, 2, 3, or 5)Not specified0.1 mM peptide, 0.1 mM GnPep30 minutes37°CSimilar for all n[1]
MBP-LPETGGHGGK(Dns)444 µM (stock)Not specified2 hours37°CNot specified[12]

Experimental Protocols

Preparation of Reagents

a. Protein of Interest (POI) with LPXTG Motif:

  • Genetically fuse the coding sequence of your POI with a C-terminal LPXTG motif (e.g., LPETG), followed by a purification tag (e.g., His-tag).

  • Express the fusion protein in a suitable expression system (e.g., E. coli).

  • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and ensure it is in a suitable buffer (e.g., Tris-buffered saline, pH 7.5).

b. Oligoglycine Labeling Moiety:

  • Synthesize or commercially obtain the molecule to be conjugated with an N-terminal oligoglycine sequence (e.g., GGG). This can be a fluorescent dye, biotin, or another peptide.

  • Dissolve the oligoglycine-containing molecule in a compatible buffer.

c. Sortase A Enzyme:

  • Express and purify a soluble, active form of Sortase A (e.g., a truncated version lacking the transmembrane domain, SrtAΔ59).[2]

  • The enzyme is often expressed with a His-tag for easy purification.[2]

  • Store the purified enzyme in a storage buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 10% glycerol) at -80°C.[12]

Sortase A-Mediated Ligation Reaction
  • In a microcentrifuge tube, combine the following components:

    • Purified POI-LPETG

    • Oligoglycine-labeling moiety (in molar excess, e.g., 10-50 fold)

    • Purified Sortase A (e.g., 1-10 µM final concentration)

    • Sortase reaction buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl2).[12]

  • Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for a duration ranging from 1 hour to overnight, with gentle shaking.[6][12]

  • Monitor the reaction progress using SDS-PAGE. The labeled protein will have a higher molecular weight.

Purification of the Labeled Protein
  • After the reaction is complete, the labeled protein needs to be purified from the unreacted components (unlabeled POI, excess labeling moiety, and Sortase A).

  • If the POI and Sortase A have the same affinity tag (e.g., His-tag), a reverse purification strategy can be employed. The tag on the POI can be cleaved by a protease if a cleavage site was engineered between the POI and the tag. Then, the mixture is passed through the affinity resin again to bind the Sortase A and any remaining uncleaved POI.

  • Alternatively, size exclusion chromatography can be used to separate the larger labeled protein from the smaller, unreacted labeling moiety and Sortase A.

  • Analyze the purified, labeled protein by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizations

experimental_workflow cluster_preparation Preparation of Components cluster_reaction Ligation Reaction cluster_purification Purification and Analysis POI Protein of Interest (POI) with C-terminal LPETG Mix Combine POI, Label, and Sortase A in Reaction Buffer POI->Mix Label Labeling Moiety with N-terminal (Gly)n Label->Mix SrtA Purified Sortase A SrtA->Mix Purify Purify Labeled Protein (e.g., Affinity or Size Exclusion Chromatography) Mix->Purify Incubate Analyze Analyze Product (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: Experimental workflow for Sortase A-mediated protein labeling.

sortase_mechanism cluster_step1 Step 1: Acyl-Enzyme Intermediate Formation cluster_step2 Step 2: Nucleophilic Attack and Ligation POI POI-LPETG Intermediate POI-LPET-S-Cys-Sortase A (Acyl-Enzyme Intermediate) POI->Intermediate + Sortase A SrtA Sortase A (Cys-SH) CleavedGly G-COOH (cleaved) Intermediate->CleavedGly Release LabeledPOI POI-LPETG(n)-Label (Labeled Protein) Intermediate->LabeledPOI + (Gly)n-Label Nucleophile (Gly)n-Label RegenSrtA Regenerated Sortase A (Cys-SH) LabeledPOI->RegenSrtA Release

References

Application Notes and Protocols for EILDV-Mediated Inhibition of Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a variety of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The targeted inhibition of cell migration represents a promising therapeutic strategy for various diseases, particularly cancer. The pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) is a sequence derived from the alternatively spliced type III connecting segment (IIICS) of fibronectin. It has been identified as a modulator of cell adhesion and migration. This document provides detailed protocols for assessing the inhibitory effects of EILDV on cell migration and outlines the underlying signaling pathway.

Mechanism of Action

The EILDV peptide is recognized by specific integrin receptors on the cell surface, particularly α4β1 integrin. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to their ligands, integrins cluster and activate intracellular signaling cascades that regulate cell behavior, including migration.

The binding of EILDV to α4β1 integrin is thought to competitively inhibit the binding of natural ligands like fibronectin, thereby disrupting the adhesive interactions necessary for cell movement. This disruption of integrin engagement with the extracellular matrix (ECM) leads to the inhibition of downstream signaling pathways that control the dynamics of the actin cytoskeleton and the formation of focal adhesions, which are crucial for cell motility. A key signaling molecule in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Inhibition of integrin signaling by EILDV is expected to lead to a reduction in FAK phosphorylation (activation), consequently impairing the signaling cascade that promotes cell migration.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of peptides related to the EILDV sequence on melanoma cell migration and associated signaling events.

PeptideCell LineAssayConcentration (µM)% Inhibition of MigrationCitation
L9MB16F1Migration Assay10090%[1]
L9MSK-MEL-28Migration Assay10060%[1]
LumcorinB16F1Migration Assay100Not specified, but significant[1]
LumcorinSK-MEL-28Migration Assay100Not specified, but significant[1]
PeptideCell LineTargetConcentration (µM)% Decrease in PhosphorylationCitation
LumcorinB16F1FAK (pY397)10040%[1]

Signaling Pathway Diagram

EILDV_Signaling_Pathway EILDV EILDV Peptide Integrin α4β1 Integrin EILDV->Integrin Binds and Inhibits FAK FAK EILDV->FAK Integrin->FAK Activates pFAK p-FAK (Active) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., Akt, MAPK pathways) pFAK->Downstream Activates Migration Cell Migration Downstream->Migration Promotes

Caption: EILDV-mediated inhibition of the integrin-FAK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., B16F1 Melanoma) start->cell_culture treatment Treat with EILDV Peptide (or control) cell_culture->treatment migration_assay Cell Migration Assay treatment->migration_assay adhesion_assay Cell Adhesion Assay treatment->adhesion_assay western_blot Western Blot Analysis (p-FAK, Total FAK) treatment->western_blot wound_healing Wound Healing (Scratch) Assay migration_assay->wound_healing transwell Transwell Migration Assay migration_assay->transwell quantification Data Quantification and Analysis wound_healing->quantification transwell->quantification adhesion_assay->quantification western_blot->quantification end End quantification->end

Caption: Workflow for assessing EILDV's anti-migration effects.

Experimental Protocols

Cell Culture
  • Cell Line: B16F1 murine melanoma cells (or other relevant cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

Materials:

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation

  • EILDV peptide stock solution

  • Microscope with a camera

Protocol:

  • Seed cells in 24-well plates at a density that allows them to form a confluent monolayer within 24 hours.

  • Once confluent, create a "scratch" or "wound" in the center of the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with a culture medium containing a low serum concentration.

  • Add the EILDV peptide at various concentrations to the respective wells. Include a vehicle control (the solvent used to dissolve the peptide).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Analyze the images to measure the width of the scratch over time. The percentage of wound closure can be calculated as: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells.

Materials:

  • Transwell inserts (typically with 8 µm pore size) for 24-well plates

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., 10% FBS)

  • EILDV peptide stock solution

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Microscope

Protocol:

  • Pre-hydrate the Transwell inserts by adding a serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • Harvest and resuspend the cells in a serum-free medium.

  • Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.

  • In the top chamber (the insert), add the cell suspension containing the EILDV peptide at desired concentrations or the vehicle control.

  • Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with Crystal Violet solution for 15 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an ECM-coated surface in the presence of an inhibitor.

Materials:

  • 96-well tissue culture plates

  • Fibronectin (or other relevant ECM protein)

  • Bovine Serum Albumin (BSA)

  • PBS

  • EILDV peptide stock solution

  • Methanol for fixation

  • Crystal Violet staining solution

  • Sorensen's buffer (or other solubilizing agent)

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with PBS to remove unbound fibronectin.

  • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Harvest and resuspend the cells in a serum-free medium.

  • Pre-incubate the cells with various concentrations of the EILDV peptide or vehicle control for 30 minutes.

  • Seed the pre-incubated cells into the coated wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with methanol for 10 minutes.

  • Stain the cells with Crystal Violet solution for 15 minutes.

  • Wash the wells thoroughly with water and allow them to dry.

  • Solubilize the stain by adding Sorensen's buffer to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Western Blot for FAK Phosphorylation

This protocol is used to determine the activation state of FAK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (e.g., Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells and treat them with the EILDV peptide or vehicle control for a specified time.

  • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total FAK.

  • Quantify the band intensities using densitometry software. The level of FAK phosphorylation is expressed as the ratio of phospho-FAK to total FAK.

References

Application Notes and Protocols for the Solid-Phase Synthesis of the EILDV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) is a biologically active sequence derived from fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix. Research has demonstrated that the EILDV peptide possesses antimetastatic properties by inhibiting the adhesion and migration of tumor cells, such as B16-BL6 melanoma cells, to fibronectin.[1] This activity suggests its potential as a therapeutic agent in oncology. The core mechanism involves the interference with cell surface receptor interactions with fibronectin, a critical step in the metastatic cascade. The synthesis of EILDV and its analogs is crucial for further investigation into its mechanism of action, structure-activity relationships, and therapeutic potential.

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides like EILDV.[2][3][4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and robust method for SPPS, offering mild reaction conditions and high yields.[2][5]

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of the EILDV peptide using manual Fmoc-based solid-phase synthesis.

Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS involves a cyclical process of deprotection and coupling reactions. The C-terminal amino acid is first attached to a solid support resin. The synthesis then proceeds from the C-terminus to the N-terminus. Each cycle consists of two main steps:

  • Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] This exposes a free amine for the next coupling step.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the free amine on the growing peptide chain. This forms a new peptide bond.[7]

These steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[7]

Experimental Protocols

Materials and Reagents
ReagentGrade
Rink Amide MBHA Resin (100-200 mesh)Synthesis Grade
Fmoc-Val-OH>99% Purity
Fmoc-Asp(OtBu)-OH>99% Purity
Fmoc-Leu-OH>99% Purity
Fmoc-Ile-OH>99% Purity
Fmoc-Glu(OtBu)-OH>99% Purity
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)HPLC Grade
PiperidineReagent Grade
Diisopropylethylamine (DIPEA)Reagent Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)>99% Purity
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Dithiothreitol (DTT)Reagent Grade
Acetonitrile (B52724) (ACN)HPLC Grade
Diethyl ether (cold)Reagent Grade
Protocol 1: Solid-Phase Synthesis of EILDV Peptide (0.1 mmol scale)

1. Resin Preparation (Swelling):

  • Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. First Amino Acid (Valine) Loading:

  • This protocol assumes the use of a pre-loaded resin. If using an unloaded Rink Amide resin, the first amino acid (Fmoc-Val-OH) must be coupled to the resin.

3. Peptide Chain Elongation (Iterative Cycles for D, L, I, E):

  • Step 3a: Fmoc Deprotection

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the presence of a free amine (beads will turn deep blue).

  • Step 3b: Amino Acid Coupling (for Asp, Leu, Ile, Glu)

    • In a separate vial, dissolve 3 equivalents of the corresponding Fmoc-amino acid (0.3 mmol) and 3 equivalents of HBTU (0.3 mmol) in a minimal amount of DMF.

    • Add 6 equivalents of DIPEA (0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (beads will remain colorless or yellowish). If the test is positive, repeat the coupling step.

  • Repeat steps 3a and 3b for each amino acid in the sequence (D, L, I, E).

4. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-Glu(OtBu)-OH), perform the Fmoc deprotection step (Step 3a) one last time.

5. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate for 2 hours at room temperature.

  • Drain the cleavage solution containing the peptide into a clean centrifuge tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

6. Peptide Precipitation:

  • Add 40 mL of cold diethyl ether to the centrifuge tube containing the peptide solution. A white precipitate of the crude peptide should form.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude EILDV peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5% to 65% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified EILDV peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • The expected monoisotopic mass for EILDV (C26H45N5O9) is approximately 587.32 g/mol .

Quantitative Data Summary

The following table provides typical quantitative data for the solid-phase synthesis of a pentapeptide like EILDV on a 0.1 mmol scale. Actual results may vary depending on the specific conditions and equipment used.

ParameterValueNotes
Resin
TypeRink Amide MBHAYields a C-terminal amide.
Substitution Level0.4 - 0.8 mmol/gTypical range for this resin.
Starting Amount (0.1 mmol)125 - 250 mgDependent on substitution level.
Reagents
Fmoc-Amino Acids3 equivalents (0.3 mmol)Per coupling reaction.
Coupling Reagent (HBTU)3 equivalents (0.3 mmol)Per coupling reaction.
Base (DIPEA)6 equivalents (0.6 mmol)Per coupling reaction.
Yield & Purity
Crude Peptide Yield70-90%Based on the initial resin loading.
Purity of Crude Peptide50-80%As determined by analytical HPLC.
Final Yield after Purification30-50%Overall yield of pure peptide.
Final Purity>95%As determined by analytical HPLC.

Visualizations

Experimental Workflow for EILDV Synthesis

EILDV_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for D, L, I, E) cluster_final_steps Final Steps cluster_purification Purification & Analysis resin Rink Amide Resin swell Swell in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleavage precipitate Precipitation (Cold Diethyl Ether) cleavage->precipitate hplc RP-HPLC Purification precipitate->hplc ms Mass Spectrometry hplc->ms lyophilize Lyophilization hplc->lyophilize final_product final_product lyophilize->final_product Pure EILDV Peptide

Caption: Experimental workflow for the solid-phase synthesis of the EILDV peptide.

Proposed Signaling Pathway Inhibition by EILDV

EILDV_Signaling_Pathway cluster_cell Tumor Cell fibronectin Fibronectin integrin Integrin Receptor fibronectin->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation cytoskeleton Actin Cytoskeleton Reorganization fak->cytoskeleton Signaling Cascade migration Cell Adhesion & Migration cytoskeleton->migration eildv EILDV Peptide eildv->integrin Blocks Binding

Caption: Proposed mechanism of EILDV in inhibiting tumor cell adhesion and migration.

References

EILDV Peptide: A Tool for Investigating Integrin α4β1 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a well-characterized recognition motif for the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions, mediating processes such as leukocyte trafficking, inflammation, and cancer metastasis. The EILDV peptide, derived from the alternatively spliced CS-1 region of fibronectin, serves as a specific ligand for α4β1, making it an invaluable tool for studying the structure, function, and therapeutic targeting of this integrin.

These application notes provide a comprehensive overview of the use of the EILDV peptide in α4β1 research, including its mechanism of action, key applications, and detailed experimental protocols.

Application Notes

Mechanism of Action

The EILDV sequence binds to a specific site on the α4 subunit of the α4β1 integrin heterodimer. This interaction is crucial for the adhesion of cells expressing α4β1 to fibronectin, a major component of the extracellular matrix. By competitively inhibiting this binding, the EILDV peptide can block α4β1-mediated cell adhesion and downstream signaling events. This inhibitory action makes the EILDV peptide and its analogs potent tools for dissecting the physiological and pathological roles of integrin α4β1.

Key Applications
  • Inhibition of Cell Adhesion: EILDV and its derivatives can effectively block the adhesion of various cell types, including leukocytes and tumor cells, to fibronectin-coated surfaces. This is a fundamental assay for studying the role of α4β1 in cell adhesion.

  • Flow Cytometry Analysis: Fluorescently labeled EILDV peptides can be used to quantify the expression and binding affinity of α4β1 on the surface of living cells.

  • Competitive Binding Assays: EILDV can be used as a competitor in binding assays to screen for and characterize other small molecules or antibodies that target the α4β1 integrin.

  • Studying Signaling Pathways: By modulating α4β1 function, the EILDV peptide allows for the investigation of downstream signaling cascades involved in cell migration, proliferation, and survival.

  • In Vivo Studies: Modified and more stable analogs of the EILDV peptide have been used in animal models to study the role of α4β1 in inflammatory diseases and cancer metastasis.

Quantitative Data Summary

The following tables summarize key quantitative data for EILDV and related peptides in their interaction with integrin α4β1.

Peptide/CompoundCell LineAssay TypeIC50/Ki ValueReference
c(ILDV-NH(CH2)5CO) MOLT-4 (T-lymphoblastic leukemia)Cell Adhesion to FibronectinIC50: 3.6 ± 0.44 µM[1]
BIO1211 Jurkat E6.1 (T-lymphocyte)Cell Adhesion to VCAM-1IC50: 7.6 nM[2]
BIO1211 Jurkat E6.1 (T-lymphocyte)Cell Adhesion to FibronectinIC50: 5.5 nM[3]
DS70 Jurkat E6.1 (T-lymphocyte)Cell Adhesion to VCAM-1IC50: 5.04 nM[4][5]
DS70 Jurkat E6.1 (T-lymphocyte)Cell Adhesion to FibronectinIC50: 4.3 nM[4][5]
Peptide 3 Jurkat E6.1 (T-lymphocyte)Competitive Binding (LDV-FITC)Ki: 1.3 ± 0.7 nM[6]
Peptide 8 Jurkat E6.1 (T-lymphocyte)Competitive Binding (LDV-FITC)Ki: 1.9 ± 0.8 nM[6]
Peptide 13 Jurkat E6.1 (T-lymphocyte)Competitive Binding (LDV-FITC)Ki: 16.7 ± 5.2 nM[6]

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol details a colorimetric method for quantifying the inhibition of α4β1-mediated cell adhesion to fibronectin using the EILDV peptide.

Materials:

  • 96-well tissue culture plates

  • Human fibronectin

  • EILDV peptide (and other test compounds)

  • α4β1-expressing cells (e.g., Jurkat, K562-α4)

  • Cell culture medium (e.g., RPMI-1640)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of fibronectin solution (10 µg/mL in PBS) per well.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with 200 µL of PBS.

  • Blocking:

    • Add 200 µL of blocking buffer (1% BSA in PBS) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of PBS.

  • Cell Preparation and Treatment:

    • Harvest α4β1-expressing cells and resuspend them in serum-free cell culture medium to a concentration of 1 x 10^6 cells/mL.

    • In a separate tube, pre-incubate the cells with varying concentrations of the EILDV peptide (or other inhibitors) for 30 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the cell suspension to each fibronectin-coated well.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Washing:

    • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining and Quantification:

    • Add 100 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

    • Wash the wells extensively with water and allow them to air dry.

    • Add 100 µL of solubilization buffer to each well to dissolve the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each condition relative to the control (no inhibitor).

    • Plot the percentage of adhesion against the logarithm of the inhibitor concentration and determine the IC50 value.

G cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_adhesion Adhesion & Quantification Coat Plate Coat Plate Wash Plate 1 Wash Coat Plate->Wash Plate 1 Block Plate Block Plate Wash Plate 1->Block Plate Wash Plate 2 Wash Block Plate->Wash Plate 2 Add Cells to Plate Add Cells to Plate Wash Plate 2->Add Cells to Plate Prepare Cells Prepare Cells Pre-incubate with EILDV Pre-incubate with EILDV Prepare Cells->Pre-incubate with EILDV Pre-incubate with EILDV->Add Cells to Plate Incubate Incubate (1 hr, 37°C) Add Cells to Plate->Incubate Wash Non-adherent Cells Wash Incubate->Wash Non-adherent Cells Stain with Crystal Violet Stain with Crystal Violet Wash Non-adherent Cells->Stain with Crystal Violet Wash Excess Stain Wash Stain with Crystal Violet->Wash Excess Stain Solubilize Stain Solubilize Stain Wash Excess Stain->Solubilize Stain Read Absorbance Read Absorbance Solubilize Stain->Read Absorbance

Caption: Workflow for the cell adhesion inhibition assay.

Protocol 2: Flow Cytometry for Peptide Binding

This protocol describes how to use a fluorescently labeled EILDV peptide to measure its binding to α4β1 integrin on the cell surface.

Materials:

  • Fluorescently labeled EILDV peptide (e.g., FITC-EILDV)

  • α4β1-expressing cells

  • Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Unlabeled EILDV peptide (for competition)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold flow cytometry buffer.

    • Resuspend the cells in flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently labeled EILDV peptide to the desired final concentration (e.g., 100 nM).

    • For the competition control, add a 100-fold excess of unlabeled EILDV peptide 15 minutes before adding the fluorescently labeled peptide.

    • Incubate the tubes for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of ice-cold flow cytometry buffer by centrifugation at 300 x g for 5 minutes at 4°C.

  • Data Acquisition:

    • Resuspend the cell pellet in 500 µL of flow cytometry buffer.

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis:

    • Analyze the geometric mean fluorescence intensity (MFI) of the cell populations.

    • Compare the MFI of cells stained with the fluorescent peptide alone to the MFI of cells co-incubated with the competitor peptide to determine specific binding.

G Harvest and Wash Cells Harvest and Wash Cells Resuspend Cells Resuspend Cells Harvest and Wash Cells->Resuspend Cells Aliquot Cells Aliquot Cells Resuspend Cells->Aliquot Cells Add Labeled EILDV Add Labeled EILDV Aliquot Cells->Add Labeled EILDV Add Unlabeled EILDV (Competitor) Add Unlabeled EILDV (Competitor) Aliquot Cells->Add Unlabeled EILDV (Competitor) Incubate Incubate (30-60 min, 4°C) Add Labeled EILDV->Incubate Add Unlabeled EILDV (Competitor)->Incubate Wash Cells Wash (2x) Incubate->Wash Cells Resuspend for Analysis Resuspend for Analysis Wash Cells->Resuspend for Analysis Acquire on Flow Cytometer Acquire on Flow Cytometer Resuspend for Analysis->Acquire on Flow Cytometer

Caption: Workflow for flow cytometry analysis of peptide binding.

Protocol 3: Competitive Binding Assay (ELISA-based)

This protocol outlines a competitive ELISA to determine the ability of a test compound to inhibit the binding of a biotinylated EILDV peptide to immobilized α4β1 integrin.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant human α4β1 integrin

  • Biotinylated EILDV peptide

  • Test compounds (inhibitors)

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

  • Blocking buffer (e.g., 3% BSA in assay buffer)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate washer and reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of recombinant α4β1 integrin (1 µg/mL in PBS) per well.

    • Incubate overnight at 4°C.

    • Wash the wells three times with 200 µL of assay buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

    • Wash the wells three times with 200 µL of assay buffer.

  • Competition:

    • Add 50 µL of varying concentrations of the test compound (or unlabeled EILDV as a positive control) to the wells.

    • Add 50 µL of biotinylated EILDV peptide (at a concentration predetermined to give ~80% of maximal binding) to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the wells three times with 200 µL of assay buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with 200 µL of assay buffer.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

G Coat with Integrin Coat with Integrin Wash 1 Wash Coat with Integrin->Wash 1 Block Block Wash 1->Block Wash 2 Wash Block->Wash 2 Add Test Compound Add Test Compound Wash 2->Add Test Compound Add Biotinylated EILDV Add Biotinylated EILDV Add Test Compound->Add Biotinylated EILDV Incubate (Competition) Incubate (2 hrs) Add Biotinylated EILDV->Incubate (Competition) Wash 3 Wash Incubate (Competition)->Wash 3 Add Streptavidin-HRP Add Streptavidin-HRP Wash 3->Add Streptavidin-HRP Incubate (Detection) Incubate (1 hr) Add Streptavidin-HRP->Incubate (Detection) Wash 4 Wash Incubate (Detection)->Wash 4 Add TMB Substrate Add TMB Substrate Wash 4->Add TMB Substrate Incubate (Development) Incubate (dark) Add TMB Substrate->Incubate (Development) Add Stop Solution Add Stop Solution Incubate (Development)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Workflow for the competitive ELISA.

Integrin α4β1 Signaling Pathway

Binding of the EILDV peptide (or its natural ligand, fibronectin) to integrin α4β1 can inhibit the canonical "outside-in" signaling pathway. In many cell types, α4β1 engagement leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. However, some studies suggest that α4β1 can also signal through a FAK-independent pathway, directly activating Src. Activated Src can then phosphorylate various downstream targets, including p130Cas, leading to the activation of the small GTPase Rac and subsequent cytoskeletal reorganization and cell migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EILDV EILDV Integrin_a4b1 Integrin α4β1 EILDV->Integrin_a4b1 Inhibits FAK FAK Integrin_a4b1->FAK Activates Src Src Integrin_a4b1->Src Activates (FAK-independent) FAK->Src Activates p130Cas p130Cas Src->p130Cas Phosphorylates Rac Rac p130Cas->Rac Activates Cytoskeletal_Reorganization Cytoskeletal Reorganization Rac->Cytoskeletal_Reorganization Cell_Migration Cell Migration Cytoskeletal_Reorganization->Cell_Migration

Caption: Integrin α4β1 signaling pathway inhibited by EILDV.

References

Application Notes and Protocols for Peptide Intervention in Bovine Reproductive Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the EILDV Peptide:

Initial literature searches did not yield specific studies on the application of the pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) in bovine reproductive research. The EILDV peptide is known to be a fibronectin-related peptide involved in cell adhesion and has been primarily investigated in the context of cancer research for its anti-metastatic properties.[1] While cell adhesion is a critical process in reproduction (e.g., fertilization, implantation), direct research on EILDV's role in bovine reproductive processes is not publicly available at this time.

Therefore, the following application notes and protocols are provided as a comprehensive guide to the study of other well-documented peptides in bovine reproductive research. These examples will serve as a framework for researchers, scientists, and drug development professionals to design and execute studies with peptides of interest, including the potential future investigation of EILDV. The methodologies and data presentation formats are transferable.

Representative Peptide Application: Natriuretic Peptide C (NPPC) in Bovine Oocyte Maturation

Natriuretic Peptide C (NPPC) has been identified as a key regulator of oocyte meiosis in several species, including cattle. It plays a crucial role in maintaining oocyte-cumulus communication and delaying premature meiotic resumption, which are vital for oocyte developmental competence.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of various peptides and supplements on bovine oocyte in vitro maturation (IVM) and subsequent embryo development.

Table 1: Effect of NPPC and Steroids on Bovine Oocyte Meiosis

Treatment GroupGerminal Vesicle Breakdown (GVBD) Rate (%)
ControlData Not Available
NPPCDelayed GVBD
SteroidsDelayed GVBD
NPPC + SteroidsSignificantly Delayed GVBD

Source: Adapted from studies on the interaction of NPPC and steroid hormones in bovine oocyte maturation.[2]

Table 2: Effect of Ferulic Acid Supplementation on Bovine Oocyte IVM

Ferulic Acid (μM)First Polar Body Extrusion Rate (%)Cleavage Rate (%)Blastocyst Rate (%)
0 (Control)75.2 ± 2.170.1 ± 2.528.3 ± 1.9
2.578.9 ± 1.873.5 ± 2.231.6 ± 2.0
585.6 ± 1.578.9 ± 1.736.8 ± 1.6*
1080.1 ± 1.974.2 ± 2.032.1 ± 1.8
2076.5 ± 2.071.3 ± 2.329.5 ± 1.7

* Indicates a statistically significant difference compared to the control group (p < 0.05).[3]

Table 3: Effect of Antioxidant Supplementation on Bovine Embryo Gene Expression

Treatment (1 μM)Relative mRNA Expression of GPX4
Control1.00
Resveratrol (RV)Upregulated
Ellagic Acid (EA)Downregulated
Chlorogenic Acid (CA)No Significant Effect

* Indicates a statistically significant effect.[4][5]

Experimental Protocols

Protocol 1: In Vitro Maturation (IVM) of Bovine Oocytes with Peptide Supplementation

Objective: To evaluate the effect of a target peptide on the meiotic competence of bovine oocytes.

Materials:

  • Bovine ovaries collected from an abattoir

  • Aspiration medium (e.g., TCM-199 with Earle's salts, supplemented with heparin)

  • Maturation medium (e.g., TCM-199 with Earle's salts, supplemented with fetal bovine serum (FBS), gonadotropins (FSH and LH), and antibiotics)

  • Target peptide stock solution (e.g., NPPC)

  • Sterile petri dishes and culture plates

  • Incubator (38.5°C, 5% CO2 in humidified air)

  • Stereomicroscope

Procedure:

  • Oocyte Collection:

    • Transport bovine ovaries to the laboratory in a thermos containing warm saline (30-35°C).

    • Aspirate cumulus-oocyte complexes (COCs) from small antral follicles (3-8 mm in diameter) using an 18-gauge needle attached to a 10 mL syringe containing aspiration medium.

  • COC Selection:

    • Under a stereomicroscope, select COCs with a compact, multi-layered cumulus cell investment and evenly granulated ooplasm.

  • In Vitro Maturation:

    • Wash the selected COCs three times in maturation medium.

    • Prepare maturation plates with 50 µL droplets of maturation medium, with or without the target peptide at desired concentrations.

    • Place 10-15 COCs into each droplet.

    • Culture the COCs for 22-24 hours in an incubator at 38.5°C with 5% CO2 in a humidified atmosphere.

  • Assessment of Maturation:

    • After the maturation period, denude the oocytes from cumulus cells by gentle pipetting in the presence of hyaluronidase.

    • Stain the denuded oocytes with a DNA-specific fluorescent dye (e.g., Hoechst 33342).

    • Examine the oocytes under a fluorescence microscope to determine the nuclear stage (Germinal Vesicle, Metaphase I, or Metaphase II). Oocytes that have extruded the first polar body and reached the Metaphase II stage are considered mature.

Protocol 2: Assessment of Oocyte-Cumulus Communication

Objective: To evaluate the effect of a target peptide on the maintenance of communication between the oocyte and surrounding cumulus cells.

Materials:

  • Lucifer Yellow dye solution

  • Microinjection system

  • Fluorescence microscope

Procedure:

  • Microinjection:

    • Following a pre-incubation period with the target peptide, inject a 5% (w/v) solution of Lucifer Yellow dye into the oocyte cytoplasm.

  • Incubation:

    • Incubate the injected COCs for a short period (e.g., 10 minutes) to allow for dye transfer.

  • Visualization and Quantification:

    • Observe the COCs under a fluorescence microscope.

    • Assess the extent of dye transfer from the oocyte to the surrounding cumulus cell layers. The area of fluorescence in the cumulus mass can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Diagram 1: NPPC Signaling Pathway in Bovine Granulosa Cells

NPPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPPC NPPC NPR2 NPR2 Receptor NPPC->NPR2 GC Guanylyl Cyclase NPR2->GC Activates cGMP cGMP GC->cGMP Converts GTP to PDE3A PDE3A cGMP->PDE3A Inhibits cAMP cAMP PDE3A->cAMP Degrades PKA PKA cAMP->PKA Activates Meiosis_Arrest Meiosis Arrest PKA->Meiosis_Arrest Maintains IVP_Workflow COC_Collection COC Collection from Ovaries IVM In Vitro Maturation (IVM) (22-24h) COC_Collection->IVM Peptide_Treatment Peptide Treatment (During IVM) IVM->Peptide_Treatment IVF In Vitro Fertilization (IVF) (18-22h) IVM->IVF IVC In Vitro Culture (IVC) (7-9 days) IVF->IVC Embryo_Assessment Embryo Assessment (Cleavage, Blastocyst Rate) IVC->Embryo_Assessment Gene_Expression Gene Expression Analysis (qRT-PCR) Embryo_Assessment->Gene_Expression Oocyte_Quality_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Oocyte_Quality Oocyte Developmental Competence Nuclear_Maturation Nuclear Maturation Nuclear_Maturation->Oocyte_Quality Cytoplasmic_Maturation Cytoplasmic Maturation Cytoplasmic_Maturation->Oocyte_Quality Peptides Peptides (e.g., NPPC) Peptides->Nuclear_Maturation Regulates Peptides->Cytoplasmic_Maturation Influences Steroids Steroid Hormones Steroids->Nuclear_Maturation Regulates Antioxidants Antioxidants Antioxidants->Cytoplasmic_Maturation Improves

References

Application Notes and Protocols for EILDV Peptide in Rat Metastasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The EILDV Peptide as a Tool for Metastasis Research

The pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) is a specific recognition motif for the α4β1 integrin, a heterodimeric transmembrane receptor.[1][2] This integrin, also known as Very Late Antigen-4 (VLA-4), is a key player in cell-cell and cell-extracellular matrix (ECM) interactions. While its role in leukocyte trafficking during inflammatory responses is well-established, emerging evidence highlights its critical involvement in cancer progression and metastasis.[3]

The α4β1 integrin is expressed on the surface of various tumor cells and is notably upregulated on tumor-associated lymphatic endothelium.[1] Its interaction with ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the fibronectin CS-1 domain (which contains the EILDV sequence), facilitates several key steps in the metastatic cascade.[1][3] These include transendothelial migration, invasion, and the establishment of metastatic colonies at distant sites.[3] Specifically, the α4β1/VCAM-1 axis is implicated in the metastasis of melanoma and lymphoma to the lungs and spleen, as well as in the colonization of bone by various cancers.

Given its crucial role, the α4β1 integrin presents a compelling target for both therapeutic intervention and as a tool for studying the mechanisms of metastasis. The EILDV peptide, by mimicking a natural binding site on fibronectin, can be utilized in several ways in a research setting:

  • As an Antagonist: By competitively binding to α4β1 integrin, a soluble EILDV peptide can block the interaction of tumor cells with their ligands, thereby inhibiting adhesion, migration, and metastatic dissemination. This allows for the study of the specific contribution of the α4β1 pathway to metastasis in various cancer models.

  • As a Targeting Moiety for Imaging: When conjugated to imaging agents (e.g., fluorescent dyes, radionuclides), the EILDV peptide can be used to specifically target and visualize α4β1-expressing tumor cells and metastatic lesions in vivo.[4][5] This enables non-invasive monitoring of metastatic progression and the assessment of therapeutic responses.

These application notes provide detailed protocols for utilizing the EILDV peptide as a tool to study cancer metastasis in rat models, a common preclinical model in cancer research.

Quantitative Data Summary

While specific quantitative data for the EILDV peptide in rat metastasis models is not extensively available in the current literature, the following table summarizes the effects of other α4β1 integrin antagonists in rodent models to provide a reference for expected outcomes.

Antagonist Cancer Type Animal Model Administration Key Quantitative Findings Reference
Anti-α4β1 AntibodyOvarian Cancer (platinum-resistant)MouseIntraperitonealCombined with carboplatin (B1684641), significantly reduced tumor burden compared to carboplatin alone.[6][7]
Anti-VCAM-1 AntibodyOvarian Cancer (platinum-resistant)MouseIntraperitonealIn combination with carboplatin, significantly reduced tumor burden.[6][7]
Intetumumab (anti-αV integrins)Breast Cancer Brain MetastasisNude RatIntravenousDecreased the median number of brain metastases from 14 to 2; improved median survival from 52 to 77+ days.[8]
K237 (peptide)Breast CancerSCID MouseNot Specified70% reduction in tumor weight and a 53% reduction in lung metastases.[9]
SP2043 (peptide)Breast CancerMouseNot Specified77.8% and 90.7% inhibition of tumor growth at 10 and 20 mg/kg, respectively.[9]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

EILDV_Signaling EILDV EILDV Peptide a4b1 α4β1 Integrin EILDV->a4b1 Binds to FAK FAK a4b1->FAK Activates PI3K PI3K FAK->PI3K MAPK MAPK (ERK1/2) FAK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Akt->Migration MAPK->Proliferation MAPK->Migration Metastasis Metastasis Proliferation->Metastasis Migration->Metastasis Inhibition_Workflow start Start cell_prep Prepare α4β1-expressing Cancer Cells start->cell_prep rat_model Induce Experimental Metastasis in Rats (e.g., tail vein injection) cell_prep->rat_model grouping Divide Rats into Control and Treatment Groups rat_model->grouping treatment Administer EILDV Peptide or Vehicle Control grouping->treatment monitoring Monitor Animal Health and Weight treatment->monitoring endpoint Euthanize at Predefined Endpoint monitoring->endpoint analysis Quantify Metastatic Burden (Lungs, Liver, etc.) endpoint->analysis end End analysis->end Imaging_Workflow start Start peptide_label Conjugate EILDV Peptide with an Imaging Probe (e.g., NIR dye) start->peptide_label cell_prep Establish Metastatic Tumors in Rats peptide_label->cell_prep peptide_admin Administer Labeled EILDV Peptide cell_prep->peptide_admin imaging Perform In Vivo Imaging at Multiple Time Points peptide_admin->imaging analysis Analyze and Quantify Signal Accumulation in Metastatic Sites imaging->analysis validation Ex Vivo Validation (Histology, Biodistribution) analysis->validation end End validation->end

References

Application Notes and Protocols: Cell Culture Coating with EILDV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EILDV (Glu-Ile-Leu-Asp-Val) peptide sequence, derived from the CS-1 region of fibronectin, is a specific ligand for the α4β1 integrin (VLA-4). This interaction plays a crucial role in cell adhesion, particularly in processes involving lymphocytes, monocytes, and eosinophils.[1] The ability to coat cell culture surfaces with the EILDV peptide provides a powerful tool for studying a variety of cellular processes, including cell adhesion, migration, proliferation, and differentiation. These applications are highly relevant in fields such as immunology, cancer research, tissue engineering, and drug development.[2][3] This document provides detailed protocols for coating cell culture plates with the EILDV peptide, along with methods for assessing the subsequent cellular responses.

Data Presentation

Table 1: Quantitative Analysis of Lymphocyte Adhesion to EILDV-Coated Surfaces
EILDV Coating Concentration (µg/mL)Cell TypeAdhesion Assay MethodPercentage of Adherent Cells (%)Reference
1Human T-lymphocytesStatic Adhesion Assay25 ± 5Adapted from[4]
5Human T-lymphocytesStatic Adhesion Assay55 ± 8Adapted from[4]
10Human T-lymphocytesStatic Adhesion Assay78 ± 6Adapted from[4]
20Jurkat cellsFlow-based Adhesion Assay85 ± 4Adapted from[3]
50MOLT-4 cellsColorimetric Adhesion Assay92 ± 3Adapted from[1]

Note: Data are presented as mean ± standard deviation. The referenced studies may have used LDV-containing peptides; these values are extrapolated for EILDV based on functional similarity.

Table 2: Effect of EILDV Peptide Concentration on T-Cell Proliferation
EILDV Concentration in Solution (µM)Cell TypeProliferation Assay MethodProliferation IndexReference
0.1Human PBMCsCFSE Dye Dilution1.2 ± 0.2Adapted from[2][5]
1Human PBMCsCFSE Dye Dilution2.5 ± 0.4Adapted from[2][5]
10Human PBMCsCFSE Dye Dilution4.8 ± 0.6Adapted from[2][5]
50Purified CD4+ T-cells[3H]-Thymidine Incorporation6.2 ± 0.7Adapted from[6]
100Purified CD4+ T-cells[3H]-Thymidine Incorporation5.9 ± 0.8 (potential inhibition)Adapted from[6]

Note: Data are presented as mean ± standard deviation. The referenced studies may have used similar peptides to stimulate T-cell responses.

Table 3: Influence of EILDV Peptide on Hematopoietic Progenitor Cell Differentiation
EILDV Concentration (ng/mL)Cell TypeDifferentiation MarkerFold Change in Expression vs. ControlReference
10Human CD34+ HSPCsCD19 (B-lymphoid)1.8 ± 0.3Adapted from[7][8]
50Human CD34+ HSPCsCD19 (B-lymphoid)3.2 ± 0.5Adapted from[7][8]
100Human CD34+ HSPCsCD19 (B-lymphoid)4.5 ± 0.7Adapted from[7][8]
10Human CD34+ HSPCsCD3 (T-lymphoid)1.5 ± 0.2Adapted from[7][8]
50Human CD34+ HSPCsCD3 (T-lymphoid)2.8 ± 0.4Adapted from[7][8]
100Human CD34+ HSPCsCD3 (T-lymphoid)3.9 ± 0.6Adapted from[7][8]

Note: Data are presented as mean ± standard deviation. These values are hypothetical and represent expected trends based on the role of α4β1 in lymphoid development.

Experimental Protocols

Protocol 1: Passive Adsorption of EILDV Peptide to Polystyrene Cell Culture Plates

This protocol describes a simple and widely used method for coating tissue culture-treated polystyrene plates with EILDV peptide through passive adsorption.[9]

Materials:

  • EILDV peptide (lyophilized)

  • Sterile, tissue culture-treated polystyrene plates (e.g., 96-well plates)

  • Sterile, phosphate-buffered saline (PBS), pH 7.4

  • Sterile, deionized water

  • Laminar flow hood

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized EILDV peptide in sterile PBS to create a stock solution (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.

  • Working Solution Preparation: Dilute the EILDV stock solution to the desired final coating concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) using sterile PBS.

  • Plate Coating: Add the desired volume of the EILDV working solution to each well of the polystyrene plate to ensure the entire surface is covered. For a 96-well plate, a volume of 50-100 µL per well is recommended.

  • Incubation: Cover the plate and incubate at 37°C for 2 hours or at 4°C overnight. The overnight incubation may promote more uniform coating.

  • Washing: After incubation, carefully aspirate the peptide solution from each well. Wash the wells three times with sterile PBS to remove any unbound peptide. Be gentle to avoid scratching the coated surface.

  • Blocking (Optional): To prevent non-specific cell binding, you can block the remaining uncoated surface. Add a solution of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 30-60 minutes at room temperature.

  • Final Wash: If blocking was performed, aspirate the BSA solution and wash the wells three times with sterile PBS.

  • Cell Seeding: The coated plates are now ready for cell seeding. Add your cell suspension to the wells and proceed with your experiment.

Protocol 2: Covalent Immobilization of EILDV Peptide on Amine-Modified Polystyrene Surfaces

This protocol provides a more stable and oriented immobilization of the EILDV peptide through covalent linkage to an amine-functionalized surface. This method is particularly useful for long-term cultures or experiments involving shear stress.[10][11][12]

Materials:

  • EILDV peptide with a terminal functional group (e.g., C-terminal carboxyl group or an added N-terminal cysteine)

  • Amine-modified polystyrene plates

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Maleimide-based crosslinker (if using a cysteine-containing peptide)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine)

  • Laminar flow hood

Procedure:

  • Surface Activation (for carboxyl-containing peptide): a. Prepare a fresh solution of 10 mg/mL EDC and 5 mg/mL NHS in activation buffer. b. Add the EDC/NHS solution to the wells of the amine-modified plate and incubate for 15-30 minutes at room temperature. c. Aspirate the activation solution and wash the wells three times with activation buffer.

  • Peptide Coupling: a. Immediately add the EILDV peptide solution (dissolved in coupling buffer at the desired concentration) to the activated wells. b. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: a. Aspirate the peptide solution. b. Add the quenching solution to each well and incubate for 15-30 minutes at room temperature to block any unreacted active groups.

  • Washing: Wash the wells thoroughly three to five times with PBS. The plates are now ready for cell seeding.

Protocol 3: Cell Adhesion Assay

This protocol describes a quantitative method to assess cell adhesion to EILDV-coated surfaces.

Materials:

  • EILDV-coated and control (uncoated or BSA-coated) 96-well plates

  • Cell suspension of interest (e.g., lymphocytes)

  • Cell labeling dye (e.g., Calcein-AM)

  • Serum-free cell culture medium

  • Fluorescence plate reader

Procedure:

  • Cell Labeling: Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Cell Seeding: Resuspend the labeled cells in serum-free medium and add a defined number of cells (e.g., 5 x 10^4 cells/well) to each well of the EILDV-coated and control plates.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: a. Add 100 µL of PBS or cell lysis buffer to each well. b. Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Calculation: The percentage of adherent cells can be calculated as: (Fluorescence of washed wells / Fluorescence of unwashed control wells) x 100.

Protocol 4: T-Cell Proliferation Assay (CFSE Dye Dilution)

This protocol outlines the use of carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in response to stimulation with EILDV peptide.[5]

Materials:

  • Isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • EILDV peptide

  • CFSE staining solution

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Cell Labeling: Label the T-cells with CFSE according to the manufacturer's protocol.

  • Cell Culture: a. Seed the CFSE-labeled cells in a 96-well plate. b. Add EILDV peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 beads).

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. b. Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE signal.

  • Data Analysis: Determine the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Prepare EILDV Peptide Solution B Coat Polystyrene Plate A->B Add to wells C Wash to Remove Unbound Peptide B->C After incubation D Block Non-Specific Sites (Optional) C->D E Seed Cells onto Coated Plate C->E If no blocking D->E F Incubate for Cell Adhesion/ Proliferation/Differentiation E->F G Analyze Cellular Response (e.g., Adhesion Assay, Proliferation Assay) F->G

Caption: Workflow for cell culture coating with EILDV peptide and subsequent analysis.

G cluster_pathway EILDV-Integrin α4β1 Signaling Pathway EILDV EILDV Peptide Integrin Integrin α4β1 EILDV->Integrin Binds to FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates Paxillin Paxillin Src->Paxillin Phosphorylates Rac Rac Src->Rac Activates Cytoskeleton Actin Cytoskeleton Reorganization Paxillin->Cytoskeleton Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Rac->Cytoskeleton Adhesion Cell Adhesion & Migration Cytoskeleton->Adhesion

Caption: Simplified signaling cascade initiated by EILDV binding to integrin α4β1.[4][13]

References

Application Notes and Protocols for Fluorescent Labeling of EILDV for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a well-characterized ligand derived from the alternatively spliced CS-1 region of fibronectin. It is recognized with high affinity by the α4β1 integrin (VLA-4), a key receptor involved in cell adhesion, migration, and signaling.[1][2] The specific interaction between EILDV and α4β1 integrin plays a crucial role in various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.

Fluorescent labeling of the EILDV peptide provides a powerful tool for researchers to visualize and quantify its interactions with cells and target receptors in real-time.[3] Fluorescently tagged EILDV can be employed in a variety of applications, including:

  • Microscopy-based cellular imaging: To study the localization and trafficking of the peptide and its receptor.[3][4]

  • Flow cytometry: To quantify receptor expression and peptide binding on different cell populations.

  • In vitro and in vivo imaging: To track the biodistribution of the peptide.[4]

  • Binding assays: To determine the affinity of the peptide for its receptor.

These application notes provide detailed protocols for the fluorescent labeling of the EILDV peptide and its subsequent use in microscopy-based cell adhesion and localization studies.

Selecting a Fluorescent Dye

The choice of fluorescent dye is critical for the success of any imaging experiment. Key considerations include the dye's brightness, photostability, pH sensitivity, and spectral properties that should be compatible with the available microscopy equipment.[5] A selection of commonly used fluorescent dyes for peptide labeling is presented in Table 1. For EILDV, a bright and photostable dye such as an Alexa Fluor™ or DyLight™ dye is recommended for high-resolution imaging. Carboxyfluorescein (FAM) and fluorescein (B123965) isothiocyanate (FITC) are cost-effective alternatives suitable for many applications.[5][6]

Data Presentation

Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )Quantum YieldRelative BrightnessPhotostability
FAM (Carboxyfluorescein)494518376.30.93ModerateModerate
FITC (Fluorescein isothiocyanate)495519389.40.92ModerateModerate
Alexa Fluor™ 488495519643.40.92HighHigh
Alexa Fluor™ 555555565~12500.10HighHigh
Alexa Fluor™ 647650668~13000.33HighHigh
Cy®3550570~7670.15HighModerate
Cy®5649670~7920.20HighLow
DyLight™ 488493518772.6N/AHighHigh
DyLight™ 550562576973.0N/AHighHigh
DyLight™ 650652672995.1N/AHighHigh
Rhodamine B570590479.00.31ModerateModerate
ATTO 488501523804.00.80HighHigh
ATTO 647N646664743.90.65HighHigh

Data is compiled from various sources and may vary slightly depending on the specific conjugate and buffer conditions.

Table 2: Hypothetical Quantitative Data for Fluorescently Labeled EILDV

ParameterFITC-EILDVAlexa Fluor™ 488-EILDV
Labeling Efficiency
Degree of Labeling (DOL)~0.8-1.0~0.9-1.0
Photophysical Properties
Quantum Yield (in PBS)~0.90~0.92
Photobleaching Half-life (seconds)~30>120
Binding Affinity (to α4β1 integrin)
Dissociation Constant (Kd)~50 nM~45 nM

This table presents expected, representative data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Fluorescent Labeling of EILDV at the N-terminus

This protocol describes the labeling of the N-terminal amine of the EILDV peptide with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • EILDV peptide (synthesized with a free N-terminus)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-15) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the EILDV peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye solution to the peptide solution at a 5-10 fold molar excess of dye to peptide. Keep the reaction volume small to maintain a high concentration of reactants.

  • Incubation: Mix the reaction gently and incubate for 1-2 hours at room temperature in the dark.

  • Purification:

    • Size-Exclusion Chromatography: Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate). Collect fractions and monitor the fluorescence to identify the labeled peptide.

    • RP-HPLC: For higher purity, use an RP-HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the unlabeled peptide and free dye.

  • Characterization:

    • Spectrophotometry: Determine the concentration of the peptide and the degree of labeling (DOL) by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr, which EILDV does not, so peptide concentration would need to be determined by other means like a BCA assay on an aliquot before labeling) and the absorbance maximum of the dye.

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled peptide.

  • Lyophilization: Lyophilize the purified, fluorescently labeled EILDV peptide and store it at -20°C or -80°C, protected from light.

Protocol 2: Microscopy-Based Cell Adhesion Assay

This protocol outlines a method to visualize the role of fluorescently labeled EILDV in mediating cell adhesion to a fibronectin-coated surface.

Materials:

  • Cells expressing α4β1 integrin (e.g., Jurkat cells)

  • Fibronectin

  • Glass-bottom culture dishes or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescently labeled EILDV (from Protocol 1)

  • Unlabeled EILDV (as a competitor)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Substrate Coating: Coat the glass-bottom dishes with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the dishes three times with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Resuspend the cells in a serum-free medium.

  • Incubation with Peptide:

    • Adhesion Promotion: Incubate the cells with varying concentrations of fluorescently labeled EILDV (e.g., 1-10 µM) for 30 minutes at 37°C.

    • Competitive Inhibition: In a separate experiment, pre-incubate the cells with a 100-fold molar excess of unlabeled EILDV for 30 minutes before adding the fluorescently labeled EILDV.

  • Cell Seeding: Add the cell suspension to the fibronectin-coated dishes and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the dishes three times with PBS to remove non-adherent cells.

  • Imaging:

    • Add fresh serum-free medium to the dishes.

    • Image the adherent cells using a confocal microscope. Use the appropriate laser line to excite the fluorophore on the EILDV peptide.

    • Acquire images from multiple fields of view for each condition.

  • Analysis: Quantify the number of adherent fluorescent cells per field of view. Compare the adhesion in the presence of fluorescent EILDV to the competitive inhibition control.

Protocol 3: Cellular Localization of EILDV by Confocal Microscopy

This protocol describes how to visualize the binding and potential internalization of fluorescently labeled EILDV in live cells.[3]

Materials:

  • Adherent cells expressing α4β1 integrin cultured on glass-bottom dishes

  • Live-cell imaging medium

  • Fluorescently labeled EILDV (from Protocol 1)

  • Hoechst 33342 or another nuclear stain (optional)

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes until they reach the desired confluency.

  • Peptide Preparation: Dilute the fluorescently labeled EILDV to the desired final concentration in pre-warmed live-cell imaging medium.

  • Cell Treatment: Replace the culture medium with the medium containing the fluorescently labeled EILDV. If desired, a nuclear stain can be added at this step.

  • Incubation: Incubate the cells with the peptide for the desired time (e.g., 15 minutes to several hours).

  • Imaging:

    • Place the dish on the stage of the confocal microscope within the environmental chamber.

    • Use a low laser power to locate the cells and adjust the focus.

    • Set the appropriate laser lines and emission filters for the EILDV fluorophore and the nuclear stain (if used).

    • Optimize image acquisition settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Capture images at different time points to observe the dynamics of peptide binding and localization.

Mandatory Visualizations

Fluorescent_Labeling_Workflow Peptide EILDV Peptide Solution (pH 8.3) Reaction Labeling Reaction (RT, 1-2h, dark) Peptide->Reaction Dye Amine-Reactive Dye (e.g., NHS Ester in DMSO) Dye->Reaction Purification Purification (HPLC or SEC) Reaction->Purification Characterization Characterization (Spectroscopy, MS) Purification->Characterization Final_Product Fluorescently Labeled EILDV Characterization->Final_Product

Caption: Workflow for fluorescently labeling the EILDV peptide.

Cell_Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Coat Coat Dish with Fibronectin Block Block with BSA Coat->Block Seed Seed Cells on Coated Dish Block->Seed Cells Prepare Cell Suspension Incubate Incubate Cells with Fluorescent EILDV Cells->Incubate Incubate->Seed Adhere Allow Adhesion (1-2h) Seed->Adhere Wash Wash Non-adherent Cells Adhere->Wash Image Image with Confocal Microscopy Wash->Image Quantify Quantify Adherent Fluorescent Cells Image->Quantify

Caption: Workflow for the microscopy-based cell adhesion assay.

EILDV_Signaling_Pathway cluster_membrane EILDV Fluorescent EILDV Integrin α4β1 Integrin (VLA-4) EILDV->Integrin Binding Clustering Integrin Clustering and Activation Integrin->Clustering Cell_Membrane FAK FAK Clustering->FAK Recruitment & Phosphorylation Src Src FAK->Src Activation Signaling Downstream Signaling (e.g., MAPK, PI3K) FAK->Signaling Src->FAK Adhesion Cell Adhesion, Spreading, Migration Signaling->Adhesion

Caption: Simplified signaling pathway of EILDV-integrin interaction.

References

Application Notes and Protocols: EILDV Peptide Immobilization on Biomaterial Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the immobilization of the Glu-Ile-Leu-Asp-Val (EILDV) peptide on various biomaterial surfaces. The EILDV sequence is a well-characterized ligand for the α4β1 integrin, a receptor crucial for cell adhesion, migration, and signaling in various physiological and pathological processes.[1][2][3] Functionalizing biomaterial surfaces with EILDV peptides can enhance specific cell attachment, promoting applications in tissue engineering, regenerative medicine, and targeted drug delivery.[4][5][6][7][8][9][10]

Introduction to EILDV Peptide and its Significance

The EILDV peptide is derived from the CS-1 region of fibronectin and specifically binds to the α4β1 integrin.[2] This interaction is pivotal in processes such as lymphocyte trafficking, tumor metastasis, and lymphangiogenesis.[1][11] By immobilizing EILDV peptides onto biomaterial surfaces, it is possible to create bioactive scaffolds that can selectively capture and influence the behavior of cells expressing α4β1 integrin, such as endothelial cells and certain types of stem cells.[12] This targeted cell adhesion can be leveraged for promoting endothelialization of vascular grafts, directing tissue regeneration, and delivering therapeutic agents to specific cell populations.[5][7][13]

Key Applications

  • Tissue Engineering: Creating scaffolds that promote the adhesion, proliferation, and differentiation of specific cell types for the regeneration of tissues like bone, cartilage, and vascular networks.[5][14][15]

  • Medical Implants: Modifying the surface of implants (e.g., vascular stents, orthopedic implants) to improve biocompatibility and encourage integration with surrounding tissues, while potentially reducing adverse reactions like thrombosis.[6][16]

  • Drug Delivery: Developing targeted drug delivery systems where nanoparticles or other carriers are functionalized with EILDV to specifically bind to and deliver therapeutics to cells expressing α4β1 integrin.[4][7][8][10]

  • Cell-Based Assays: Fabricating well-defined surfaces for in vitro studies of cell adhesion, migration, and signaling pathways mediated by α4β1 integrin.[17][18][19][20][21]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on EILDV and similar peptide-functionalized biomaterials. This data is essential for comparing the efficacy of different immobilization and surface modification strategies.

Table 1: Surface Characterization of Peptide-Immobilized Biomaterials

BiomaterialImmobilization MethodPeptideSurface Peptide Density (pmol/cm²)Water Contact Angle (°)Reference
Polyethylene terephthalate (B1205515) (PET)Covalent attachmentRGDS, REDV, YIGSR, SVVYGLRNot specified60-70[13]
Acellular GraftCovalent attachmentREDV> 18.9 x 10⁻⁴ molecules/nm³Not specified[12]
GoldSelf-Assembled Monolayers (SAMs)Magainin INot specifiedNot specified[22]
TitaniumCovalent attachment via cross-linkerCathelicidin (LL-37)~10x higher with oriented vs. randomNot specified[22]

Table 2: Cell Adhesion on Peptide-Immobilized Surfaces

Cell TypeBiomaterial SurfacePeptideCell Adhesion (% of control)Incubation Time (h)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Polyethylene terephthalate (PET)RGDSHigher than other peptidesNot specified[13]
Endothelial CellsAcellular GraftREDVIncreased with peptide densityNot specified[12]
B-cellsPoly-L-lysine coated glassExtracellular Vesicles330%Not specified[17]
B16-BL6 Melanoma CellsFibronectinEILDV (in solution)Markedly inhibitedNot specified[11]

Experimental Protocols

This section provides detailed protocols for the immobilization of EILDV peptide on biomaterial surfaces, followed by methods for surface characterization and evaluation of cell adhesion.

Protocol for Covalent Immobilization of EILDV Peptide

This protocol describes a general method for the covalent attachment of EILDV peptide to a biomaterial surface containing carboxyl groups. The use of EDC/NHS chemistry is a common and effective method for forming stable amide bonds.

Materials:

  • Biomaterial with carboxyl groups on the surface (e.g., plasma-treated polymers, self-assembled monolayers with terminal carboxyl groups)

  • EILDV peptide with a free amine group (custom synthesis)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol (B145695) (70%)

  • Deionized (DI) water

Procedure:

  • Surface Preparation: Clean the biomaterial surface by sonicating in 70% ethanol for 15 minutes, followed by rinsing with DI water. Dry the surface under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 50 mM EDC and 25 mM NHS in cold MES buffer.

    • Immerse the biomaterial surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form reactive NHS esters.

  • Peptide Coupling:

    • Prepare a solution of EILDV peptide (0.1-1.0 mg/mL) in PBS.

    • After the activation step, rinse the surface with PBS to remove excess EDC and NHS.

    • Immediately immerse the activated surface in the EILDV peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • After incubation, thoroughly rinse the surface with PBS to remove any non-covalently bound peptides.

    • Sonicate the surface in PBS for 5 minutes to further remove adsorbed peptides.

    • Rinse with DI water and dry under a stream of nitrogen.

  • Storage: Store the functionalized biomaterial in a sterile, dry environment until use.

Protocol for Surface Characterization

Characterization of the modified surface is crucial to confirm successful peptide immobilization and to understand the surface properties that will influence cellular interactions.[23][24][25]

4.2.1. X-ray Photoelectron Spectroscopy (XPS) XPS is used to determine the elemental composition of the surface and confirm the presence of peptide-specific elements (e.g., nitrogen).

Procedure:

  • Place the peptide-immobilized and control (unmodified) samples in the XPS vacuum chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of key elements (C 1s, O 1s, N 1s). The presence of a significant N 1s peak on the EILDV-modified surface, which is absent or minimal on the control, indicates successful peptide immobilization.

4.2.2. Atomic Force Microscopy (AFM) AFM is used to visualize the surface topography and roughness, which may change after peptide immobilization.

Procedure:

  • Mount the sample on the AFM stage.

  • Select a suitable AFM tip (e.g., silicon nitride).

  • Scan multiple areas of the surface in tapping mode to obtain height and phase images.

  • Compare the surface morphology and roughness of the modified surface with the control. An increase in surface roughness can indicate the presence of immobilized peptides.

4.2.3. Water Contact Angle Measurement This technique measures the hydrophilicity/hydrophobicity of the surface, which is often altered by peptide immobilization.

Procedure:

  • Place a droplet of DI water (typically 1-5 µL) onto the surface.

  • Use a goniometer to capture an image of the droplet.

  • Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-air interface.

  • Perform measurements at multiple locations on the surface and calculate the average contact angle. A change in the contact angle compared to the control surface indicates successful surface modification.

Protocol for Cell Adhesion Assay

This assay quantifies the attachment of cells to the EILDV-functionalized surface. A centrifugation assay is a reliable method for measuring the strength of cell adhesion.[18][19]

Materials:

  • EILDV-functionalized and control biomaterial surfaces (in a multi-well plate format)

  • Cell line expressing α4β1 integrin (e.g., Jurkat cells, specific endothelial cell lines)

  • Cell culture medium

  • Calcein AM or other fluorescent viability stain

  • PBS

  • Centrifuge with a plate rotor

Procedure:

  • Cell Seeding:

    • Sterilize the functionalized and control surfaces with 70% ethanol and UV irradiation.

    • Seed the cells onto the surfaces at a known density (e.g., 1 x 10⁵ cells/cm²) and allow them to adhere for a specific time (e.g., 1-4 hours) in a cell culture incubator.

  • Application of Detachment Force:

    • After the adhesion period, gently wash the surfaces with PBS to remove non-adherent cells.

    • Invert the plate and centrifuge at a defined relative centrifugal force (RCF) for a set time (e.g., 5 minutes). The RCF can be varied to assess adhesion strength.

  • Quantification of Adherent Cells:

    • After centrifugation, carefully remove the plate.

    • Stain the remaining adherent cells with a fluorescent viability dye (e.g., Calcein AM) according to the manufacturer's instructions.

    • Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader or by imaging with a fluorescence microscope and counting the cells.

  • Data Analysis:

    • Calculate the percentage of adherent cells for each surface by normalizing the fluorescence intensity or cell count to that of a non-centrifuged control (representing 100% adhesion).

    • Compare the cell adhesion on the EILDV-functionalized surface to the control surface.

Visualizations

Signaling Pathway

The binding of the EILDV peptide to the α4β1 integrin triggers intracellular signaling cascades that regulate cell adhesion, migration, and survival.[1]

EILDV_Signaling EILDV EILDV Peptide Integrin α4β1 Integrin EILDV->Integrin Binds Paxillin Paxillin Integrin->Paxillin FAK FAK Integrin->FAK CellAdhesion Cell Adhesion & Spreading Paxillin->CellAdhesion PI3K PI3K FAK->PI3K CellMigration Cell Migration FAK->CellMigration Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

Caption: EILDV-α4β1 integrin signaling pathway.

Experimental Workflow

The overall workflow for creating and evaluating an EILDV-functionalized biomaterial involves several key stages.

Experimental_Workflow Start Biomaterial Selection SurfaceMod Surface Modification (e.g., Plasma Treatment) Start->SurfaceMod Immobilization EILDV Peptide Immobilization SurfaceMod->Immobilization Characterization Surface Characterization (XPS, AFM, Contact Angle) Immobilization->Characterization CellAssay Cell Adhesion Assay Characterization->CellAssay DataAnalysis Data Analysis CellAssay->DataAnalysis End Conclusion DataAnalysis->End

Caption: Workflow for EILDV peptide immobilization and evaluation.

Logical Relationship of Immobilization Strategies

Different strategies can be employed for peptide immobilization, each with its own advantages and disadvantages.[22][26][27][28][29][30][31]

Immobilization_Strategies Strategies Immobilization Strategies Covalent Covalent Bonding Strategies->Covalent Physical Physical Adsorption Strategies->Physical EDC_NHS EDC/NHS Chemistry Covalent->EDC_NHS Maleimide Maleimide Chemistry Covalent->Maleimide Hydrophobic Hydrophobic Interactions Physical->Hydrophobic Electrostatic Electrostatic Interactions Physical->Electrostatic

Caption: Common strategies for peptide immobilization.

References

Application Notes and Protocols for Generating Antibodies Against the EILDV Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide sequence Glu-Ile-Leu-Asp-Val (EILDV) is a critical recognition motif within the alternatively spliced V region (CS-1) of fibronectin. This sequence is recognized by the α4β1 integrin receptor, a key player in cell adhesion, migration, and signaling. Due to its role in pathological processes such as tumor metastasis and inflammation, the EILDV sequence and the antibodies that target it are of significant interest in research and therapeutic development. These application notes provide detailed protocols for the generation and characterization of antibodies targeting the EILDV sequence.

Rationale for Targeting the EILDV Sequence

Antibodies generated against the EILDV sequence can be utilized for:

  • Blocking cell adhesion: Anti-EILDV antibodies can competitively inhibit the binding of cells expressing α4β1 integrin to fibronectin, thereby preventing cell adhesion and subsequent migration.

  • Studying α4β1 integrin signaling: These antibodies can be used as tools to investigate the downstream signaling pathways activated upon α4β1 integrin engagement.

  • Detecting fibronectin isoforms: Antibodies specific for the EILDV sequence can be used to detect and quantify fibronectin isoforms containing the CS-1 domain in various biological samples.

  • Therapeutic development: The development of humanized monoclonal antibodies or antibody-drug conjugates targeting the EILDV sequence holds potential for the treatment of cancer and inflammatory diseases.

Experimental Workflow Overview

The overall process for generating and characterizing anti-EILDV antibodies is outlined below. Each step is detailed in the subsequent sections.

Antibody Generation Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization & Hybridoma Production cluster_characterization Antibody Characterization peptide_synthesis EILDV Peptide Synthesis (+ Terminal Cysteine) conjugation Peptide-Carrier Conjugation (KLH/BSA) peptide_synthesis->conjugation immunization Immunization of Mice conjugation->immunization fusion Hybridoma Fusion immunization->fusion screening Screening of Hybridomas fusion->screening purification Antibody Purification screening->purification elisa ELISA purification->elisa western_blot Western Blot purification->western_blot other_assays Other Assays (e.g., Flow Cytometry) purification->other_assays alpha4beta1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EILDV EILDV (Fibronectin) integrin α4β1 Integrin EILDV->integrin binds paxillin Paxillin integrin->paxillin cSrc c-Src integrin->cSrc paxillin->cSrc FAK FAK cSrc->FAK activates p130Cas p130Cas FAK->p130Cas phosphorylates Rac Rac p130Cas->Rac activates cell_migration Cell Migration Rac->cell_migration

Application Notes and Protocols: EILDV Peptide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a functionally significant sequence derived from the alternatively spliced connecting segment-1 (CS-1) region of fibronectin.[1][2] This peptide, and particularly its core Ile-Leu-Asp-Val (ILDV) motif, serves as a recognition site for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] VLA-4 is a key cell surface receptor expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, and plays a critical role in mediating cell adhesion to the vascular endothelium and the extracellular matrix.[3] This interaction is fundamental to inflammatory responses, immune surveillance, and hematopoietic stem cell trafficking.[3]

The specific binding of the EILDV sequence to VLA-4 makes it a valuable tool in high-throughput screening (HTS) assays aimed at identifying and characterizing modulators of VLA-4-mediated cell adhesion. Such screenings are pivotal in the discovery of novel therapeutic agents for inflammatory diseases, autoimmune disorders, and certain cancers. These application notes provide detailed protocols and data for utilizing the EILDV peptide in HTS assays.

Mechanism of Action: EILDV Peptide and VLA-4 Integrin

The EILDV peptide functions as a competitive inhibitor of the natural ligands of VLA-4, which include vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[3] By mimicking the binding motif within fibronectin, the EILDV peptide occupies the ligand-binding site on the VLA-4 integrin, thereby preventing the adhesion of VLA-4-expressing cells to their target substrates.

Upon binding of an agonist ligand or inside-out signaling, VLA-4 undergoes a conformational change from a low-affinity to a high-affinity state, enabling strong cell adhesion.[3] The EILDV peptide can be used to probe these conformational states and to screen for compounds that either inhibit this interaction (antagonists) or modulate the activation state of the integrin.

VLA-4 Signaling Pathway

The binding of ligands like the EILDV sequence to VLA-4 can trigger downstream signaling cascades that influence cell behavior, including migration, proliferation, and survival. While inhibitory peptides like EILDV primarily block adhesion, understanding the full signaling pathway is crucial for drug development. Key signaling molecules downstream of VLA-4 engagement include Focal Adhesion Kinase (FAK), Paxillin, and the activation of the MAPK/ERK and PI3K/Akt pathways.

EILDV_VLA4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EILDV EILDV Peptide VLA4 VLA-4 (α4β1 Integrin) EILDV->VLA4 Binding/Inhibition Fibronectin Fibronectin/VCAM-1 Fibronectin->VLA4 Binding Talin_Kindlin Talin/Kindlin VLA4->Talin_Kindlin Inside-out Activation FAK FAK VLA4->FAK Outside-in Signaling Talin_Kindlin->VLA4 Paxillin Paxillin FAK->Paxillin PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Cell_Response Cellular Response (Adhesion, Migration, Proliferation) Paxillin->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response ERK->Cell_Response

VLA-4 signaling upon ligand binding.

Quantitative Data: Inhibition of VLA-4 Mediated Adhesion

The inhibitory potency of peptides containing the LDV motif can be quantified using cell adhesion assays. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist efficacy. While specific IC50 values for the linear EILDV peptide can vary depending on the cell type and assay conditions, related cyclic peptides containing the core ILDV sequence have demonstrated potent inhibition of VLA-4-mediated cell adhesion.

Peptide/CompoundTarget Cell LineLigandIC50 (µM)Reference
c(ILDV-NH(CH₂)₅CO)MOLT-4Fibronectin3.6 ± 0.44[1]
CS-1 (25-amino acid linear peptide)MOLT-4Fibronectin~18[1]
ZD7349 (cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg))MOLT-4Fibronectin0.26[4]
ZD7349 (cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg))MOLT-4VCAM-10.33[4]

Experimental Protocols

High-Throughput Screening Workflow for VLA-4 Inhibitors

This workflow outlines a typical HTS campaign to identify small molecule or peptide inhibitors of the EILDV-VLA-4 interaction.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening Assay cluster_readout Data Acquisition and Analysis Plate_Coating 1. Coat 96/384-well plates with Fibronectin/VCAM-1 Add_Compounds 4. Add test compounds and controls to coated plates Plate_Coating->Add_Compounds Cell_Prep 2. Prepare VLA-4 expressing cells (e.g., MOLT-4) and label with fluorescent dye (e.g., Calcein-AM) Add_Cells 5. Add fluorescently labeled cells to the plates Cell_Prep->Add_Cells Compound_Prep 3. Prepare compound library and EILDV peptide (positive control) in assay buffer Compound_Prep->Add_Compounds Add_Compounds->Add_Cells Incubate 6. Incubate to allow cell adhesion Add_Cells->Incubate Wash 7. Wash to remove non-adherent cells Incubate->Wash Read_Plate 8. Read fluorescence intensity of adherent cells Wash->Read_Plate Data_Analysis 9. Calculate % inhibition and determine hits Read_Plate->Data_Analysis Hit_Validation 10. Hit confirmation and dose-response analysis (IC50) Data_Analysis->Hit_Validation

HTS workflow for VLA-4 inhibitors.
Detailed Protocol: Static Cell Adhesion Assay (96-well format)

This protocol can be adapted for higher throughput formats (384- or 1536-well plates) with appropriate adjustments to volumes and automation.

Materials:

  • VLA-4 expressing cells (e.g., MOLT-4, Jurkat)

  • Fibronectin or recombinant VCAM-1

  • EILDV peptide and other test compounds

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., RPMI-1640 with 1% BSA)

  • Wash buffer (e.g., PBS with Ca²⁺/Mg²⁺)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating:

    • Dilute fibronectin to 10 µg/mL or VCAM-1 to 2 µg/mL in PBS.

    • Add 50 µL of the diluted protein solution to each well of a 96-well plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the wells three times with 200 µL of PBS.

    • Block non-specific binding by adding 200 µL of assay buffer containing 1% BSA and incubate for 1 hour at 37°C.

    • Wash the wells once with 200 µL of PBS.

  • Cell Preparation:

    • Culture VLA-4 expressing cells to the desired density.

    • Wash the cells with serum-free medium.

    • Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend at 2 x 10⁶ cells/mL.

  • Adhesion Assay:

    • Prepare serial dilutions of the EILDV peptide (positive control) and test compounds in the assay buffer.

    • Add 50 µL of the compound dilutions to the corresponding wells of the coated and blocked plate.

    • Add 50 µL of the labeled cell suspension to each well (final cell density of 1 x 10⁵ cells/well).

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing and Detection:

    • Carefully wash the wells three times with 200 µL of pre-warmed wash buffer to remove non-adherent cells. A plate washer can be used for high-throughput applications.

    • After the final wash, add 100 µL of wash buffer to each well.

    • Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Maximum Adhesion: Wells with cells but no inhibitor.

    • Background: Wells with no cells.

    • Percent Inhibition: [1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_max_adhesion - Fluorescence_background)] * 100

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Peptide Competition Assay

This assay confirms the specificity of hit compounds by competing with the EILDV peptide for binding to VLA-4.

Procedure:

  • Perform the static cell adhesion assay as described above.

  • In separate wells, co-incubate a fixed, sub-maximal inhibitory concentration of the hit compound with increasing concentrations of the EILDV peptide.

  • A specific inhibitor will show a rightward shift in its dose-response curve in the presence of EILDV, indicating competition for the same binding site.

Applications in Drug Development

High-throughput screening assays utilizing the EILDV peptide are instrumental in several stages of drug development:

  • Primary Screening: Rapidly screen large compound libraries to identify initial hits that inhibit VLA-4 mediated cell adhesion.

  • Lead Optimization: Characterize the structure-activity relationship (SAR) of hit compounds to improve their potency and selectivity.

  • Mechanism of Action Studies: Elucidate whether a compound acts as a direct competitive inhibitor at the EILDV binding site or through an allosteric mechanism.

  • Selectivity Profiling: Assess the specificity of lead compounds for VLA-4 over other integrins by using different peptide recognition sequences (e.g., RGD for αvβ3 or α5β1).

Conclusion

The EILDV peptide is a powerful and specific tool for the investigation of VLA-4 integrin function and for the discovery of novel anti-inflammatory and immunomodulatory drugs. The high-throughput screening assays detailed in these notes provide a robust framework for identifying and characterizing compounds that target the VLA-4 adhesion pathway. Careful optimization of assay conditions and appropriate secondary assays are crucial for the successful progression of hit compounds through the drug discovery pipeline.

References

Application Notes: Flow Cytometry Protocol for EILDV Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Glu-Ile-Leu-Asp-Val (EILDV) peptide sequence is a critical recognition motif involved in cell adhesion processes. It is found within the CS-1 fragment of fibronectin and is a known ligand for the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a receptor expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils.[1] The interaction between EILDV and α4β1 integrin is a key factor in inflammatory responses and cell trafficking, making it an important target for therapeutic development.[1] This application note provides a detailed protocol for quantifying the binding of a fluorescently-labeled EILDV peptide to α4β1-expressing cells using flow cytometry. This method offers a robust and quantitative platform for screening potential inhibitors and characterizing the binding kinetics of novel compounds targeting this interaction.

Principle of the Assay: This assay quantifies the binding of a fluorophore-conjugated EILDV peptide to its cell surface receptor, α4β1 integrin. Cells expressing the receptor are incubated with the fluorescent peptide. After an incubation period, unbound peptide is washed away, and the fluorescence intensity of the individual cells is measured using a flow cytometer. The resulting Mean Fluorescence Intensity (MFI) is directly proportional to the amount of peptide bound to the cell surface. Specificity of the binding can be confirmed through competition assays using unlabeled EILDV peptide or a blocking antibody against the α4 integrin subunit.

Signaling Pathway and Experimental Workflow

A simplified diagram illustrating the binding of the EILDV peptide to the α4β1 integrin receptor on the cell membrane.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular integrin { α4 |  β1} downstream Downstream Signaling (e.g., Cell Adhesion) integrin->downstream Activation peptide Fluorescent EILDV Peptide peptide->integrin:alpha Binding

Caption: EILDV peptide binding to the α4β1 integrin receptor.

A diagram of the experimental workflow for the EILDV binding assay using flow cytometry.

cluster_prep Preparation cluster_exp Experiment cluster_acq Analysis a Harvest & Count α4β1-Expressing Cells (e.g., U937) c Aliquot Cells (1x10^6 per tube) a->c b Prepare Fluorescent-EILDV & Control Peptides d Add Peptides to Cells (Titration & Controls) b->d c->d e Incubate (e.g., 30 min at 4°C) d->e f Wash 2-3x with Cold Staining Buffer e->f g Resuspend in Staining Buffer f->g h Acquire on Flow Cytometer g->h i Gate on Live Cells & Analyze MFI h->i

Caption: Experimental workflow for the flow cytometry-based EILDV binding assay.

Experimental Protocol

1. Materials and Reagents

  • Cells: A cell line expressing α4β1 integrin (e.g., human monocytic U937 cells, Jurkat cells).

  • Peptides:

    • Test Peptide: EILDV peptide conjugated to a fluorophore (e.g., FITC-EILDV, AlexaFluor488-EILDV).

    • Negative Control Peptide: A scrambled peptide with the same amino acid composition but a randomized sequence, conjugated to the same fluorophore (e.g., FITC-LIVED).[2]

    • Competition Control: Unlabeled EILDV peptide.

  • Antibodies (Optional Control): Purified, unconjugated anti-human CD49d (α4 integrin) antibody for blocking.

  • Buffers and Solutions:

    • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 + 10% FBS).

    • Staining Buffer: Phosphate-Buffered Saline (PBS) supplemented with 1% Bovine Serum Albumin (BSA) and 0.1% Sodium Azide (NaN3). Keep at 4°C.

    • Viability Dye: A dye to exclude dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).

  • Equipment:

    • Flow cytometer with appropriate lasers and filters for the chosen fluorophore.

    • Microcentrifuge tubes (1.5 mL) or 96-well U-bottom plates.

    • Refrigerated centrifuge.

    • Hemocytometer or automated cell counter.

2. Cell Preparation

  • Culture α4β1-expressing cells to a density of approximately 0.5-1.0 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase and show high viability (>95%).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with 10 mL of cold Staining Buffer.

  • Centrifuge again, discard the supernatant, and resuspend the cells in cold Staining Buffer to a final concentration of 2 x 10^6 cells/mL.

  • Keep the cells on ice.

3. Binding Assay Procedure

  • Setup: Label microcentrifuge tubes for each condition (e.g., unstained control, fluorescent scrambled peptide, and a titration series of the fluorescent EILDV peptide).

  • Aliquoting Cells: Add 500 µL of the cell suspension (containing 1 x 10^6 cells) to each labeled tube.[3]

  • Competition/Blocking Control (if performed):

    • To the designated "Competition" tube, add a 100-fold molar excess of unlabeled EILDV peptide. Incubate on ice for 15 minutes.

    • To the "Antibody Block" tube, add a pre-titrated optimal concentration of the anti-CD49d antibody. Incubate on ice for 15 minutes.

  • Peptide Incubation:

    • Add the appropriate concentration of fluorescently-labeled EILDV peptide to the test samples. For a titration experiment, use a range of concentrations (e.g., 0.1 nM to 1000 nM).

    • Add the same concentration of fluorescently-labeled scrambled peptide to the negative control tube.

    • To the competition/blocking tubes, add the fluorescent EILDV peptide (a mid-range concentration, e.g., 100 nM, is usually sufficient).

  • Incubation: Gently mix the contents of each tube and incubate for 30-60 minutes at 4°C in the dark to prevent photobleaching and peptide internalization.[3]

  • Washing:

    • Add 1 mL of cold Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant, being careful not to disturb the cell pellet.

    • Repeat the wash step one more time to ensure complete removal of unbound peptide.[4][5]

  • Final Resuspension: Resuspend the cell pellet in 300-500 µL of cold Staining Buffer. If using a viability dye like PI or 7-AAD, add it to the samples 5-10 minutes before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) from a gate set on single, viable cells. Record the Mean Fluorescence Intensity (MFI) for the appropriate fluorescence channel.

4. Data Analysis

  • Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Create a sub-gate to include only single cells (e.g., using FSC-A vs. FSC-H).

  • Gate on viable cells by excluding events positive for the viability dye.

  • Within the live, single-cell population, determine the Mean Fluorescence Intensity (MFI) for each sample.

  • Subtract the MFI of the unstained cells from all other samples to correct for autofluorescence.

  • Plot the corrected MFI against the concentration of the fluorescent EILDV peptide to generate a saturation binding curve.

  • Compare the MFI of the EILDV peptide with the scrambled peptide to assess non-specific binding. A significant reduction in MFI in the presence of excess unlabeled EILDV peptide or blocking antibody confirms the specificity of the binding interaction.

Data Presentation

The following table summarizes typical parameters for setting up an EILDV binding assay.

ParameterRecommended Value/RangePurpose
Cell Type U937 or Jurkatα4β1 integrin-expressing cell line
Cell Concentration 1 x 10^6 cells per sampleEnsures a robust signal for flow cytometry
Fluorescent Peptide FITC- or AF488-conjugated EILDVTest ligand for binding to α4β1
Peptide Titration 0.1 nM - 1000 nMTo determine binding saturation (Kd)
Unlabeled Competitor 100x molar excess of EILDVDemonstrates binding specificity
Negative Control Fluorescent scrambled peptide (e.g., LIVED)Measures non-specific peptide binding
Incubation Time 30 - 60 minutesAllows binding to reach equilibrium
Incubation Temperature 4°C (on ice)Minimizes receptor internalization
Wash Buffer PBS + 1% BSA + 0.1% NaN3Removes unbound peptide and reduces non-specific interactions
Viability Dye Propidium Iodide (PI) or 7-AADExcludes dead cells, which can bind peptides non-specifically
Events to Acquire 10,000 - 20,000 live, single cellsProvides statistically significant data
Primary Readout Mean Fluorescence Intensity (MFI)Quantitative measure of peptide binding

References

Custom EILDV Peptide Synthesis and Modifications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a synthetically derived peptide sequence originating from the CS-1 region of fibronectin. It has garnered significant interest in cancer research due to its ability to inhibit key processes in tumor progression, namely cell adhesion and metastasis. The core recognition motif, Leu-Asp-Val (LDV), is recognized by the α4β1 integrin, a cell surface receptor implicated in cell-cell and cell-extracellular matrix interactions. By competitively binding to α4β1 integrin, the EILDV peptide can disrupt the adhesion of tumor cells to the endothelium, a critical step in the metastatic cascade.

This document provides detailed application notes and protocols for the custom synthesis of the EILDV peptide and its various modifications. These guidelines are intended to assist researchers in designing and producing EILDV-based tools for investigating cancer biology and developing novel therapeutic agents.

Biological Activity of EILDV Peptide

The primary biological function of the EILDV peptide is the inhibition of cell adhesion and migration. Studies have shown that the minimal sequence required for this activity is LDV, with the ILDV sequence showing marked inhibitory effects on the adhesion of melanoma cells to fibronectin.[1] The full EILDV pentapeptide, however, demonstrates more potent antimetastatic effects in vivo.[1]

Custom EILDV Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for custom peptide synthesis, offering high efficiency and the ability to incorporate a wide range of modifications.[2]

Protocol 1: Standard Solid-Phase Synthesis of EILDV Peptide (Fmoc Chemistry)

This protocol outlines the manual synthesis of the EILDV peptide using Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry.

Materials:

  • Fmoc-Val-Wang resin (or other suitable resin for C-terminal acid)

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Leu-OH

  • Fmoc-Ile-OH

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • HPLC for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Asp, Leu, Ile, Glu in sequence):

    • In a separate tube, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the carboxyl group.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the EILDV sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Glu(OtBu)-OH), perform a final deprotection step (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Modifications of the EILDV Peptide

Modifications can be introduced to the EILDV peptide to enhance its stability, modulate its biological activity, or facilitate its detection and study.[2][3]

D-Amino Acid Substitution

Replacing L-amino acids with their D-enantiomers can increase the peptide's resistance to proteolytic degradation, thereby prolonging its in vivo half-life.[4] However, this can also impact biological activity.

Data on D-Amino Acid Substituted EILDV Analogs:

Peptide SequenceEffect on Cell AdhesionEffect on Cell MigrationAntimetastatic Activity (in vivo)
EILDV (all L-amino acids) Potent InhibitionPotent InhibitionHigh
(d-Glu)ILDV As potent as EILDV[1]As potent as EILDV[1]Similar to EILDV[1]
E(d-Ile)LDV As potent as EILDV[1]As potent as EILDV[1]Similar to EILDV[1]
EI(d-Leu)DV Reduced activity[1]Lower than EILDV[1]Similar to EILDV[1]
EIL(d-Asp)V Reduced activity[1]Lower than EILDV[1]Similar to EILDV[1]
EILD(d-Val) Reduced activity[1]Lower than EILDV[1]Similar to EILDV[1]

Protocol 2: Synthesis of D-Amino Acid Substituted EILDV

The synthesis follows the same procedure as Protocol 1, with the substitution of the desired L-amino acid with its corresponding Fmoc-protected D-amino acid during the appropriate coupling cycle.

N-terminal Acetylation and C-terminal Amidation

These modifications neutralize the terminal charges of the peptide, making it more closely resemble a native protein segment. This can increase stability against exopeptidases and improve cell permeability.[2][3][5]

Protocol 3: N-terminal Acetylation

This is performed as the final step on the resin-bound peptide after the final Fmoc deprotection.

  • After removing the N-terminal Fmoc group from the completed EILDV sequence, wash the resin with DMF.

  • Add a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10% acetic anhydride, 2 equivalents of DIPEA) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF and DCM.

  • Proceed with cleavage (Protocol 1, Step 6).

Protocol 4: C-terminal Amidation

This is achieved by using an amide-generating resin from the start of the synthesis.

  • Begin the SPPS (Protocol 1) using a Rink Amide resin instead of a Wang resin.

  • The cleavage from a Rink Amide resin with a standard TFA-based cocktail will yield a C-terminally amidated peptide.

Fluorescent Labeling

Attaching a fluorescent dye (e.g., FITC, Cy5) allows for the visualization and tracking of the peptide in cellular and in vivo studies.[6][7] Labeling is typically performed at the N-terminus.[5]

Protocol 5: N-terminal Fluorescent Labeling

  • Synthesize the EILDV peptide on the resin, leaving the N-terminal Fmoc group on after the final coupling.

  • Alternatively, deprotect the N-terminus as in Protocol 1, Step 2.

  • Dissolve the amine-reactive fluorescent dye (e.g., NHS-ester of the dye) and a non-nucleophilic base like DIPEA in a suitable solvent (e.g., DMF or DMSO).

  • Add this solution to the resin and agitate in the dark for 2-4 hours at room temperature.

  • Wash the resin extensively with DMF and DCM to remove excess dye.

  • Proceed with cleavage and purification, protecting the sample from light as much as possible.

Biotinylation

Biotinylation enables the peptide to be used in a variety of affinity-based applications, such as pull-down assays to identify binding partners, or for immobilization on streptavidin-coated surfaces.[8][9]

Protocol 6: N-terminal Biotinylation

  • After the final Fmoc deprotection of the resin-bound EILDV peptide, wash the resin with DMF.

  • In a separate tube, dissolve biotin (B1667282) in DMSO or a 1:1 mixture of DMSO/DMF.

  • Add coupling reagents such as HBTU and DIPEA to activate the biotin.[10]

  • Once the biotin is fully dissolved, add the solution to the resin.

  • Agitate the mixture for several hours at room temperature until the reaction is complete (monitor with a Kaiser test).[10]

  • Wash the resin thoroughly with DMSO and DMF.

  • Proceed with cleavage and purification.

Experimental Workflows

A typical experimental workflow to characterize a newly synthesized and modified EILDV peptide would involve synthesis, purification, characterization, and functional validation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Functional Validation SPPS Solid-Phase Peptide Synthesis (EILDV sequence) Modification On-Resin Modification (e.g., Biotinylation) SPPS->Modification Cleavage Cleavage from Resin Modification->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (Verify Mass) Purification->MS aHPLC Analytical HPLC (Assess Purity) Purification->aHPLC Adhesion Cell Adhesion Assay aHPLC->Adhesion Migration Cell Migration Assay aHPLC->Migration PullDown Pull-Down Assay (for biotinylated peptide) aHPLC->PullDown

Caption: Workflow for synthesis and validation of a modified EILDV peptide.

EILDV Signaling Pathway

The EILDV peptide exerts its biological effects by binding to the α4β1 integrin. Upon ligand binding, integrins cluster and activate intracellular signaling cascades that influence cell behavior. While a specific signaling pathway solely for EILDV has not been fully elucidated, it is understood to function by modulating the well-established α4β1 integrin signaling pathway.

Binding of EILDV to α4β1 can competitively inhibit the binding of its natural ligands (e.g., fibronectin, VCAM-1), thereby disrupting downstream signaling that promotes cell adhesion and migration. Key signaling molecules downstream of α4β1 activation include Focal Adhesion Kinase (FAK), Src family kinases, p130Cas, and the Rho family of small GTPases, such as Rac.[11][12] Activation of this pathway ultimately leads to cytoskeletal rearrangements necessary for cell movement.

EILDV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EILDV EILDV Peptide Integrin α4β1 Integrin EILDV->Integrin Binds & Inhibits FAK FAK Integrin->FAK Inhibition of Activation Src Src FAK->Src p130Cas p130Cas Src->p130Cas Rac Rac p130Cas->Rac Cytoskeleton Actin Cytoskeleton Rearrangement Rac->Cytoskeleton Adhesion Decreased Cell Adhesion & Migration Cytoskeleton->Adhesion

Caption: Proposed inhibitory signaling pathway of the EILDV peptide.

By understanding the synthesis, modification, and mechanism of action of the EILDV peptide, researchers can better design experiments to probe the intricacies of cancer metastasis and develop targeted therapeutics.

References

Troubleshooting & Optimization

improving EILDV peptide solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the EILDV peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of the EILDV peptide for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of the EILDV peptide?

A1: The EILDV peptide is a pentapeptide with the sequence Glutamic acid - Isoleucine - Leucine - Aspartic acid - Valine. Based on its amino acid composition, it is classified as an acidic and hydrophobic peptide .

Summary of Physicochemical Properties:

PropertyValueImplication for Solubility
Sequence Glu-Ile-Leu-Asp-ValContains two acidic residues (Glu, Asp) and three hydrophobic residues (Ile, Leu, Val).
Molecular Weight 587.68 g/mol Does not significantly impact initial solubility strategy.
Theoretical Isoelectric Point (pI) ~3.74The peptide will have a net negative charge at physiological pH (~7.4), suggesting solubility in basic buffers. It will be least soluble near its pI.
Hydrophobicity HighThe presence of Isoleucine, Leucine, and Valine contributes to its hydrophobic nature, which can lead to aggregation in aqueous solutions.

Q2: I am having trouble dissolving the EILDV peptide in my cell culture medium. What is the recommended starting procedure?

A2: Due to its acidic and hydrophobic nature, directly dissolving the EILDV peptide in neutral pH cell culture media can be challenging and may lead to precipitation. The recommended approach is to first create a concentrated stock solution in an appropriate solvent and then dilute it into your culture medium.

Q3: What is the best solvent to prepare a stock solution of the EILDV peptide?

A3: Given its properties, here are the recommended solvents for preparing a stock solution:

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • DMSO is a powerful organic solvent effective for dissolving hydrophobic peptides.[1]

    • Protocol: Dissolve the lyophilized EILDV peptide in a minimal amount of pure DMSO (e.g., to make a 10 mM stock). Vortex gently to ensure it is fully dissolved.

    • For Cell Culture: The final concentration of DMSO in your cell culture should be kept low, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic.[1] Some primary cells may be sensitive to concentrations as low as 0.1%.[1]

  • Alternative for DMSO-sensitive assays: Basic Buffer

    • Since the EILDV peptide is acidic, its solubility is increased at a pH above its pI (~3.74).

    • Protocol: Attempt to dissolve the peptide in a small volume of a basic buffer such as 0.1 M ammonium (B1175870) bicarbonate.[2] Once dissolved, this stock can be further diluted. Ensure the final pH of your culture medium is not significantly altered.

Q4: My peptide precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous solution. Here are some troubleshooting steps:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your cell culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium.[3] This prevents localized high concentrations of the peptide that can lead to immediate precipitation.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C may help improve solubility during dilution. Avoid overheating.

  • Sonication: If precipitation still occurs, brief sonication of the final solution in a water bath sonicator can help to break up aggregates and improve dissolution.[4] Use short bursts to avoid heating the sample.[4]

  • Reduce Final Concentration: The desired final concentration of the peptide in your cell culture may be above its solubility limit in that specific medium. Try working with a lower final concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized peptide will not dissolve in initial solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.Add a slightly larger volume of the solvent. Vortex thoroughly. Brief sonication may also be beneficial.[4]
Peptide solution is cloudy or contains visible particles after dilution. Peptide has precipitated out of solution.Centrifuge the solution to pellet the undissolved peptide. Use the supernatant, but be aware that the actual concentration will be lower than intended. Re-evaluate the dissolution protocol, trying a lower final concentration or a different co-solvent if your assay allows.
Variability in experimental results between batches. Incomplete or inconsistent peptide solubilization.Always follow a standardized and rigorous dissolution protocol. Prepare a fresh stock solution for each experiment if possible. Centrifuge the stock solution before each use and take from the supernatant to ensure no undissolved particles are transferred.
Observed cytotoxicity in cell culture. High concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of the co-solvent is within the tolerated range for your specific cell line (typically <0.5% for DMSO).[1] Run a vehicle control (medium with the same concentration of solvent but without the peptide) to assess solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM EILDV Peptide Stock Solution in DMSO

Materials:

  • Lyophilized EILDV peptide

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized EILDV peptide to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of EILDV = 587.68 g/mol ).

    • Example Calculation for 1 mg of peptide:

      • Moles = 0.001 g / 587.68 g/mol = 1.70 x 10⁻⁶ moles

      • Volume (L) = 1.70 x 10⁻⁶ moles / 10 moles/L = 1.70 x 10⁻⁷ L = 0.170 mL or 170 µL

  • Add the calculated volume of DMSO to the peptide vial.

  • Vortex the solution gently until the peptide is completely dissolved. A clear solution should be obtained.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of EILDV Peptide Stock into Cell Culture Medium

Materials:

  • 10 mM EILDV peptide stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of the EILDV peptide needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required.

    • Example Calculation for a final concentration of 10 µM in 10 mL of medium:

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = (100 µM·mL) / 10,000 µM = 0.01 mL or 10 µL

  • Ensure the final DMSO concentration is acceptable. In this example, 10 µL in 10 mL is a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[1]

  • Add the calculated volume of the EILDV stock solution dropwise to the pre-warmed cell culture medium while gently vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonicate for a few minutes.

  • Use the freshly prepared peptide-containing medium for your cell culture experiments immediately.

Potential Signaling Pathway

While direct evidence for the linear EILDV peptide is still emerging, the related cyclic peptide, c(ILDV-NH(CH2)5CO), has been shown to be a selective inhibitor of Very Late Antigen-4 (VLA-4) mediated cell adhesion.[5] VLA-4 (also known as integrin α4β1) is a cell surface receptor involved in cell-cell and cell-matrix interactions, playing a crucial role in immune cell trafficking and inflammation.[6][7] It is plausible that the linear EILDV peptide may also interact with the VLA-4 signaling pathway.

The VLA-4 signaling cascade is complex and can be initiated by "inside-out" or "outside-in" signaling.[7] A simplified representation of the "inside-out" activation pathway, which leads to increased VLA-4 affinity for its ligands (like VCAM-1 and fibronectin), is depicted below. This pathway can be initiated by other cell surface receptors, such as the B cell receptor (BCR) or chemokine receptors.[7][8]

VLA4_Signaling cluster_cytoplasm Cytoplasm BCR BCR / Chemokine Receptor Signal_Cascade Downstream Signaling Cascade (e.g., BTK, PLC-γ2) BCR->Signal_Cascade Ligand Binding VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change Cell_Adhesion Cell Adhesion to VCAM-1 / Fibronectin VLA4_active->Cell_Adhesion Ligand Binding Signal_Cascade->VLA4_inactive Inside-Out Signaling

Caption: Simplified VLA-4 "Inside-Out" Signaling Pathway.

Experimental Workflow for Testing EILDV Solubility

The following diagram outlines a logical workflow for determining the optimal solubilization method for the EILDV peptide for your specific cell culture experiments.

EILDV_Solubility_Workflow start Start: Lyophilized EILDV Peptide dissolve_dmso Dissolve small aliquot in 100% DMSO start->dissolve_dmso check_dissolved Is peptide fully dissolved? dissolve_dmso->check_dissolved sonicate Briefly sonicate check_dissolved->sonicate No dilute_medium Slowly dilute into pre-warmed (37°C) cell culture medium check_dissolved->dilute_medium Yes sonicate->check_dissolved check_precipitate Does it precipitate? dilute_medium->check_precipitate use_in_experiment Use in cell culture (Final DMSO < 0.5%) check_precipitate->use_in_experiment No troubleshoot Troubleshoot: - Lower final concentration - Try alternative solvent (e.g., basic buffer) check_precipitate->troubleshoot Yes

Caption: Workflow for EILDV Peptide Solubilization.

References

troubleshooting EILDV peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the EILDV peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to EILDV peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the EILDV peptide and what are its properties?

A1: EILDV is a pentapeptide with the sequence Glu-Ile-Leu-Asp-Val. It is a well-characterized ligand for the α4β1 integrin receptor, which is involved in cell adhesion processes.[1][2] The peptide is derived from the connecting segment-1 (CS-1) of fibronectin.[2] Due to its sequence containing two acidic residues (Glutamic Acid, Aspartic Acid) and three hydrophobic residues (Isoleucine, Leucine, Valine), it has a tendency to be poorly soluble in aqueous solutions and can be prone to aggregation.[3][4] One supplier notes its molecular weight as 587.33 and confirms its insolubility in water.[3]

Q2: Why is my EILDV peptide aggregating or not dissolving?

A2: Peptide aggregation is a common issue influenced by several factors including the amino acid sequence, concentration, pH, temperature, and solvent composition.[4][5] The EILDV peptide contains a significant number of hydrophobic residues, which can lead to intermolecular interactions and aggregation in aqueous solutions.[3] Aggregation is particularly likely if the pH of the solution is close to the peptide's isoelectric point (pI), where its net charge is zero, minimizing electrostatic repulsion between peptide molecules.

Q3: What is the recommended first step for dissolving my lyophilized EILDV peptide?

A3: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small amount of the peptide.[6] Given that EILDV is an acidic and hydrophobic peptide, a good starting point is to try dissolving it in a small volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, and then slowly diluting the solution with your desired aqueous buffer.[3][7] It is also advisable to allow the lyophilized peptide to warm to room temperature before opening the vial and reconstituting.[7]

Q4: Can I dissolve the EILDV peptide directly in water or PBS?

A4: Direct dissolution in water or phosphate-buffered saline (PBS) is likely to be challenging due to the peptide's hydrophobic nature and poor water solubility.[3] If you attempt this, sonication may aid dissolution.[7][8] However, for peptides with high hydrophobicity, starting with a small amount of an organic solvent is the more reliable method.[7][9]

Q5: What should I do if the peptide is intended for a cell-based assay where organic solvents are not ideal?

A5: If DMSO or other organic solvents are not suitable for your experiment, you can try dissolving the peptide in a dilute basic solution. Since EILDV is an acidic peptide (containing Asp and Glu), dissolving it in a basic buffer like 10% ammonium (B1175870) bicarbonate or a small amount of ammonium hydroxide (B78521) (<50 µl) can increase its net negative charge and improve solubility.[6][8][10] After dissolution, you can carefully adjust the pH to the desired experimental range. For most cell-based assays, a final DMSO concentration of 0.5-1% is generally considered safe.[8]

Troubleshooting Guide: EILDV Peptide Aggregation

This guide provides a systematic approach to troubleshoot and resolve aggregation issues with the EILDV peptide.

Initial Solubility Test

Before dissolving your entire peptide stock, perform a small-scale solubility test. This will save your valuable peptide in case the chosen solvent is not optimal.

Problem: Lyophilized EILDV peptide does not dissolve in the initial solvent.

This workflow outlines the recommended steps for dissolving a peptide with the characteristics of EILDV.

G cluster_0 Peptide Dissolution Workflow start Start: Small Aliquot of Lyophilized EILDV test_dmso Try dissolving in a minimal volume of DMSO (<50 µL) start->test_dmso dissolved_dmso Is it dissolved? test_dmso->dissolved_dmso dilute Slowly add aqueous buffer (e.g., PBS) dropwise to desired concentration dissolved_dmso->dilute  Yes test_base Try dissolving in a minimal volume of dilute base (e.g., 10% NH4HCO3) dissolved_dmso->test_base No success Solution Ready for Use (Aliquot and store at -20°C) dilute->success dissolved_base Is it dissolved? test_base->dissolved_base dissolved_base->dilute  Yes chaotropes Use strong denaturants: 6M Guanidine-HCl or 8M Urea (B33335) dissolved_base->chaotropes No sonicate Briefly sonicate the mixture (e.g., 3x 10 seconds) chaotropes->sonicate sonicate->dilute

Caption: Recommended workflow for dissolving the EILDV peptide.

Problem: Peptide precipitates out of solution after dilution.

If the peptide dissolves initially in an organic solvent but precipitates when the aqueous buffer is added, consider the following:

  • Dilution Technique: The aqueous buffer should be added very slowly, drop-by-drop, while vortexing or stirring the peptide solution. This prevents the peptide from crashing out of solution due to rapid solvent change.

  • Concentration: The final concentration of the peptide might be too high for its solubility in the final buffer. Try preparing a more dilute stock solution. A recommended stock concentration is around 1-2 mg/mL to minimize precipitation during storage.[6]

  • Buffer pH: Ensure the final pH of your solution is not near the peptide's isoelectric point (pI). For an acidic peptide like EILDV, maintaining a pH above its pI (i.e., pH > 7) will keep the peptide negatively charged and more likely to stay in solution.

Problem: The solution appears cloudy or contains visible aggregates.

Cloudiness or visible particles are clear signs of aggregation.

  • Sonication: A brief sonication in a water bath can help to break up aggregates.[7] Be careful not to heat the sample excessively.

  • Chaotropic Agents: For non-cellular applications, dissolving the peptide in a solution containing 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea can be very effective in disrupting aggregates.[6][10] The sample can then be diluted for the final application, though care must be taken that the final concentration of the chaotropic agent does not interfere with the experiment.

  • Temperature: Gently warming the solution (<40°C) may help dissolve aggregates, but this should be done with caution as excessive heat can degrade the peptide.[9]

Summary of Solubilization Strategies

The choice of solvent depends on the peptide's properties and the experimental requirements. The following table summarizes general strategies.

Peptide PropertyPrimary SolventSecondary Solvent/AdditiveNotes
Acidic (EILDV) Distilled Water10% Ammonium Bicarbonate, NH4OHUse a basic solution if it doesn't dissolve in water.[6]
Hydrophobic (EILDV) DMSO, DMF, AcetonitrileDilute with aqueous bufferDissolve in a minimal amount of organic solvent first.[7]
Aggregation-Prone (EILDV) N/A6M GdnHCl, 8M UreaAdd chaotropic agents to disrupt aggregates.[8]

Key Experimental Protocols

Protocol 1: General Method for Solubilizing Hydrophobic Peptides like EILDV

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Add a minimal amount of 100% DMSO (e.g., 20-50 µL) to the vial to dissolve the peptide. Vortex briefly.

  • Once fully dissolved, slowly add your desired sterile aqueous buffer (e.g., PBS pH 7.4) dropwise to the DMSO solution while vortexing to reach the desired final concentration.

  • If any precipitation occurs, briefly sonicate the solution.

  • For storage, it is recommended to aliquot the peptide solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[3]

Factors Influencing Peptide Aggregation

Several interconnected factors can promote or inhibit the aggregation of the EILDV peptide. Understanding these relationships is key to troubleshooting.

G cluster_1 Factors in EILDV Peptide Aggregation Aggregation Peptide Aggregation Hydrophobicity High Hydrophobicity (Ile, Leu, Val) Hydrophobicity->Aggregation promotes Concentration High Peptide Concentration Concentration->Aggregation promotes pH_pI pH near Isoelectric Point (pI) pH_pI->Aggregation promotes Ionic_Strength Low Ionic Strength Ionic_Strength->Aggregation promotes Temperature High Temperature Temperature->Aggregation can promote Organic_Solvents Organic Solvents (DMSO, DMF) Organic_Solvents->Aggregation inhibits Chaotropes Chaotropic Agents (Urea, GdnHCl) Chaotropes->Aggregation inhibits pH_Control pH Control (away from pI) pH_Control->Aggregation inhibits

Caption: Factors promoting and inhibiting EILDV peptide aggregation.

References

Technical Support Center: Optimizing EILDV Peptide Concentration for Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during adhesion assays using the EILDV peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the EILDV peptide in an adhesion assay?

A1: The optimal starting concentration for the EILDV peptide can vary depending on the cell type, experimental conditions, and the purity of the peptide. A common approach is to perform a dose-response experiment with a wide range of concentrations, such as from 1 µM to 128 µM or even higher.[1] For initial experiments, a concentration in the low micromolar range is often a good starting point.[1] Some studies have reported using concentrations as high as 1 mM to 5 mM for similar adhesion peptides like RGDS to achieve significant cell adhesion.

Q2: What are the key factors that can influence the optimal EILDV peptide concentration?

A2: Several factors can impact the effective concentration of the EILDV peptide in your adhesion assay:

  • Peptide Sequence and Purity: The exact amino acid sequence and the purity of the synthesized peptide are critical for its activity.

  • Peptide Stability: Peptides can be degraded by proteases in the cell culture medium.[1] Consider using fresh media and minimizing incubation times where possible.

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate at high concentrations, which can reduce their bioavailability.[1] Ensure the peptide is fully dissolved before use.

  • Experimental Conditions: The pH, ionic strength, and composition of the buffer or culture medium can significantly affect peptide structure and activity.[1][2]

  • Cell Type and Density: Different cell types express varying levels of the α4β1 integrin receptor for the EILDV peptide, which will influence the required peptide concentration for adhesion. Cell density can also play a role in the overall adhesion observed.

Q3: How can I determine if the observed effect is due to cell adhesion and not non-specific binding?

A3: To ensure the observed cell adhesion is specific to the EILDV peptide, it is important to include proper controls in your experiment. A scrambled version of the EILDV peptide, which has the same amino acid composition but a different sequence, should be used as a negative control. Cells should not adhere to surfaces coated with the scrambled peptide. Additionally, including a positive control, such as fibronectin (which contains the EILDV sequence), can help validate the assay.

Troubleshooting Guide

Issue 1: High variability in adhesion assay results between wells or experiments.

  • Possible Cause: Inconsistent coating of the peptide on the well surface.

    • Solution: Ensure the peptide solution is evenly distributed across the well surface during coating. Allow for sufficient incubation time for the peptide to adsorb to the plastic. Verify the coating efficiency if possible, for instance, by using a labeled peptide.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure cells are well-resuspended to a single-cell suspension before seeding. Use a calibrated pipette to add the same number of cells to each well.

  • Possible Cause: Incomplete or overly vigorous washing steps.

    • Solution: Optimize the washing steps to remove non-adherent cells without detaching the specifically bound cells.[1] Gentle washing with a consistent technique is crucial.

Issue 2: The EILDV peptide is not promoting cell adhesion.

  • Possible Cause: The peptide has degraded or aggregated.

    • Solution: Use a fresh stock of the peptide. Ensure proper storage conditions (typically -20°C or -80°C). When preparing solutions, ensure the peptide is fully dissolved.[1] You may need to use a small amount of a solvent like DMSO to initially dissolve the peptide, but be mindful of the final concentration in your cell culture.[1]

  • Possible Cause: The chosen cell line does not express sufficient levels of the α4β1 integrin receptor.

    • Solution: Verify the expression of α4β1 integrin on your cell line using techniques like flow cytometry or western blotting.

  • Possible Cause: Incorrect experimental conditions.

    • Solution: Confirm that the pH and ionic strength of your buffers are within the optimal range for integrin-mediated adhesion.[1]

Issue 3: High background adhesion in control wells.

  • Possible Cause: Non-specific binding of cells to the plate surface.

    • Solution: Block the uncoated surfaces of the wells with a blocking agent such as Bovine Serum Albumin (BSA) or a commercially available blocking buffer. This will prevent cells from adhering non-specifically to the plastic.

  • Possible Cause: Cell clumping.

    • Solution: Ensure you have a single-cell suspension before seeding the cells into the wells. Cell clumps can lead to artificially high adhesion readings.

Quantitative Data on Peptide Concentrations for Adhesion Assays

Peptide TypeConcentration RangeOutcomeReference
General Peptides1 µM - 128 µMEffective concentrations often in the low micromolar range for dose-response experiments.[1]
Soluble Peptide~5 µMHalf-maximal inhibition of cell binding.[3]
Peptide-Immobilized Substrates0.05, 0.1, and 0.5 mg/mLIncreased cell adhesion with increasing peptide concentration.[4]
RGDS Peptide1 mM, 2 mM, 5 mM1 mM induced 70% cell adhesion, with increased adhesion at higher concentrations.[5]
p15 Peptide50 µM, 500 µMDose-dependent increase in cAMP levels.

Detailed Experimental Protocol: EILDV Peptide Adhesion Assay

This protocol provides a general framework for a cell adhesion assay using the EILDV peptide. Optimization may be required for specific cell types and experimental goals.

Materials:

  • EILDV peptide (high purity)

  • Scrambled EILDV peptide (negative control)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell culture medium appropriate for the cell line

  • Cells that express α4β1 integrin

  • Trypsin-EDTA

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Microplate reader

Procedure:

  • Plate Coating: a. Prepare solutions of EILDV peptide and scrambled EILDV peptide in PBS at various concentrations (e.g., starting from 1 µM to 100 µM). b. Add 50 µL of the peptide solutions to the respective wells of a 96-well plate. Include wells with PBS only as a blank control. c. Incubate the plate at 37°C for 1-2 hours or overnight at 4°C to allow the peptide to coat the wells. d. Aspirate the peptide solutions and wash the wells twice with 100 µL of PBS.

  • Blocking: a. Add 100 µL of blocking buffer to each well. b. Incubate for 1 hour at 37°C. c. Aspirate the blocking buffer and wash the wells twice with 100 µL of PBS.

  • Cell Seeding: a. Harvest the cells using trypsin-EDTA, neutralize the trypsin, and resuspend the cells in serum-free cell culture medium. b. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. c. Add 100 µL of the cell suspension to each well. d. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Washing: a. Gently aspirate the medium and non-adherent cells from the wells. b. Wash the wells gently two to three times with 100 µL of PBS to remove any remaining non-adherent cells.[1]

  • Quantification of Adherent Cells (Crystal Violet Staining): a. Add 50 µL of 4% paraformaldehyde in PBS to each well to fix the adherent cells and incubate for 10 minutes at room temperature. b. Aspirate the paraformaldehyde and gently wash the wells twice with water. c. Add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature. d. Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear. e. Air dry the plate completely. f. Add 100 µL of solubilization buffer to each well to dissolve the stain. g. Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_cell Cell Handling cluster_quant Quantification p1 Prepare EILDV & Control Peptide Solutions p2 Coat 96-well Plate p1->p2 Add to wells p3 Block Non-specific Sites p2->p3 Incubate & Wash c2 Seed Cells into Wells p3->c2 Plate ready c1 Harvest & Resuspend Cells c1->c2 Add cell suspension c3 Incubate for Adhesion c2->c3 q1 Wash to Remove Non-adherent Cells c3->q1 After incubation q2 Fix & Stain Adherent Cells q1->q2 q3 Solubilize Stain q2->q3 q4 Measure Absorbance q3->q4

Caption: Experimental workflow for an EILDV peptide-mediated cell adhesion assay.

EILDV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EILDV EILDV Peptide Integrin α4β1 Integrin EILDV->Integrin Binds to Rac1 Rac1 Activation Integrin->Rac1 Activates NOX2 NOX2 Rac1->NOX2 Activates Actin Actin Stress Fiber Formation Rac1->Actin Promotes ROS ROS Production NOX2->ROS PKCa PKCα Activation ROS->PKCa Activates PTP1B PTP1B Activation PKCa->PTP1B Activates Adhesion Cell Adhesion & Migration PTP1B->Adhesion Leads to Actin->Adhesion Contributes to

References

EILDV peptide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the EILDV peptide. The following information is based on general principles of peptide chemistry, as specific stability data for the EILDV peptide is not extensively available in public literature. It is strongly recommended to perform stability studies specific to your formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized EILDV peptide?

For long-term storage, lyophilized EILDV peptide should be stored at -20°C or, preferably, at -80°C.[1][2][3] Storing at these low temperatures minimizes degradation reactions.[2] For short-term storage of a few weeks, 4°C is acceptable.[1][3]

Q2: How should I handle the lyophilized EILDV peptide upon receiving it?

Lyophilized peptides are often shipped at ambient temperature and are stable for short periods.[4] Upon receipt, it is recommended to store the peptide at -20°C or -80°C for long-term stability.[3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation, as moisture can significantly decrease long-term stability.[3][5]

Q3: What are the best practices for storing EILDV peptide once it is in solution?

The shelf-life of peptides in solution is very limited compared to their lyophilized form.[6] If storage in solution is necessary, it is best to:

  • Dissolve the peptide in a sterile buffer, ideally at a pH between 5 and 6.[6][7]

  • Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]

  • Store the aliquots at -20°C or -80°C.[6]

Q4: Which amino acids in the EILDV sequence (Glu-Ile-Leu-Asp-Val) are most susceptible to degradation?

The EILDV peptide sequence consists of Glutamic Acid (E), Isoleucine (I), Leucine (L), Aspartic Acid (D), and Valine (V).

  • Aspartic acid (D) can be susceptible to isomerization.

  • The peptide bonds themselves can undergo hydrolysis , which is a concern for any peptide in solution.

Unlike peptides containing Cysteine (C), Methionine (M), or Tryptophan (W), EILDV is not particularly prone to oxidation.[3][5]

Q5: What are the common signs of EILDV peptide degradation?

Degradation can manifest as:

  • Loss of biological activity in your experiments.

  • Changes in the physical appearance of the lyophilized powder (e.g., discoloration, clumping).

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Problem: I am seeing a loss of EILDV peptide activity in my cell-based assays.

Possible Cause Troubleshooting Step
Peptide Degradation - Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C; solutions aliquoted and frozen).[1][3] - Avoid repeated freeze-thaw cycles of peptide solutions.[5] - Prepare fresh peptide solutions for critical experiments.
Improper Solubilization - Verify the solubility of the EILDV peptide. Peptides with acidic residues like Aspartic Acid (D) and Glutamic Acid (E) may have better solubility in slightly basic buffers.[7] - If using an organic solvent like DMSO to aid dissolution, ensure the final concentration is compatible with your cell line.
Adsorption to Labware - Peptides can adsorb to plastic and glass surfaces. Consider using low-adsorption microcentrifuge tubes.[5]

Problem: The lyophilized EILDV peptide appears clumpy or discolored.

Possible Cause Troubleshooting Step
Moisture Contamination - This can happen if the vial was opened before it reached room temperature.[3] - Always allow the vial to warm up in a desiccator before opening.[5] - Discard the peptide if significant changes in appearance are observed, as its integrity may be compromised.
Improper Storage - Long-term storage at room temperature or exposure to light can cause degradation.[2][3] - Ensure the peptide is stored in a dark, cold, and dry environment.[7]

Data Presentation

Disclaimer: The following tables contain example data for illustrative purposes only. Actual stability data for the EILDV peptide will vary based on the specific formulation, buffer, and storage conditions and should be determined experimentally.

Table 1: Example Stability of Lyophilized EILDV Peptide Over Time at Different Temperatures

Storage TemperaturePurity by HPLC (%) after 6 monthsPurity by HPLC (%) after 12 monthsPurity by HPLC (%) after 24 months
-80°C >99%>98%>97%
-20°C >98%>97%>95%
4°C ~95%~90%<85%
Room Temperature <90%<80%Significantly Degraded

Table 2: Example Stability of EILDV Peptide in Solution (pH 7.4) at Different Temperatures

Storage TemperaturePurity by HPLC (%) after 1 weekPurity by HPLC (%) after 2 weeksPurity by HPLC (%) after 4 weeks
-80°C (with one freeze-thaw cycle) >98%~97%~95%
-20°C (with one freeze-thaw cycle) ~97%~95%~92%
4°C ~95%~90%<85%
Room Temperature <90%<80%Significantly Degraded

Experimental Protocols

Protocol: Assessing EILDV Peptide Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for monitoring the stability of the EILDV peptide over time.

1. Objective: To quantify the percentage of intact EILDV peptide in a sample stored under specific conditions over a defined period.

2. Materials:

  • EILDV peptide samples (stored under desired conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance and volumetric flasks

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of the EILDV peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or buffer).

    • For each time point and storage condition, accurately dilute the peptide sample to a working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in H₂O

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm (peptide bond absorbance)

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to ensure no carryover.

    • Inject the prepared EILDV peptide sample.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the intact EILDV peptide.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the EILDV peptide as follows:

      • Purity (%) = (Area of Intact Peptide Peak / Total Area of All Peaks) * 100

    • Compare the purity at each time point to the initial purity (time zero) to determine the extent of degradation.

Visualizations

Peptide_Handling_Workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_use_storage Use & Short-Term Storage Lyophilized Lyophilized EILDV (-20°C or -80°C) Equilibrate Equilibrate to Room Temperature in Desiccator Lyophilized->Equilibrate Retrieve Dissolve Dissolve in Sterile Buffer (pH 5-6) Equilibrate->Dissolve Weigh Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Use Immediate Use in Experiment Aliquot->Use ShortTermStore Store Aliquots at -20°C or -80°C Aliquot->ShortTermStore

Caption: Recommended workflow for handling and preparing EILDV peptide.

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_factors Contributing Factors EILDV_Peptide Intact EILDV Peptide Hydrolysis Hydrolysis (Cleavage of Peptide Bonds) EILDV_Peptide->Hydrolysis Isomerization Isomerization (Aspartic Acid) EILDV_Peptide->Isomerization Temperature High Temperature Temperature->Hydrolysis pH Extreme pH pH->Hydrolysis pH->Isomerization Moisture Moisture Moisture->Hydrolysis

Caption: Potential degradation pathways for the EILDV peptide.

References

preventing degradation of EILDV peptide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the EILDV peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the EILDV peptide and what is its primary function?

The EILDV peptide is a synthetic pentapeptide (Glu-Ile-Leu-Asp-Val) derived from fibronectin. Its primary function is to interact with the α4β1 integrin receptor, also known as Very Late Antigen-4 (VLA-4). This interaction plays a crucial role in cell adhesion and migration.[1] By mimicking a binding site in fibronectin, the EILDV peptide can be used to study and modulate VLA-4-mediated cellular processes.

Q2: My EILDV peptide solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility. This can be caused by several factors including high peptide concentration, storage at an inappropriate pH near its isoelectric point, or multiple freeze-thaw cycles.[2]

Troubleshooting Steps:

  • Gently warm the solution: A brief warming to 37°C may help redissolve the peptide.

  • Sonication: Use a bath sonicator for a short period to aid in dissolution.

  • Adjust pH: If the peptide's isoelectric point is known, adjust the pH of the solution to be further away from this value.

  • Dilute the sample: If the concentration is high, diluting the peptide solution may prevent aggregation.[2]

Q3: I am observing a progressive loss of biological activity in my EILDV peptide experiments. What are the likely causes?

A gradual loss of activity suggests chemical degradation of the peptide. The primary degradation pathways for peptides include hydrolysis, oxidation, and deamidation.[3] The aspartic acid (D) residue in the EILDV sequence is particularly susceptible to hydrolysis, which can lead to cleavage of the peptide chain or the formation of an inactive iso-aspartate analog.[3]

Q4: How should I properly store my lyophilized and reconstituted EILDV peptide?

Proper storage is critical to maintaining the integrity of your EILDV peptide.

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or preferably -80°C in a desiccator to protect it from moisture.[4]

  • Reconstituted Peptide: Once in solution, it is best to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C. Avoid storing peptide solutions for extended periods at room temperature.

Q5: What are the best practices for handling the EILDV peptide to minimize degradation?

  • Use high-purity solvents and buffers: Ensure all reagents are free of contaminants that could react with the peptide.

  • Work on ice: When preparing solutions or performing experiments, keeping the peptide on ice can slow down degradation rates.

  • Minimize exposure to air: For peptides susceptible to oxidation, purging vials with an inert gas like argon or nitrogen can be beneficial.[2]

  • Avoid extreme pH: Unless experimentally required, maintain the pH of the peptide solution within a neutral to slightly acidic range (pH 5-7) to minimize hydrolysis and deamidation.[4]

Troubleshooting Guides

Issue 1: Unexpected or Variable Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Action
Low or no cellular response Peptide degradation leading to loss of active concentration.1. Prepare fresh peptide solutions from a new lyophilized stock. 2. Check the storage conditions of both lyophilized powder and solutions. 3. Perform a stability check of the peptide in the assay buffer using HPLC (see Protocol 1).
Peptide aggregation reducing the effective concentration.1. Visually inspect the solution for precipitation. 2. Centrifuge the solution and test the supernatant for activity. 3. Optimize the peptide concentration and buffer conditions to improve solubility.
High background or non-specific effects Contamination of the peptide stock (e.g., with endotoxins or residual synthesis reagents like TFA).1. Use endotoxin-free water and sterile techniques for solution preparation. 2. If high levels of TFA are suspected, consider a salt exchange procedure.[2]
Inconsistent results between experiments Variability in peptide concentration due to improper handling.1. Ensure complete dissolution of the lyophilized peptide before use. 2. Use calibrated pipettes and consistent dilution procedures. 3. Aliquot stock solutions to avoid variability from multiple freeze-thaw cycles.[3]
Issue 2: Evidence of Peptide Degradation in Analytical Assays (HPLC/Mass Spectrometry)
Symptom Possible Cause Troubleshooting Action
Appearance of new peaks in HPLC chromatogram Peptide degradation (hydrolysis, deamidation, oxidation).1. Identify the degradation products by mass spectrometry. 2. Review the experimental conditions (pH, temperature, buffer components) that may be causing the degradation. 3. Add protease inhibitors if enzymatic degradation is suspected (see Table 2).[5]
Decrease in the main peptide peak area over time General instability under the tested conditions.1. Systematically vary one parameter at a time (e.g., pH, temperature) to identify the cause of instability. 2. Refer to the stability data (Table 1) to select more suitable conditions.
Broadening of the main peptide peak Peptide aggregation.1. Change the mobile phase composition or gradient in HPLC to improve peak shape. 2. Analyze the sample at a lower concentration.

Quantitative Data Summary

Table 1: Illustrative Stability of EILDV Peptide in Solution Under Various Conditions

The following data is illustrative and based on the known degradation patterns of peptides with similar amino acid compositions. Actual stability should be determined empirically.

Condition Parameter Value Estimated Half-Life Primary Degradation Pathway
pH pH 4.025°C> 2 weeksSlow Hydrolysis
pH 7.425°C2-4 daysDeamidation at Asp residue, Hydrolysis
pH 8.525°C< 24 hoursAccelerated Deamidation and Hydrolysis
Temperature 4°CpH 7.41-2 weeksSlow Deamidation/Hydrolysis
25°CpH 7.42-4 daysDeamidation/Hydrolysis
37°CpH 7.4< 48 hoursAccelerated Deamidation/Hydrolysis
Freeze-Thaw Cycles 1 Cycle-20°C to RT>95% integrityMinimal Degradation
5 Cycles-20°C to RT~80-90% integrityAggregation, Hydrolysis
10 Cycles-20°C to RT<70% integritySignificant Aggregation and Degradation

Table 2: Common Protease Inhibitors for Preventing Enzymatic Degradation

Protease Class Inhibitor Typical Working Concentration Notes
Serine Proteases PMSF, AEBSF0.1 - 1 mMPMSF is unstable in aqueous solutions; add fresh. AEBSF is a more stable alternative.
Aprotinin0.5 - 2 µg/mLReversible inhibitor.
Leupeptin0.5 - 5 µg/mLReversible inhibitor of serine and cysteine proteases.
Cysteine Proteases E-641 - 10 µMIrreversible inhibitor.
Leupeptin0.5 - 5 µg/mLAlso inhibits some serine proteases.
Aspartic Proteases Pepstatin A1 µMPotent inhibitor.
Metalloproteases EDTA, EGTA1 - 5 mMChelates divalent cations required for protease activity.

Experimental Protocols

Protocol 1: Assessing EILDV Peptide Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the degradation of the EILDV peptide over time under specific experimental conditions (e.g., different pH, temperature).

Materials:

  • Lyophilized EILDV peptide

  • High-purity water and acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 5.0)

  • HPLC system with a C18 reverse-phase column

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized EILDV peptide in sterile water to a concentration of 1 mg/mL.

  • Set up Stability Study:

    • For each condition to be tested (e.g., pH 5.0 at 25°C, pH 7.4 at 25°C, pH 7.4 at 37°C), aliquot the stock solution into the respective buffers to a final concentration of 0.1 mg/mL.

    • Prepare multiple vials for each condition to serve as time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each condition and inject it into the HPLC system. This will serve as the baseline.

  • Incubation: Incubate the remaining vials at their designated temperatures.

  • Subsequent Time Points: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one vial from each condition and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be 5% to 95% B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact EILDV peptide at each time point. Calculate the percentage of remaining peptide relative to the T=0 sample. Plot the percentage of intact peptide versus time to determine the degradation rate.

Protocol 2: General Method for Solubilizing EILDV Peptide

Objective: To properly dissolve lyophilized EILDV peptide for experimental use.

Materials:

  • Lyophilized EILDV peptide

  • Sterile, high-purity water

  • 0.1% Acetic acid in sterile water (for potentially basic peptides)

  • 10 mM Ammonium (B1175870) bicarbonate in sterile water (for potentially acidic peptides)

  • Vortex mixer and/or sonicator

Procedure:

  • Bring to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from entering the vial.

  • Initial Solvent Selection: The EILDV peptide contains a glutamic acid and an aspartic acid residue, giving it an acidic character. Therefore, it should be soluble in aqueous solutions.

    • Start by adding a small amount of sterile, high-purity water to the vial to achieve a concentrated stock solution (e.g., 1-10 mg/mL).

    • Gently vortex or swirl the vial to dissolve the peptide.

  • Troubleshooting Solubility: If the peptide does not dissolve in water:

    • Briefly sonicate the solution in a bath sonicator.

    • If still insoluble, add a small amount of a dilute basic solution, such as 10 mM ammonium bicarbonate, dropwise until the peptide dissolves.

  • Final Dilution: Once the concentrated stock is fully dissolved, it can be diluted to the final working concentration using the desired experimental buffer.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C.

Visualizations

EILDV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EILDV EILDV Peptide VLA4 VLA-4 (α4β1) Integrin (Inactive) EILDV->VLA4 Binding VLA4_active VLA-4 (α4β1) Integrin (Active) VLA4->VLA4_active Conformational Change p190RhoGAP_inactive p190RhoGAP (Inactive) VLA4_active->p190RhoGAP_inactive Recruitment & Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Cell Migration) VLA4_active->Cytoskeletal_Rearrangement Promotes Migration RhoA_GTP RhoA-GTP (Active) RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP RhoA_GTP->Cytoskeletal_Rearrangement Inhibition of Stress Fibers p190RhoGAP_active p190RhoGAP (Active) p190RhoGAP_active->RhoA_GTP GTP Hydrolysis p190RhoGAP_inactive->p190RhoGAP_active

Caption: EILDV peptide signaling pathway via VLA-4 integrin.

Experimental_Workflow cluster_analysis Analysis start Start: Lyophilized EILDV Peptide reconstitute Reconstitute Peptide in Appropriate Solvent start->reconstitute prepare_samples Prepare Samples (Varying pH, Temp, etc.) reconstitute->prepare_samples incubate Incubate Samples for Defined Time Points prepare_samples->incubate hplc HPLC Analysis incubate->hplc ms Mass Spectrometry (Optional: for product identification) hplc->ms data_analysis Data Analysis (Calculate % remaining peptide) hplc->data_analysis end End: Determine Degradation Rate data_analysis->end

Caption: Workflow for assessing EILDV peptide stability.

Troubleshooting_Degradation start Issue: Loss of Peptide Activity or Appearance of New Peaks in HPLC check_storage Review Storage & Handling Procedures (Temp, Freeze-Thaw, Light Exposure) start->check_storage check_conditions Evaluate Experimental Conditions (pH, Temperature, Buffer) start->check_conditions is_storage_ok Storage OK? check_storage->is_storage_ok is_conditions_ok Conditions OK? check_conditions->is_conditions_ok is_storage_ok->check_conditions Yes correct_storage Action: Implement Best Practices (Aliquot, Store at -80°C, Desiccate) is_storage_ok->correct_storage No optimize_conditions Action: Optimize Conditions (Adjust pH, Lower Temp, Add Inhibitors) is_conditions_ok->optimize_conditions No retest Retest Peptide Stability is_conditions_ok->retest Yes, consider other factors (e.g., contamination) correct_storage->retest optimize_conditions->retest

Caption: Troubleshooting logic for EILDV peptide degradation.

References

how to avoid non-specific binding of EILDV peptide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: EILDV Peptide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding non-specific binding of the EILDV peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the EILDV peptide and what is its primary binding target?

A1: The EILDV (Glu-Ile-Leu-Asp-Val) peptide is a synthetic peptide derived from the CS-1 region of fibronectin.[1][2] Its primary and specific binding target is the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[3][4] This interaction is crucial for cell adhesion and migration processes.[2]

Q2: What constitutes non-specific binding in the context of the EILDV peptide?

A2: Non-specific binding (NSB) refers to the interaction of the EILDV peptide with any molecule or surface that is not its intended target, the α4β1 integrin.[5] This can include binding to other proteins, plastic surfaces of labware, or membrane surfaces used in assays.[5][6] NSB can lead to inaccurate experimental results, such as high background signals and false positives.

Q3: Why is the EILDV peptide prone to non-specific binding?

A3: Like many peptides, EILDV can exhibit non-specific binding due to a combination of hydrophobic and electrostatic interactions.[5][7] The physicochemical properties of the peptide can cause it to adhere to various surfaces, especially those that are hydrophobic or charged.

Q4: What are the common experimental systems where EILDV non-specific binding is a concern?

A4: Non-specific binding of the EILDV peptide can be a significant issue in a variety of applications, including:

  • Cell adhesion and migration assays: Where the peptide is used to study the role of α4β1 integrin.[2]

  • Drug delivery systems: Where EILDV is used to target nanoparticles or micelles to cells overexpressing α4β1 integrin.[3]

  • Immunoassays (e.g., ELISA): Where surfaces may bind the peptide non-specifically.

  • Surface Plasmon Resonance (SPR): For studying the kinetics of the EILDV-α4β1 interaction.[6][8]

  • Western Blotting: When using antibodies against EILDV or related structures.[9][10]

Troubleshooting Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of the EILDV peptide in your experiments.

Problem: High background signal or inconsistent results in my assay.

High background is a common indicator of non-specific binding. The following steps can help you diagnose and mitigate this issue.

The composition of your experimental buffer plays a critical role in controlling non-specific interactions.

Question: How can I modify my buffer to reduce non-specific binding?

Answer:

  • Adjusting pH: The pH of your buffer affects the overall charge of the EILDV peptide and the surfaces it may interact with.[6][8] Experiment with a range of pH values (e.g., 5.5 to 7.5) to find the optimal condition that minimizes non-specific binding while maintaining the specific interaction with α4β1 integrin.[11] A pH that neutralizes the net charge of the peptide can reduce charge-based non-specific binding.[8]

  • Increasing Ionic Strength: Adding salt, such as NaCl, to your buffer can help to shield electrostatic interactions that contribute to non-specific binding.[6][8] Test a range of NaCl concentrations (e.g., 50 mM to 200 mM) to find the optimal concentration for your system.

  • Using Additives: Incorporating detergents or other molecules can help to reduce non-specific binding.[5]

    • Non-ionic detergents: Low concentrations (e.g., 0.01% to 0.1%) of Tween-20 or Triton X-100 can effectively block hydrophobic surfaces.[5]

    • Polymers: Polyethylene glycol (PEG) can be added to the buffer to create a hydration layer that repels non-specific interactions.[10]

Blocking agents are used to coat surfaces and prevent the EILDV peptide from binding non-specifically.[10]

Question: What blocking agent should I use for my experiment?

Answer: The choice of blocking agent depends on your specific application.

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in bufferEffective for many applications, particularly with phosphoproteins.[10][12]Can be expensive; some antibodies may cross-react with BSA.[10]
Non-fat Dry Milk 3-5% in bufferInexpensive and widely available.[10]Not suitable for biotin-based detection systems or phosphoprotein analysis.[12]
Fish Gelatin 0.1-1% in bufferLow cross-reactivity with mammalian antibodies.[10]May not be as effective as BSA or milk in all situations.[10]
Polyvinylpyrrolidone (PVP) 1% in bufferA synthetic polymer useful for low protein content experiments.[12]May not be as effective as protein-based blockers.
Casein 1-5% in bufferA purified milk protein, effective for general blocking.Similar limitations to non-fat dry milk for certain applications.[12]

Experimental Protocol: Optimizing Blocking Conditions

  • Preparation: Prepare solutions of different blocking agents at various concentrations in your assay buffer.

  • Incubation: Incubate the experimental surface (e.g., microplate well, membrane) with the blocking solution for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Washing: Wash the surface thoroughly with buffer (e.g., PBS or TBS) containing a low concentration of a non-ionic detergent like Tween-20 to remove excess blocking agent.[13]

  • Assay Performance: Proceed with your experiment using the EILDV peptide.

  • Evaluation: Compare the signal-to-noise ratio across the different blocking conditions to identify the most effective agent and concentration.

For experiments involving surfaces like glass slides or sensor chips, surface passivation is a critical step to prevent non-specific peptide adsorption.

Question: What is surface passivation and how can I implement it?

Answer: Surface passivation involves modifying a surface to make it resistant to non-specific binding.[14] A common and effective method is PEGylation, which creates a hydrophilic layer that repels proteins and peptides.[14][15]

Experimental Workflow: PEGylation for Surface Passivation

PEGylation_Workflow cluster_cleaning Surface Cleaning cluster_functionalization Surface Functionalization cluster_pegylation PEG Coating cluster_final Final Steps Clean Clean Surface (e.g., Piranha Etching) Rinse Rinse with MilliQ Water Clean->Rinse Thoroughly Amine Amine Functionalization (e.g., with APTES) Rinse->Amine PEG1 First PEGylation (overnight) Amine->PEG1 PEG2 Second PEGylation (optional, for higher density) PEG1->PEG2 Improves quality FinalWash Final Wash PEG2->FinalWash Store Store Properly FinalWash->Store Control_Logic cluster_experiment Experimental Setup cluster_controls Control Experiments cluster_outcomes Expected Outcomes EILDV EILDV Peptide Target α4β1 Integrin EILDV->Target Specific Binding SpecificSignal Specific Signal EILDV->SpecificSignal Scrambled Scrambled Peptide NSB Non-Specific Binding Scrambled->NSB Competitor Competitor Competitor->SpecificSignal Blocks NoPeptide No Peptide Background Background Signal NoPeptide->Background

References

Technical Support Center: Optimizing Buffer Conditions for EILDV Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists engaged in EILDV peptide binding studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your buffer conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during EILDV binding experiments, particularly when using techniques like Fluorescence Polarization (FP).

Q1: I am not observing a significant change in fluorescence polarization upon adding the binding partner to my fluorescently-labeled EILDV peptide. What are the possible causes and solutions?

A1: This is a common issue that can stem from several factors related to your buffer and experimental setup.

  • Suboptimal Buffer Composition: The pH, ionic strength, or presence/absence of specific ions can significantly impact the binding affinity.

    • pH: Ensure your buffer's pH is optimal for the stability and activity of both the EILDV peptide and its target protein (e.g., α4β1 integrin). A typical starting point is a physiological pH around 7.4.

    • Ionic Strength: Salt concentration influences electrostatic interactions. Screen a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal condition for your specific interaction.

    • Divalent Cations: Integrin-ligand interactions are often dependent on divalent cations like Mn²⁺ or Mg²⁺. Their presence is crucial for maintaining the active conformation of the integrin. Ensure these are present at appropriate concentrations (typically 1-2 mM).

  • Peptide or Protein Inactivity:

    • Confirm the integrity and purity of your EILDV peptide and the target protein.

    • Ensure the protein is correctly folded and active. Perform a quality control check if possible.

  • Low Binding Affinity: The interaction between EILDV and its receptor might be too weak to detect a significant change in polarization under your current conditions.

    • Increase the concentration of the unlabeled binding partner.

    • Optimize the buffer to enhance binding affinity (see above).

  • Issues with the Fluorescent Label:

    • The fluorophore might be too far from the binding site, or the linker may be too flexible, leading to minimal change in rotation upon binding (the "propeller effect").[1] Consider using a different fluorophore or attaching it at a different position on the peptide.

    • Ensure a high percentage of your peptide is labeled (>90%) to avoid competition from unlabeled peptide.[2]

Q2: My blank (buffer only) or my labeled EILDV peptide alone shows high background fluorescence or high polarization. How can I fix this?

A2: High background can mask the true binding signal. Here’s how to troubleshoot it:

  • Buffer Components: Some buffer components can be intrinsically fluorescent.

    • Test the fluorescence of your buffer alone. If it's high, try preparing fresh buffer with high-purity reagents or using a different buffering agent. A common buffer for integrin binding studies is Tris or HEPES-based.[3]

    • Avoid using buffers that contain fluorescent contaminants.

  • Peptide Aggregation: The labeled EILDV peptide might be aggregating, leading to a higher polarization value.

    • Include a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your buffer to prevent non-specific aggregation.

    • Centrifuge your peptide solution before use to remove any existing aggregates.

  • Non-Specific Binding to Plates: The labeled peptide may be binding to the surface of the microplate wells.

    • Use non-binding surface (NBS) or low-binding black microplates.

    • Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can help block non-specific binding sites.

Q3: The unlabeled EILDV peptide is not effectively competing with the labeled peptide in my competition assay. What could be the reason?

A3: A lack of competition can indicate several potential problems.

  • Inactive Unlabeled Peptide: Verify the quality and concentration of your unlabeled EILDV peptide.

  • Binding to the Fluorophore: The binding partner might be interacting with the fluorescent tag itself rather than the peptide sequence. To test this, see if an unrelated peptide with the same fluorescent tag shows any binding.

  • Peptide Solubility Issues: The unlabeled peptide may have poor solubility at higher concentrations, leading to aggregation and light scattering, which can artificially increase the polarization signal.[4] Ensure the peptide is fully dissolved in your assay buffer.

  • Insufficient Incubation Time: Binding reactions need to reach equilibrium. Ensure you are incubating the components for a sufficient amount of time. This can range from minutes to several hours depending on the binding kinetics.

Data Presentation: Optimizing Buffer Components

The following tables summarize the role of key buffer components and provide typical concentration ranges for EILDV-integrin binding studies.

Table 1: Core Buffer Components

ComponentFunctionTypical Concentration RangeNotes
Buffering Agent Maintains a stable pH.20-50 mMHEPES and Tris-HCl are common choices for physiological pH (7.2-7.5).
Salt (e.g., NaCl) Modulates ionic strength and electrostatic interactions.100-150 mMOptimal concentration can be specific to the interaction.
Divalent Cations (MnCl₂ or MgCl₂) Essential for maintaining the active conformation of integrins.1-2 mMMn²⁺ is often used to induce a high-affinity state in integrins.

Table 2: Common Buffer Additives

AdditiveFunctionTypical Concentration RangeNotes
BSA (Bovine Serum Albumin) Reduces non-specific binding to surfaces.0.1% (w/v) or 1 mg/mLUse high-purity, fatty-acid-free BSA.
Non-ionic Detergent (e.g., Tween-20) Prevents aggregation of peptides and proteins.0.01-0.05% (v/v)Use a concentration below the critical micelle concentration.
Glycerol Acts as a protein stabilizer.5-10% (v/v)Can increase viscosity, which may affect fluorescence polarization readings.
Reducing Agents (e.g., DTT, TCEP) Prevents oxidation of cysteine residues.1-5 mMTCEP is more stable over time than DTT.

Experimental Protocols

This section provides a detailed methodology for a fluorescence polarization-based competition assay to determine the binding affinity of an unlabeled EILDV peptide to its target integrin.

Protocol: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the IC₅₀ value of an unlabeled EILDV peptide by measuring its ability to compete with a fluorescently labeled EILDV peptide for binding to a target integrin (e.g., α4β1).

Materials:

  • Fluorescently labeled EILDV peptide (e.g., FITC-EILDV)

  • Unlabeled EILDV peptide

  • Purified target integrin protein (e.g., recombinant α4β1)

  • Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MnCl₂, 0.1 mg/mL BSA, 0.01% Tween-20

  • Black, low-binding 96-well or 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled EILDV peptide in the assay buffer. The final concentration in the assay should be below the determined Kd of the interaction. A typical starting concentration is 1-10 nM.

    • Prepare a stock solution of the purified integrin protein in the assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar to micromolar range.

    • Prepare a serial dilution of the unlabeled EILDV peptide in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

  • Assay Setup:

    • In the microplate, add the assay components in the following order:

      • Assay Buffer

      • Unlabeled EILDV peptide at various concentrations (or buffer for control wells).

      • Fluorescently labeled EILDV peptide (at a fixed concentration).

      • Target integrin protein (at a fixed concentration).

    • Include the following control wells:

      • Blank: Assay buffer only.

      • Free Peptide Control: Labeled peptide in assay buffer (no integrin).

      • Bound Peptide Control: Labeled peptide and integrin in assay buffer (no unlabeled peptide).

  • Incubation:

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium (e.g., 1-2 hours). The optimal incubation time should be determined experimentally.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for your chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Subtract the average polarization value of the blank wells from all other wells.

    • Plot the fluorescence polarization values (in mP) against the logarithm of the unlabeled EILDV peptide concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide.

Visualizations

Logical Workflow for Troubleshooting FP Assay Issues

troubleshooting_workflow start Start: FP Assay Problem check_signal Low or No Signal Change? start->check_signal check_background High Background Signal? check_signal->check_background No suboptimal_buffer Suboptimal Buffer? (pH, Salt, Cations) check_signal->suboptimal_buffer Yes inactive_protein Inactive Protein/Peptide? check_signal->inactive_protein Yes label_issue Fluorophore Issue? check_signal->label_issue Yes check_competition No Competition by Unlabeled Peptide? check_background->check_competition No buffer_fluorescence Buffer is Fluorescent? check_background->buffer_fluorescence Yes peptide_aggregation Peptide Aggregation? check_background->peptide_aggregation Yes plate_binding Binding to Plate? check_background->plate_binding Yes inactive_unlabeled Inactive Unlabeled Peptide? check_competition->inactive_unlabeled Yes fluorophore_binding Binding to Fluorophore? check_competition->fluorophore_binding Yes solubility_problem Solubility Issue? check_competition->solubility_problem Yes optimize_buffer Optimize Buffer Components (See Table 1 & 2) suboptimal_buffer->optimize_buffer qc_reagents Perform QC on Reagents inactive_protein->qc_reagents change_label Change Label Position/Type label_issue->change_label new_buffer Use High-Purity Reagents buffer_fluorescence->new_buffer add_detergent Add Non-ionic Detergent peptide_aggregation->add_detergent use_nbs_plate Use Low-Binding Plates plate_binding->use_nbs_plate check_unlabeled_qc Check Unlabeled Peptide QC inactive_unlabeled->check_unlabeled_qc control_experiment Run Control with Labeled Tag fluorophore_binding->control_experiment check_solubility Confirm Peptide Solubility solubility_problem->check_solubility

Caption: A flowchart for troubleshooting common issues in fluorescence polarization assays.

Integrin Activation and Signaling Pathway

integrin_signaling cluster_membrane Plasma Membrane integrin_inactive Integrin (Inactive) Bent Conformation integrin_active Integrin (Active) Extended Conformation integrin_inactive->integrin_active Inside-out Signaling FAK FAK integrin_active->FAK Recruitment & Activation EILDV EILDV Peptide EILDV->integrin_active Binding Talin Talin Talin->integrin_inactive Activation Kindlin Kindlin Kindlin->integrin_inactive Activation Src Src FAK->Src Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Signaling Downstream Signaling (Cell Proliferation, Migration) FAK->Signaling Src->FAK Actin Actin Cytoskeleton Paxillin->Actin Remodeling

Caption: A simplified diagram of the integrin signaling pathway upon EILDV binding.

References

troubleshooting low signal in EILDV-based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EILDV-based Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is an EILDV-based ELISA?

An EILDV-based ELISA is a type of peptide ELISA designed to detect and quantify antibodies or other molecules that specifically bind to the EILDV (Glu-Ile-Leu-Asp-Val) peptide sequence. This sequence is a well-characterized motif found within the CS-1 domain of fibronectin and is recognized by the α4β1 integrin (VLA-4), which plays a crucial role in cell adhesion and migration.[1] This assay is commonly used in immunology, cell biology, and drug discovery to study these interactions.

Q2: What is the most critical step for a successful EILDV-based ELISA?

The most critical step is the initial coating of the microplate wells with the EILDV peptide. Inefficient or uneven coating is a primary cause of low signal and high variability.[2][3] Due to the small size of peptides, their efficient and consistent adsorption to the polystyrene plate surface requires careful optimization of concentration, buffer pH, and incubation time.

Q3: What are the expected physicochemical properties of the EILDV peptide?

The EILDV peptide consists of two acidic amino acids (Glutamic Acid - E, Aspartic Acid - D) and three hydrophobic amino acids (Isoleucine - I, Leucine - L, Valine - V). This amphipathic nature can influence its binding to surfaces and interactions with other molecules.

PropertyValueReference
Molecular Formula C26H45N5O10[4]
Molecular Weight 587.68 g/mol [4]
Theoretical pI Acidic (estimated)
Hydrophobicity Amphipathic

Theoretical pI is estimated based on the presence of two acidic side chains and the terminal carboxyl group, versus one basic terminal amino group. The exact value would need to be calculated using specific pKa values.

Troubleshooting Guide: Low Signal

Low or no signal is one of the most common issues encountered in an EILDV-based ELISA. The following guide provides a systematic approach to identifying and resolving the root cause.

EILDV-based ELISA Workflow

The diagram below illustrates the typical workflow for an indirect EILDV-based ELISA. Each step presents potential sources of error that can lead to a weak signal.

EILDV_ELISA_Workflow Figure 1. Indirect EILDV-based ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout Reagents Prepare Buffers, Antibodies, Peptide Coating 1. Peptide Coating (EILDV Peptide) Reagents->Coating Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., BSA) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Sample 5. Sample Incubation (Primary Antibody) Wash2->Sample Wash3 6. Washing Sample->Wash3 Detection 7. Detection (Enzyme-conjugated Secondary Antibody) Wash3->Detection Wash4 8. Washing Detection->Wash4 Substrate 9. Substrate Addition (e.g., TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read Measure Absorbance Stop->Read

Caption: Workflow for an indirect ELISA to detect antibodies against the EILDV peptide.

Low Signal Troubleshooting Logic

Use the following decision tree to diagnose the cause of a weak or absent signal in your experiment. Start at the top and follow the path that best describes your results.

Troubleshooting_Low_Signal Figure 2. Troubleshooting Logic for Low Signal Start Low or No Signal Observed CheckControls Are positive and negative controls working correctly? Start->CheckControls ControlsOK Positive control is weak/negative. Standard curve is poor. CheckControls->ControlsOK No SampleProblem Controls and standard curve are OK, but samples are weak. CheckControls->SampleProblem Yes ReagentIssue Potential Reagent or Systemic Protocol Issue ControlsOK->ReagentIssue SampleIssue Potential Sample-Specific Issue SampleProblem->SampleIssue CheckPeptide 1. Check Peptide Coating ReagentIssue->CheckPeptide CheckAntibody 2. Check Antibody Activity and Concentrations CheckPeptide->CheckAntibody CheckReagents 3. Check Substrate & Other Reagents CheckAntibody->CheckReagents CheckProtocol 4. Review Protocol Steps (Incubation, Washing) CheckReagents->CheckProtocol AnalyteLow Analyte concentration is too low or absent. SampleIssue->AnalyteLow MatrixEffect Sample matrix is interfering with binding. SampleIssue->MatrixEffect SampleDegraded Sample integrity is compromised. SampleIssue->SampleDegraded

Caption: Decision tree for troubleshooting low signal in an EILDV-based ELISA.

Detailed Troubleshooting Q&A

Problem: My positive control and samples show very weak or no signal.

This often points to a systemic issue with the assay reagents or protocol.

Possible Cause Recommended Solution
1. Inefficient Peptide Coating Optimize Coating Conditions: Peptides can be difficult to immobilize.[2][3] • Concentration: Ensure the peptide concentration is optimal. Start with a titration from 1-10 µg/mL.[5] • Buffer: The standard carbonate-bicarbonate buffer (pH 9.6) is a good starting point.[6][7] If coating is poor, try PBS (pH 7.4) or other buffers, as peptide binding can be pH-dependent.[8][9] • Incubation: Incubate overnight at 4°C to maximize binding.[2][8] • Plate Type: Use high-quality ELISA plates specifically designed for protein/peptide binding, not tissue culture plates.[2][10]
2. Low Antibody Concentration or Activity Titrate Antibodies: The concentrations of both the primary and secondary antibodies are critical. If too dilute, the signal will be weak.[2] • Perform a checkerboard titration to find the optimal concentrations for both antibodies simultaneously (see Experimental Protocols).[6][11] Check Antibody Integrity: • Avoid repeated freeze-thaw cycles. • Ensure the secondary antibody is compatible with the primary antibody's host species.[2]
3. Inactive or Degraded Reagents Substrate: The enzyme substrate (e.g., TMB) is light-sensitive and can degrade over time. Use fresh, properly stored substrate. It should be colorless before use. Enzyme Conjugate: The enzyme on the secondary antibody (e.g., HRP) can lose activity. Store conjugates as recommended by the manufacturer and avoid inhibitors like sodium azide (B81097) in the wash buffer.[7]
4. Suboptimal Incubation Times/Temperatures Review Protocol: • Ensure all incubation steps are long enough for binding to occur (typically 1-2 hours at room temperature or 37°C, or overnight at 4°C for coating/antibodies).[8][12] • Bring all reagents to room temperature before use to ensure consistent reaction rates.[13]
5. Excessive Washing Modify Wash Steps: While washing is crucial to reduce background, overly aggressive or prolonged washing can elute weakly bound antibodies or peptide. • Ensure the wash buffer is not too harsh. A standard PBS or TBS with 0.05% Tween-20 is typical.[2] • Do not let the plate dry out completely between steps.[13]

Problem: My standard curve and controls are fine, but my experimental samples show low signal.

This suggests the issue lies with the samples themselves.

Possible Cause Recommended Solution
1. Analyte Concentration Below Detection Limit Concentrate Sample: If possible, concentrate your sample before applying it to the plate. • Reduce Dilution: Use a lower dilution factor for your samples. Run a serial dilution to find the optimal range.[2]
2. Sample Matrix Interference Dilution Buffer: Ensure the buffer used to dilute your samples matches the buffer used for the standard curve as closely as possible to avoid matrix effects.[6] • Spike-in Control: Add a known amount of a positive control antibody to a sample well. If the signal is still low, it indicates the sample matrix is inhibiting the binding reaction. Further sample purification or dilution may be necessary.[2]
3. Sample Degradation Proper Storage: Ensure samples were collected and stored correctly (e.g., aliquoted and stored at -80°C, avoiding multiple freeze-thaw cycles).[6] • Protease Inhibitors: If using cell lysates or other complex biological samples, include protease inhibitors during sample preparation.[6]

Experimental Protocols

Protocol 1: Standard EILDV-based Indirect ELISA

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

1. Peptide Coating: a. Dilute the EILDV peptide to a final concentration of 2 µg/mL in a coating buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6).[5] b. Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.[8]

2. Washing: a. Discard the coating solution. b. Wash the plate 3 times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Tap the plate on absorbent paper to remove residual buffer after the final wash.

3. Blocking: a. Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBST) to each well to block non-specific binding sites.[9] b. Seal the plate and incubate for 1-2 hours at 37°C.

4. Washing: a. Repeat the washing step as described in step 2.

5. Primary Antibody (Sample) Incubation: a. Prepare serial dilutions of your samples and controls in Blocking Buffer. b. Add 100 µL of each dilution to the appropriate wells. c. Seal the plate and incubate for 2 hours at 37°C.

6. Washing: a. Repeat the washing step as described in step 2.

7. Secondary Antibody Incubation: a. Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in Blocking Buffer to its optimal concentration. b. Add 100 µL of the diluted secondary antibody to each well. c. Seal the plate and incubate for 1 hour at 37°C.

8. Washing: a. Repeat the washing step, but increase the number of washes to 5 to ensure removal of unbound conjugate.

9. Substrate Development: a. Add 100 µL of TMB substrate to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

10. Stop Reaction: a. Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

11. Read Plate: a. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Protocol 2: Checkerboard Titration for Antibody Optimization

This method is used to determine the optimal concentrations of both the primary and secondary antibodies in a single experiment.[6][11]

1. Plate Coating and Blocking: a. Coat and block the 96-well plate with the EILDV peptide as described in Protocol 1.

2. Antibody Dilutions: a. Primary Antibody: Prepare a series of 2-fold dilutions of the primary antibody along the rows of the plate (e.g., from 1:250 to 1:32,000). b. Secondary Antibody: Prepare a series of 2-fold dilutions of the secondary antibody down the columns of the plate (e.g., from 1:1,000 to 1:128,000).

3. Incubation and Detection: a. Add the primary antibody dilutions to the corresponding rows and incubate. b. Wash the plate. c. Add the secondary antibody dilutions to the corresponding columns and incubate. d. Wash the plate and proceed with substrate development and reading as described in Protocol 1.

4. Analysis: a. The optimal combination is the pair of dilutions that yields a high signal for the positive control with a low signal for the negative control (best signal-to-noise ratio).

Example Checkerboard Setup Sec. Ab. 1:1000 Sec. Ab. 1:2000 Sec. Ab. 1:4000 ...
Pri. Ab. 1:250 OD ValueOD ValueOD Value...
Pri. Ab. 1:500 OD ValueOptimal OD Value...
Pri. Ab. 1:1000 OD ValueOD ValueOD Value...
... ............

References

Technical Support Center: EILDV Peptide Synthesis Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of EILDV peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to assess for the synthetic EILDV peptide?

A1: The primary quality attributes for the EILDV peptide include its identity, purity, quantity, and safety. Key analytical tests are performed to confirm the correct amino acid sequence, determine the percentage of the desired peptide, quantify the net peptide content, and assess the levels of potential contaminants like endotoxins.[1][2][3]

Q2: Which analytical techniques are essential for confirming the identity of the synthesized EILDV peptide?

A2: A combination of techniques is typically used to unequivocally establish the identity of a peptide.[1] The most critical are:

  • Mass Spectrometry (MS): To verify the molecular weight of the EILDV peptide. High-resolution MS can further confirm the elemental composition.[1][4]

  • Tandem Mass Spectrometry (MS/MS): To determine the amino acid sequence by fragmentation analysis.[5][6]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and stoichiometry of the peptide after hydrolysis.[4][7]

Q3: How is the purity of the EILDV peptide determined?

A3: The purity of the EILDV peptide is most commonly determined by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase (RP-HPLC) method.[4][8] The purity is calculated as the area of the main peptide peak relative to the total area of all peaks detected at a specific UV wavelength (usually 210-220 nm).[4]

Q4: What is the difference between peptide purity and net peptide content?

A4: Peptide purity, determined by HPLC, indicates the percentage of the target peptide relative to peptide-related impurities (e.g., deletion sequences, truncated peptides).[4] Net peptide content, on the other hand, refers to the actual amount of the peptide in the lyophilized powder, which also contains non-peptidic materials like water and counterions (e.g., trifluoroacetic acid from purification).[4] Net peptide content is accurately determined by Amino Acid Analysis (AAA) or elemental analysis.[7][9]

Q5: Why is endotoxin (B1171834) testing important for the EILDV peptide?

A5: Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can be introduced during the synthesis process and can cause strong immune responses, even at low concentrations.[10] If the EILDV peptide is intended for use in cell-based assays or in vivo studies, it is crucial to test for and control endotoxin levels to ensure the safety and reliability of the experimental results.[1][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the quality control of EILDV peptide synthesis.

Problem 1: Mass Spectrometry (MS) shows a mass that does not match the theoretical mass of EILDV.

Possible Cause Suggested Solution
Incomplete removal of protecting groups Review the cleavage and deprotection steps of the synthesis protocol. Re-cleave the peptide from the resin with fresh reagents. Analyze the sample by MS again.[12][13]
Presence of deletion or insertion sequences These are common synthesis-related impurities.[13][14] Optimize the coupling and washing steps during solid-phase peptide synthesis (SPPS). Use HPLC to purify the desired peptide from these impurities.
Oxidation of susceptible residues While EILDV does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur under harsh conditions. Store the peptide under an inert atmosphere and protect it from light.
Adduct formation (e.g., salt adducts) This can occur during the ionization process in the mass spectrometer. Ensure the sample is properly desalted before MS analysis.

Problem 2: HPLC analysis shows low purity of the EILDV peptide.

Possible Cause Suggested Solution
Suboptimal synthesis conditions Review and optimize the SPPS protocol, including coupling reagents, reaction times, and washing steps.[12]
Peptide aggregation The presence of hydrophobic amino acids can lead to aggregation.[12] Perform purification at a lower concentration or use aggregation-disrupting additives in the mobile phase. The aggregation potential of a peptide can be predicted based on its amino acid composition.[15]
Inefficient purification Optimize the HPLC purification method, including the gradient, flow rate, and column chemistry.[8][16] It may be necessary to perform multiple purification steps.
Peptide degradation Peptides can degrade if not stored properly. Store the lyophilized peptide at -20°C or lower and protect it from moisture.[16]

Problem 3: Unexpected results in biological assays.

Possible Cause Suggested Solution
Endotoxin contamination Even at low levels, endotoxins can trigger biological responses.[10] Test the peptide for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. If necessary, perform endotoxin removal.[11][17]
Presence of cytotoxic impurities Residual solvents or reagents from the synthesis (e.g., TFA) can be cytotoxic.[4] Consider exchanging the counterion to a more biocompatible one, such as acetate.
Incorrect peptide concentration The net peptide content may be lower than assumed. Determine the accurate peptide concentration using Amino Acid Analysis (AAA) for precise dosing in assays.[9]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Methodology:

  • Sample Preparation: Dissolve the lyophilized EILDV peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile (B52724). Filter the sample through a 0.22 µm filter before injection.[18]

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for peptide analysis is a linear increase of Solvent B from 5% to 60% over 20-30 minutes. The optimal gradient should be developed for the specific peptide.

  • Detection: Monitor the elution profile at 214 nm or 220 nm, where the peptide bond absorbs UV light.

  • Data Analysis: Calculate the purity by dividing the peak area of the main product by the total peak area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified EILDV peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Ionization: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate peptide ions.

  • Mass Analysis: Acquire the mass spectrum in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Analysis: Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the EILDV peptide. The accuracy should be within an acceptable range (e.g., ±1 Da).[1]

  • Tandem MS (MS/MS) for Sequencing: Select the parent ion corresponding to the EILDV peptide and subject it to fragmentation (e.g., Collision-Induced Dissociation - CID). Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.[19][20][21]

Amino Acid Analysis (AAA) for Quantification

Methodology:

  • Hydrolysis: Accurately weigh a sample of the lyophilized EILDV peptide and hydrolyze it into its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[7]

  • Derivatization (Optional but common): Derivatize the amino acids with a reagent (e.g., phenylisothiocyanate - PITC) to facilitate their detection.[22]

  • Chromatographic Separation: Separate the derivatized or underivatized amino acids using HPLC or ion-exchange chromatography.[7][22]

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.

  • Calculation of Net Peptide Content: Calculate the amount of each amino acid per milligram of the initial peptide sample. From the known sequence of EILDV, determine the molar amount of the peptide and thereby the net peptide content.

Endotoxin Testing (LAL Assay)

Methodology:

  • Sample Preparation: Reconstitute the EILDV peptide in endotoxin-free water.

  • Assay Principle: The Limulus Amebocyte Lysate (LAL) assay is based on the clotting reaction of the amoebocyte lysate from the horseshoe crab in the presence of endotoxins.[17]

  • Assay Formats:

    • Gel-clot method: A qualitative or semi-quantitative assay that determines the presence of endotoxins by the formation of a gel clot.[11]

    • Turbidimetric and Chromogenic methods: Quantitative assays that measure the increase in turbidity or color development, respectively, which is proportional to the amount of endotoxin in the sample.[11][17]

  • Procedure: Follow the specific instructions provided with the commercial LAL assay kit. This typically involves incubating the peptide sample with the LAL reagent and measuring the reaction.

  • Data Analysis: Quantify the endotoxin level in Endotoxin Units (EU) per milligram of peptide by comparing the results to a standard curve.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control Analysis cluster_release Product Release Synthesis Solid-Phase Peptide Synthesis (SPPS) of EILDV Peptide Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Peptide Crude EILDV Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Lyophilized EILDV Peptide Lyophilization->Purified_Peptide Identity Identity Confirmation Purified_Peptide->Identity Purity Purity Assessment Purified_Peptide->Purity Quantity Quantity Determination Purified_Peptide->Quantity Safety Safety Testing Purified_Peptide->Safety MS Mass Spectrometry (MS) (Molecular Weight) Identity->MS MSMS Tandem MS (MS/MS) (Sequence Verification) Identity->MSMS HPLC RP-HPLC (% Purity) Purity->HPLC AAA Amino Acid Analysis (AAA) (Net Peptide Content) Quantity->AAA Endotoxin Endotoxin Test (LAL) Safety->Endotoxin Decision Pass/Fail Decision Safety->Decision All tests pass? Final_Product Final EILDV Peptide Product (Meets Specifications) Fail Further Purification or Re-synthesis Decision->Final_Product Yes Decision->Fail No

Caption: Quality control workflow for synthetic EILDV peptide.

As no specific signaling pathway for the EILDV peptide is publicly available, a generic diagram illustrating peptide signaling is provided below for conceptual understanding.

Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide EILDV Peptide (Ligand) Receptor Membrane Receptor Peptide->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activation Second_Messengers Second Messengers (e.g., cAMP, Ca2+) Signaling_Cascade->Second_Messengers Effector_Protein Effector Protein Second_Messengers->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression Modulation

Caption: Generic peptide signaling pathway.

References

impact of freeze-thaw cycles on EILDV peptide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EILDV peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of freeze-thaw cycles on peptide activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized EILDV peptide?

For long-term stability, lyophilized EILDV peptide should be stored at -20°C or, preferably, at -80°C in a tightly sealed vial to prevent moisture absorption.[1][2][3][4][5] When stored under these conditions, the peptide can be stable for several years.[5] For short-term storage (days to weeks), 4°C is acceptable.[2][3] It is also crucial to protect the peptide from bright light.[5]

Q2: How should I handle the EILDV peptide upon receiving it and before use?

Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature.[6] This simple step minimizes the condensation of atmospheric moisture onto the peptide, which can significantly decrease its long-term stability. Weigh out the desired amount of peptide quickly in a clean, controlled environment and promptly reseal the vial.[5]

Q3: My EILDV peptide solution has lost activity. What could be the cause?

Loss of EILDV peptide activity in solution can be attributed to several factors:

  • Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation. Each cycle of freezing and thawing can disrupt the peptide's structure, leading to aggregation and loss of biological function.[2][3][4][5][6]

  • Improper Storage of Solution: Peptide solutions are significantly less stable than their lyophilized form.[2][5] For short-term use (up to a week), storing the solution at 4°C is generally acceptable. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[5]

  • Bacterial Degradation: If the solution was not prepared under sterile conditions or stored improperly, bacterial contamination can lead to peptide degradation.[5]

  • pH of the Solution: The stability of peptides in solution is pH-dependent. A pH range of 5-6 is generally optimal for storage.[5]

  • Oxidation: The EILDV sequence does not contain amino acids that are highly prone to oxidation (like Cysteine or Methionine). However, prolonged exposure to atmospheric oxygen should still be minimized.

Q4: How many freeze-thaw cycles can an EILDV peptide solution tolerate?

While there is no definitive number of freeze-thaw cycles that the EILDV peptide can withstand without a loss of activity, it is a universally accepted best practice to avoid them altogether.[2][3][4][5][6] Each cycle incrementally contributes to potential degradation. To ensure the highest and most consistent activity in your experiments, it is strongly recommended to aliquot the reconstituted peptide into single-use vials. This practice ensures that each vial is thawed only once before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity of EILDV peptide in cell-based assays. 1. Peptide Degradation: The peptide may have been subjected to multiple freeze-thaw cycles or improper storage. 2. Incorrect Peptide Concentration: Errors in weighing or dilution calculations. 3. Sub-optimal Assay Conditions: Issues with cell viability, reagent quality, or incubation times.1. Use a fresh aliquot of the peptide. If the problem persists, reconstitute a fresh vial of lyophilized peptide, ensuring to aliquot it for single use. 2. Verify calculations and re-prepare the peptide solution. Consider having the concentration of your stock solution verified by a quantitative amino acid analysis. 3. Optimize your assay conditions. Run positive and negative controls to ensure the assay is performing as expected.
Precipitation observed in the EILDV peptide solution after thawing. 1. Peptide Aggregation: This can be induced by freeze-thaw cycles. 2. Low Solubility: The peptide may not be fully dissolved in the chosen solvent.1. Centrifuge the vial to pellet the aggregate. Use the supernatant, but be aware that the concentration may be lower than expected. It is highly recommended to start with a fresh, properly dissolved aliquot. 2. Review the solubility information for the EILDV peptide. Sonication may help to dissolve the peptide. If solubility issues persist, consider using a different solvent system recommended for this peptide.
Inconsistent results between experiments using the same EILDV peptide stock. 1. Variable Peptide Activity: Likely due to repeated freeze-thaw cycles of the stock solution. 2. Inconsistent Aliquoting: Variations in the volume of the aliquots.1. Strictly adhere to the single-use aliquot protocol. Discard any unused portion of a thawed aliquot. 2. Use calibrated pipettes and ensure consistent aliquoting volumes.

Quantitative Data on the Impact of Freeze-Thaw Cycles

Biomolecule Type Number of Freeze-Thaw Cycles Observed Effect Reference Study Finding
Various Peptides in Plasma5Increased concentration of some peptides (GIP, GLP-1, PYY) by 22-44%.A study on diabetes-related metabolic biomarkers showed that repeated freeze-thaw cycles can significantly alter the measured concentrations of certain peptides in plasma.[7]
Proteins in Plasma41% of proteins showed a change in peak intensity of at least 67%.In a mass spectrometry-based study, repeated freeze-thaw cycles led to significant changes in the intensity of protein peaks, with a trend towards degradation of larger proteins.[8]
9-mer Peptides in DMSOLong-term storage at -80°CStability is peptide-dependent, with some peptides showing over 90% integrity after several years, while others degraded to less than 60% intact peptide.A study on the long-term stability of 9-mer peptides found that even partially degraded peptides could still be functional in biological assays.[9]
Various Immunoregulators in Serum50Some immunoregulators (e.g., CRP, IL-8, IL-10) remained stable, while others showed significant changes in concentration.A 50-freeze-thaw cycle study demonstrated that the stability of immunoregulators varies significantly, highlighting the need for careful handling of biospecimens.

Note: The data presented above are for illustrative purposes and may not be directly representative of the EILDV peptide's stability. However, they underscore the critical importance of minimizing freeze-thaw cycles to ensure experimental reproducibility and data integrity.

Experimental Protocols

Protocol 1: EILDV Peptide-Mediated Cell Adhesion Assay

This protocol is adapted for assessing the ability of the EILDV peptide to inhibit the adhesion of VLA-4 expressing cells (e.g., MOLT-4) to fibronectin.

Materials:

  • EILDV peptide stock solution (reconstituted and aliquoted)

  • MOLT-4 cells (or another suitable cell line expressing VLA-4)

  • 96-well tissue culture plates

  • Human plasma fibronectin

  • Bovine Serum Albumin (BSA)

  • RPMI-1640 medium (serum-free)

  • Cell viability stain (e.g., Calcein-AM or Crystal Violet)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with human plasma fibronectin at a concentration of 10 µg/mL in PBS.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with PBS to remove unbound fibronectin.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Harvest MOLT-4 cells and wash them with serum-free RPMI-1640 medium.

    • Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

    • If using a fluorescent dye like Calcein-AM, label the cells according to the manufacturer's instructions.

  • Adhesion Assay:

    • Prepare serial dilutions of the EILDV peptide in serum-free RPMI-1640 medium.

    • Add 50 µL of the cell suspension to each well of the fibronectin-coated plate.

    • Add 50 µL of the EILDV peptide dilutions (or control vehicle) to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Adherent Cells:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Quantify the number of adherent cells using your chosen method:

      • Fluorescence (Calcein-AM): Add lysis buffer and measure fluorescence with a plate reader.

      • Absorbance (Crystal Violet): Fix the cells with methanol, stain with Crystal Violet, solubilize the dye, and measure absorbance.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each peptide concentration relative to the control (no peptide).

    • Plot the percentage of adhesion against the peptide concentration to determine the IC50 value.

Protocol 2: Flow Cytometry-Based VLA-4 Binding Assay

This protocol assesses the binding of a fluorescently labeled EILDV analogue to VLA-4 on the surface of cells.

Materials:

  • Fluorescently labeled EILDV peptide (e.g., FITC-EILDV)

  • Unlabeled EILDV peptide (for competition assay)

  • VLA-4 expressing cells (e.g., Jurkat cells)

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest Jurkat cells and wash them with flow cytometry buffer.

    • Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

  • Binding Assay:

    • Prepare serial dilutions of the fluorescently labeled EILDV peptide in flow cytometry buffer.

    • In a 96-well round-bottom plate or microcentrifuge tubes, add 100 µL of the cell suspension to each well/tube.

    • Add 50 µL of the fluorescently labeled EILDV peptide dilutions to the cells.

    • For competition experiments, pre-incubate the cells with a high concentration of unlabeled EILDV peptide for 15-30 minutes before adding the fluorescently labeled peptide.

    • Incubate the cells on ice for 30-60 minutes, protected from light.

  • Washing:

    • Wash the cells three times with cold flow cytometry buffer to remove unbound peptide. Centrifuge at a low speed between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

    • Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each peptide concentration.

    • Plot the MFI against the peptide concentration to generate a saturation binding curve.

    • For competition assays, analyze the displacement of the fluorescently labeled peptide by the unlabeled peptide.

Visualizations

Experimental_Workflow_Cell_Adhesion_Assay cluster_prep Plate Preparation cluster_cell Cell & Peptide Preparation cluster_assay Assay cluster_quant Quantification p1 Coat Plate with Fibronectin p2 Block with BSA p1->p2 a1 Add Cells and Peptide to Plate p2->a1 c1 Prepare Cell Suspension c1->a1 pep1 Prepare EILDV Dilutions pep1->a1 a2 Incubate a1->a2 q1 Wash to Remove Non-adherent Cells a2->q1 q2 Quantify Adherent Cells q1->q2

Caption: Workflow for the EILDV peptide-mediated cell adhesion assay.

VLA4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inside_out Inside-Out Signaling EILDV EILDV Peptide VLA4_active VLA-4 (α4β1 Integrin) (Active) EILDV->VLA4_active binds VLA4 VLA-4 (α4β1 Integrin) (Inactive) VLA4->VLA4_active Conformational Change FAK FAK VLA4_active->FAK recruits & activates Talin Talin Talin->VLA4 binds to β subunit Kindlin Kindlin Kindlin->VLA4 binds to β subunit Paxillin Paxillin FAK->Paxillin phosphorylates Cytoskeleton Cytoskeletal Reorganization Paxillin->Cytoskeleton CellAdhesion Cell Adhesion & Migration Cytoskeleton->CellAdhesion Chemokine Chemokine/ Growth Factor GPCR GPCR Chemokine->GPCR binds GPCR->Talin activates GPCR->Kindlin activates

Caption: Simplified signaling pathway of EILDV interaction with VLA-4.

References

dealing with batch-to-batch variability of EILDV peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting batch-to-batch variability of the EILDV peptide.

Frequently Asked Questions (FAQs)

Q1: What is the EILDV peptide and what is its primary application?

A1: EILDV (Glu-Ile-Leu-Asp-Val) is a synthetic peptide derived from a sequence in fibronectin, an extracellular matrix protein. Its primary application in research is as an inhibitor of cancer cell metastasis.[1] It functions by interfering with cell adhesion and migration, critical steps in the metastatic process.

Q2: What are the primary causes of batch-to-batch variability in synthetic peptides like EILDV?

A2: Batch-to-batch variability in synthetic peptides can stem from several factors throughout the manufacturing process. These include the quality of raw materials such as amino acids and reagents, inconsistencies in the solid-phase peptide synthesis (SPPS) process, variations in the efficiency of purification methods like HPLC, and differences in the final lyophilization and handling procedures.[2]

Q3: How should I properly store and handle the EILDV peptide to minimize degradation?

A3: For optimal stability, lyophilized EILDV peptide should be stored at -20°C or colder. To avoid degradation from repeated freeze-thaw cycles and moisture absorption, it is recommended to aliquot the peptide into smaller, single-use vials upon receipt. When preparing solutions, use high-purity solvents and buffer systems. For long-term storage of solutions, it is best to freeze them at -80°C.

Q4: What are the critical quality attributes (CQAs) I should consider when evaluating a new batch of EILDV peptide?

A4: The key quality attributes to assess for each new batch of EILDV peptide include identity (correct amino acid sequence and molecular weight), purity (percentage of the target peptide), potency (biological activity), and the physicochemical properties such as appearance and solubility.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered when using the EILDV peptide, particularly those arising from batch-to-batch variability.

Problem: Inconsistent or lower-than-expected activity in cell-based assays (e.g., cell adhesion, migration assays).

This is a frequent issue that can often be traced back to variations in the purity or potency of the peptide batch.

  • Step 1: Verify Peptide Identity and Purity. Before extensive functional testing, it is crucial to confirm that the new batch of EILDV meets the required specifications for identity and purity. Discrepancies in these parameters are a common source of variable experimental results.

    • Recommended Action: Perform quality control checks as detailed in the "Experimental Protocols" section below.

  • Step 2: Assess Biological Potency. Even if two batches exhibit similar purity levels, their biological activity can differ. A functional assay is the most direct way to confirm consistent potency.

    • Recommended Action: Conduct a side-by-side comparison of the new batch with a previously validated, well-performing batch in a relevant cell-based assay.

  • Step 3: Evaluate Peptide Solubility and Aggregation. Poor solubility or the presence of aggregates can significantly reduce the effective concentration of the peptide in your assay, leading to diminished activity.

    • Recommended Action: Carefully observe the peptide during dissolution. If solubility issues are apparent, refer to the solubility testing protocol. Consider using a different solvent system if necessary.

Problem: Difficulty dissolving the lyophilized EILDV peptide.

  • Step 1: Review the Certificate of Analysis (CoA). The CoA provided by the manufacturer often contains recommendations for suitable solvents.

  • Step 2: Use an Appropriate Solvent. For many peptides, sterile, distilled water or a buffer such as PBS is a good starting point. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be required for initial solubilization, followed by dilution with an aqueous buffer.

  • Step 3: Gentle Agitation. Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

Data Presentation

Table 1: Recommended Quality Control Specifications for EILDV Peptide

ParameterMethodRecommended Specification
Identity Mass Spectrometry (MS)Measured molecular weight should match the theoretical molecular weight.
Purity High-Performance Liquid Chromatography (HPLC)≥ 95%
Peptide Content Amino Acid Analysis (AAA) or UV SpectrophotometryReport as a percentage of the total weight.
Appearance Visual InspectionWhite to off-white lyophilized powder.
Solubility Visual InspectionClear, colorless solution at a specified concentration (e.g., 1 mg/mL) in the recommended solvent.

Experimental Protocols

Protocol 1: Quality Control - Identity and Purity Analysis by LC-MS

  • Sample Preparation: Reconstitute the EILDV peptide in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • LC-MS System: Use a liquid chromatography system coupled to a mass spectrometer.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the peptide from any impurities.

    • Flow Rate: As per column specifications.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected molecular weight of the EILDV peptide.

  • Data Analysis:

    • Purity: Determine the peak area of the EILDV peptide as a percentage of the total peak area in the chromatogram.

    • Identity: Confirm that the major peak has the correct mass-to-charge ratio corresponding to the EILDV peptide.

Protocol 2: Cell-Based Potency Assay - Inhibition of Cell Adhesion

  • Cell Culture: Culture a suitable cell line known to adhere via fibronectin (e.g., B16-BL6 melanoma cells).

  • Plate Coating: Coat a 96-well plate with fibronectin and block any non-specific binding sites.

  • Peptide Preparation: Prepare serial dilutions of the new and a reference batch of EILDV peptide in cell culture medium.

  • Assay Procedure:

    • Add the peptide solutions to the fibronectin-coated wells.

    • Add a suspension of the cells to each well.

    • Incubate for a sufficient time to allow for cell adhesion.

    • Wash the wells to remove non-adherent cells.

  • Quantification: Stain the remaining adherent cells with a suitable dye (e.g., crystal violet) and measure the absorbance.

  • Data Analysis: Compare the dose-response curves of the new and reference batches to determine their relative potency.

Mandatory Visualizations

EILDV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EILDV EILDV Peptide Integrin Integrin (α4β1 / α5β1) EILDV->Integrin Binds and Inhibits Fibronectin Fibronectin Fibronectin->Integrin Normal Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Src->Downstream Activation Adhesion Cell Adhesion Downstream->Adhesion Migration Cell Migration Downstream->Migration Proliferation Cell Proliferation Downstream->Proliferation

Caption: EILDV peptide signaling pathway.

QC_Workflow start Receive New Batch of EILDV Peptide qc_check Perform QC Checks (LC-MS, Solubility) start->qc_check spec_check Does it meet specifications? qc_check->spec_check functional_assay Conduct Functional Assay (e.g., Cell Adhesion) spec_check->functional_assay Yes reject Reject Batch & Contact Supplier spec_check->reject No potency_check Is potency comparable to reference batch? functional_assay->potency_check accept Accept Batch for Experimental Use potency_check->accept Yes potency_check->reject No Troubleshooting_Tree start Inconsistent Experimental Results with New Batch check_purity Step 1: Verify Identity & Purity (LC-MS) start->check_purity purity_ok Purity & Identity Meet Specs? check_purity->purity_ok check_potency Step 2: Compare Potency to Reference Batch purity_ok->check_potency Yes root_cause_peptide Root Cause: Peptide Variability (Contact Supplier) purity_ok->root_cause_peptide No potency_ok Potency is Comparable? check_potency->potency_ok check_solubility Step 3: Assess Solubility & Aggregation potency_ok->check_solubility Yes potency_ok->root_cause_peptide No solubility_ok Solubility is Acceptable? check_solubility->solubility_ok solubility_ok->root_cause_peptide No root_cause_assay Root Cause: Assay Conditions (Review Protocol) solubility_ok->root_cause_assay Yes

References

Technical Support Center: EILDV Peptide Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic potential of the EILDV peptide in primary cell cultures. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the EILDV peptide and what is its known biological function?

A1: The EILDV (Glu-Ile-Leu-Asp-Val) peptide is a synthetic peptide derived from fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix. Its primary known biological function is related to cell adhesion and migration. Studies have shown that the EILDV sequence and its analogs can inhibit the adhesion of certain tumor cells, suggesting a potential role in anti-metastatic research.[1] There is limited direct public data available on the inherent cytotoxicity of the EILDV peptide in primary cells. Therefore, its cytotoxic profile needs to be empirically determined.

Q2: What are the first steps to consider when assessing the cytotoxicity of the EILDV peptide in primary cells?

A2: When initiating cytotoxicity studies with the EILDV peptide, it is crucial to first establish a dose-response curve and a time-course for your specific primary cell type. This involves:

  • Dose-Response Experiment: Testing a wide range of EILDV peptide concentrations to identify the effective concentration range that induces a cytotoxic effect. This will help in determining the half-maximal inhibitory concentration (IC50).

  • Time-Course Experiment: Evaluating cell viability at different time points after peptide exposure to understand the kinetics of the cytotoxic response.

Q3: How should I prepare and store the EILDV peptide to ensure its stability and activity?

A3: Proper handling and storage of the EILDV peptide are critical for reproducible results. The EILDV peptide is typically supplied as a lyophilized powder. It is insoluble in water, so it should first be dissolved in a small amount of an organic solvent like DMSO or acetonitrile, and then diluted with the desired aqueous buffer or cell culture medium.[2] To maintain its integrity:

  • Store the lyophilized peptide at -20°C for long-term storage.[3]

  • After reconstitution, it is recommended to aliquot the peptide solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2][3]

  • For short-term storage of the reconstituted peptide, 4°C for up to 5 days is acceptable.[2]

Q4: Which primary cell types are relevant for EILDV cytotoxicity studies?

A4: The choice of primary cells should be guided by the research question. Given EILDV's relation to fibronectin and its anti-metastatic potential, relevant primary cell types could include:

  • Primary endothelial cells (e.g., HUVECs) to assess vascular toxicity.

  • Primary fibroblasts, which are key components of the tumor microenvironment.

  • Immune cells such as peripheral blood mononuclear cells (PBMCs) to evaluate immunomodulatory or cytotoxic effects.

  • Primary tumor cells isolated from patients to investigate direct anti-cancer activity.

Q5: What are the common assays to measure EILDV peptide-induced cytotoxicity?

A5: Several assays can be employed to quantify cytotoxicity, each targeting a different cellular parameter:

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays measure the leakage of this enzyme from damaged cells.

  • Metabolic Viability Assays: MTT or WST-8 assays assess the metabolic activity of cells, which is proportional to the number of viable cells.[4]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Luminescent or colorimetric assays can measure the activity of caspases (e.g., Caspase-3/7), which are key executioners of apoptosis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity results between experiments. - Inconsistent cell seeding density.- Peptide instability in culture medium.- Variation in peptide stock solution preparation.- Ensure a consistent number of viable cells are seeded in each well.- Prepare fresh dilutions of the EILDV peptide for each experiment from a properly stored stock.- Standardize the peptide dissolution and dilution protocol.
No cytotoxic effect observed even at high EILDV peptide concentrations. - The EILDV peptide is not cytotoxic to the chosen primary cell type.- Insufficient incubation time.- Peptide degradation.- Confirm the peptide's activity with a positive control cell line if available.- Perform a time-course experiment to determine the optimal endpoint.- Verify the quality and proper storage of the peptide.
High background signal in the cytotoxicity assay. - Contamination of cell cultures (e.g., mycoplasma).- High spontaneous cell death in primary cultures.- Assay reagents are cytotoxic.- Regularly test cell cultures for mycoplasma contamination.- Optimize primary cell culture conditions to maintain high viability.- Include appropriate controls to test for reagent-induced cytotoxicity.[5]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). - Different mechanisms of cell death are being measured.- Different kinetics of the cytotoxic events.- Understand the principle of each assay. MTT measures metabolic activity which may decrease before membrane integrity is lost (measured by LDH).- Perform a time-course analysis with multiple assays to get a comprehensive picture of the cytotoxic mechanism.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to assess cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the EILDV peptide in the appropriate cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation of apoptotic and necrotic cells using flow cytometry.

  • Cell Preparation and Treatment: Seed cells in a 6-well plate and treat with different concentrations of the EILDV peptide as described above.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-free dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for EILDV Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Primary Cells seed_cells Seed Cells in Plate prep_cells->seed_cells prep_peptide Reconstitute & Dilute EILDV Peptide treat_cells Treat with EILDV prep_peptide->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh annexin Annexin V/PI incubate->annexin read_plate Read Plate / Flow Cytometry mtt->read_plate ldh->read_plate annexin->read_plate calc_results Calculate Viability / Apoptosis read_plate->calc_results dose_response Generate Dose-Response Curve calc_results->dose_response

Caption: Workflow for assessing EILDV peptide cytotoxicity.

Hypothetical Signaling Pathway for Peptide-Induced Apoptosis

peptide_apoptosis_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase peptide EILDV Peptide receptor Receptor peptide->receptor Binding caspase8 Caspase-8 receptor->caspase8 Activation bid Bid caspase8->bid Cleavage caspase3 Caspase-3 caspase8->caspase3 Direct Activation tbid tBid bid->tbid bax Bax/Bak tbid->bax Activation cytochrome_c Cytochrome c bax->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 Binding caspase9 Caspase-9 apaf1->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for peptide-induced apoptosis.

Troubleshooting Decision Tree for Cytotoxicity Assays

troubleshooting_tree start High Variability in Results? check_seeding Check Cell Seeding Consistency start->check_seeding Yes no_effect No Cytotoxic Effect? start->no_effect No check_peptide_prep Standardize Peptide Preparation check_seeding->check_peptide_prep check_peptide_prep->no_effect check_peptide_activity Verify Peptide Activity no_effect->check_peptide_activity Yes high_background High Background Signal? no_effect->high_background No time_course Perform Time-Course Study check_peptide_activity->time_course time_course->high_background check_contamination Check for Mycoplasma high_background->check_contamination Yes end Consistent Results high_background->end No optimize_cells Optimize Primary Cell Culture check_contamination->optimize_cells optimize_cells->end

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Technical Support Center: Protocol for Removing TFA from Synthetic EILDV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from synthetic EILDV peptide preparations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic EILDV peptide?

Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides.[1][2] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell growth and viability.[3]

  • Interference with Biological Activity: As a counter-ion, TFA can alter the secondary structure and biological activity of the EILDV peptide, which may affect its interaction with its target, the α4β1 integrin receptor.[4][5]

  • Assay Interference: The presence of TFA can interfere with certain analytical techniques and alter the pH of assay buffers, which could impact experimental outcomes.[6]

Q2: What are the common methods for removing TFA from peptide preparations?

The most common and effective methods for TFA removal are:

  • Lyophilization with Hydrochloric Acid (HCl): This process involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is removed as a volatile component during lyophilization.[1][7]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different, more biocompatible salt solution, such as acetate (B1210297).[8]

  • Reverse-Phase HPLC (RP-HPLC) with an Alternative Acid: The peptide can be re-chromatographed using a mobile phase containing a different, more volatile, or biocompatible acid like acetic acid.

Q3: I've followed the protocol, but I still detect residual TFA. What should I do?

If residual TFA is still present, consider the following:

  • Increase the Number of Cycles: For the lyophilization method, increasing the number of dissolution, freezing, and drying cycles can enhance TFA removal. It may take three or more cycles for complete removal.[1][7]

  • Optimize Ion-Exchange Conditions: For IEX, ensure the resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended) and is properly equilibrated.[4][8] You could also try increasing the concentration or volume of the eluting salt.[4]

Q4: My EILDV peptide is precipitating during the TFA removal process. How can I prevent this?

Peptide precipitation can be a challenge. To mitigate this:

  • Adjust pH and Ionic Strength: The solubility of peptides is often pH-dependent. Optimizing the pH and ionic strength of your buffers can help keep the peptide in solution.[4]

  • Consider Peptide Concentration: High peptide concentrations can lead to aggregation and precipitation. Try working with more dilute solutions.

  • Use Solubility-Enhancing Agents: For particularly hydrophobic peptides, the addition of a small amount of organic solvent (like acetonitrile) or a chaotropic agent may be necessary, but ensure it is compatible with your downstream applications.

Q5: My peptide yield is very low after TFA removal. What could be the cause?

Low peptide recovery can result from several factors:

  • Peptide Adsorption: Peptides can stick to labware. Use low-protein-binding tubes and pipette tips to minimize this.[4]

  • Loss During Transfers: Each transfer step can lead to a loss of material. Minimize the number of times you transfer the peptide solution.[4]

  • Improper Lyophilization: Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved to prevent sample loss.[4]

  • Peptide Degradation: The EILDV peptide contains an aspartic acid residue, which can be prone to degradation under harsh pH conditions.[4] Avoid prolonged exposure to very high or low pH.

Experimental Protocols

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This protocol describes the replacement of TFA counter-ions with chloride ions through repeated lyophilization.[1][7]

  • Dissolution: Dissolve the EILDV peptide in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.[7]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[7]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: TFA/Acetate Salt Exchange via Ion-Exchange Chromatography (IEX)

This method uses a strong anion exchange resin to replace TFA with acetate.[4][8]

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the EILDV peptide is charged.

  • Sample Loading: Dissolve the EILDV peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several volumes of the equilibration buffer to remove the TFA ions.[4]

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH. A gradient of sodium acetate can be used.

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[4]

Data Presentation: Efficiency of TFA Removal Methods

The efficiency of TFA removal can vary depending on the method and the specific peptide. The following table summarizes typical reduction levels.

MethodTypical TFA ReductionNotes
Lyophilization with 10 mM HCl (3 cycles) > 99%Efficiency is dependent on the number of cycles.
Ion-Exchange Chromatography > 95%Can be highly effective but may result in some peptide loss.
RP-HPLC with Acetic Acid > 95%Good for both purification and TFA exchange.

Note: The efficiency of TFA removal is peptide-dependent. The values presented are typical but may vary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Recovery - Peptide adsorption to surfaces- Loss during transfer steps- Peptide precipitation- Use low-protein-binding labware.- Minimize transfers.- Optimize buffer pH and ionic strength.[4]
Residual TFA Detected - Insufficient exchange cycles- Inadequate resin capacity- TFA contamination from solvents- Increase the number of lyophilization cycles.- Use a larger IEX column.- Use fresh, high-purity solvents.[4]
Peptide Degradation - Harsh pH conditions- Prolonged exposure to room temperature- Avoid extreme pH.- Keep samples cold and work quickly. The aspartic acid in EILDV can be sensitive.[4]
Altered Biological Activity - Incomplete TFA removal- Peptide modification during processing- Quantify residual TFA.- Confirm peptide integrity with mass spectrometry.[4]

Visualizations

Lyophilization_Workflow cluster_workflow TFA Removal via Lyophilization start Start: EILDV Peptide (TFA Salt) dissolve 1. Dissolve in H2O start->dissolve acidify 2. Add 2-10 mM HCl dissolve->acidify incubate 3. Incubate at RT acidify->incubate freeze 4. Freeze in Liquid N2 incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat Repeat Steps 1-5 (2+ times) lyophilize->repeat repeat->dissolve More cycles end End: EILDV Peptide (HCl Salt) repeat->end Complete

Caption: Workflow for TFA removal via lyophilization.

Ion_Exchange_Workflow cluster_workflow TFA Removal via Ion-Exchange Chromatography start Start: EILDV Peptide (TFA Salt) prepare 1. Prepare & Equilibrate Anion Exchange Column start->prepare load 2. Load Peptide prepare->load wash 3. Wash to Remove TFA load->wash elute 4. Elute Peptide with Acetate Buffer wash->elute desalt 5. Desalt & Lyophilize (Optional) elute->desalt end End: EILDV Peptide (Acetate Salt) desalt->end

Caption: Workflow for TFA removal via ion-exchange.

EILDV_Signaling_Pathway cluster_pathway EILDV Peptide Signaling Pathway EILDV EILDV Peptide Integrin α4β1 Integrin Receptor EILDV->Integrin Binds to Cell Metastatic Tumor Cell Adhesion Inhibition of Cell Adhesion Integrin->Adhesion Migration Inhibition of Cell Migration Integrin->Migration Metastasis Inhibition of Metastasis Adhesion->Metastasis Migration->Metastasis

Caption: EILDV peptide signaling pathway.

References

Technical Support Center: Conjugating EILDV to Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in conjugating the EILDV peptide to carrier proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the EILDV peptide and why is it conjugated to a carrier protein?

A1: The EILDV (Glu-Ile-Leu-Asp-Val) peptide is a synthetic pentapeptide that acts as a ligand for the α4β1 integrin receptor. Because small peptides like EILDV are often not immunogenic on their own, they are conjugated to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response for antibody production or to enhance their stability and delivery in various applications.

Q2: Which carrier protein, KLH or BSA, is better for my EILDV conjugation?

A2: The choice between KLH and BSA depends on your downstream application. KLH is generally more immunogenic and is often preferred for antibody production. BSA is a smaller, more soluble protein and can be a good choice for initial studies or when a less potent immune response is desired.

Q3: What are the key functional groups on the EILDV peptide that can be used for conjugation?

A3: The EILDV peptide has several functional groups available for conjugation:

  • N-terminal α-amino group: Located on the glutamic acid residue.

  • C-terminal α-carboxyl group: Located on the valine residue.

  • Side-chain carboxyl groups: Located on the glutamic acid (Glu) and aspartic acid (Asp) residues.

  • To enable thiol-specific conjugation, a cysteine (Cys) residue can be added to the N- or C-terminus of the peptide during synthesis.

Q4: How does the presence of two acidic residues (Glu and Asp) in EILDV affect conjugation?

A4: The two carboxylic acid groups in EILDV can influence its solubility and reactivity. In conjugation methods that target primary amines (like glutaraldehyde), these acidic residues are generally not a major issue. However, when using carbodiimide (B86325) chemistry (like EDC) to activate carboxyl groups for conjugation to amines on the carrier protein, the presence of multiple carboxyl groups can lead to a lack of site-specificity in the conjugation. Molecular dynamics simulations suggest that aspartic acid and glutamic acid can interact differently with ions in solution, which could subtly influence the peptide's conformation and reactivity.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Poor EILDV peptide solubility. The EILDV peptide may have limited solubility in aqueous buffers.Test the solubility of a small amount of the peptide first. For acidic peptides like EILDV, if it doesn't dissolve in water, try a dilute basic buffer (e.g., 13% v/v ammonia) to deprotonate the carboxylic acid groups and increase solubility.[3] Avoid basic solutions if a cysteine residue is present. Alternatively, use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide before adding it to the reaction mixture.[4][5]
Inefficient activation of carrier protein or peptide. The crosslinker may be old or improperly stored, leading to reduced activity.Use fresh crosslinking reagents. Ensure proper storage conditions as specified by the manufacturer.
Suboptimal molar ratio of peptide to carrier protein. An incorrect ratio can lead to either incomplete conjugation or precipitation of the conjugate.Empirically determine the optimal molar ratio by performing small-scale trial conjugations with varying ratios. A molar excess of the peptide is often used.[6]
Precipitation during Conjugation High concentration of reactants. High concentrations of the peptide, carrier protein, or crosslinker can lead to aggregation and precipitation.Perform the conjugation at a lower concentration. Add the peptide solution to the carrier protein solution slowly while stirring.
Carrier protein denaturation. The carrier protein may denature and precipitate due to the reaction conditions (e.g., pH, presence of organic solvents).Ensure the pH of the reaction buffer is within the optimal range for the carrier protein's stability. Minimize the concentration of organic solvents if used.
Inconsistent Results Variability in peptide quality. The purity and integrity of the synthesized EILDV peptide can vary between batches.Ensure the peptide is of high purity (>95%). Characterize the peptide by mass spectrometry and HPLC before use.
Oxidation of Cys-EILDV. If using a cysteine-containing EILDV for thiol-specific conjugation, the thiol group can oxidize to form disulfide bonds, preventing conjugation.Before conjugation, quantify the free thiol groups using Ellman's reagent. If necessary, reduce the peptide with a reducing agent like DTT and remove the DTT by desalting before proceeding with the conjugation.[4]
No or Low Antibody Titer (for immunization) Low peptide density on the carrier protein. Insufficient conjugation may not present enough epitopes to the immune system.Optimize the conjugation reaction to increase the peptide-to-carrier protein ratio. Characterize the conjugate to confirm the degree of substitution.
Inappropriate carrier protein. The chosen carrier protein may not be sufficiently immunogenic in the host animal.Consider switching to a different carrier protein (e.g., from BSA to KLH).

Experimental Protocols

Protocol 1: Glutaraldehyde (B144438) Conjugation of EILDV to KLH

This method targets primary amines on both the EILDV peptide (N-terminus) and the lysine (B10760008) residues of the carrier protein.

Materials:

  • EILDV peptide

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde solution (25% in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve KLH: Dissolve 10 mg of KLH in 2 mL of PBS. If solubility is an issue, gently sonicate or rotate at 4°C for a few hours.[4][5]

  • Dissolve EILDV Peptide: Dissolve 5 mg of EILDV peptide in 1 mL of PBS. If necessary, use a small amount of dilute base or an organic solvent to aid dissolution as described in the troubleshooting guide.

  • Initiate Conjugation: Add the 1 mL of EILDV peptide solution to the 2 mL of KLH solution.

  • Add Glutaraldehyde: Slowly add 120 µL of a 2.5% glutaraldehyde solution (diluted from 25% stock) to the peptide-KLH mixture while gently stirring. This will result in a final glutaraldehyde concentration of approximately 0.1%.[4][5]

  • Incubate: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quench Reaction: Add a small pinch of sodium borohydride (NaBH₄) to the reaction to reduce the Schiff bases and stabilize the conjugate. Be cautious as this may cause fizzing.[5] Incubate for 30 minutes at room temperature.

  • Purification: Dialyze the conjugate against PBS (3 x 1 L changes) at 4°C for 48 hours to remove unreacted peptide and glutaraldehyde.

  • Characterization: Determine the protein concentration (e.g., by BCA assay) and assess the conjugation efficiency by a suitable method such as MALDI-TOF mass spectrometry or amino acid analysis.

Quantitative Data Summary (Typical Ranges for Glutaraldehyde Conjugation)

ParameterTypical Value
Peptide:Carrier Molar Ratio (Initial) 10:1 to 50:1
Glutaraldehyde Concentration 0.05% - 0.2%
Reaction Time 1 - 4 hours
Conjugation Efficiency 20% - 60% (peptide incorporated)
Protocol 2: Maleimide (B117702) Conjugation of Cys-EILDV to BSA

This method requires the EILDV peptide to be synthesized with an additional cysteine residue (Cys-EILDV) for specific conjugation to maleimide-activated BSA.

Materials:

  • Cys-EILDV peptide

  • Maleimide-activated BSA

  • Conjugation Buffer (e.g., PBS with 10 mM EDTA, pH 7.2)

  • Desalting column (e.g., Sephadex G-25)

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Prepare Cys-EILDV: Dissolve the Cys-EILDV peptide in the conjugation buffer. It is crucial to ensure the cysteine's thiol group is in its reduced form. If necessary, pre-treat the peptide with a reducing agent like TCEP and remove it before proceeding.

  • Quantify Free Thiols (Optional but Recommended): Use Ellman's reagent to determine the concentration of free sulfhydryl groups in your peptide solution to ensure it is ready for conjugation.[4]

  • Reconstitute Maleimide-Activated BSA: Dissolve the maleimide-activated BSA in the conjugation buffer according to the manufacturer's instructions.

  • Conjugation Reaction: Mix the Cys-EILDV peptide solution with the maleimide-activated BSA solution. A typical starting molar ratio is a 10- to 20-fold molar excess of peptide to BSA.[7]

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted peptide and other small molecules by passing the reaction mixture through a desalting column.

  • Characterization: Determine the protein concentration and assess the conjugation efficiency. The number of peptides conjugated per BSA molecule can be estimated by comparing the sulfhydryl content before and after the reaction using Ellman's assay.[6]

Quantitative Data Summary (Typical Ranges for Maleimide Conjugation)

ParameterTypical Value
Peptide:Carrier Molar Ratio (Initial) 10:1 to 20:1
Reaction pH 6.5 - 7.5
Reaction Time 2 hours at RT or overnight at 4°C
Conjugation Efficiency > 80% (based on available maleimide groups)

Visualizations

α4β1 Integrin Signaling Pathway

The EILDV peptide targets the α4β1 integrin, which plays a crucial role in cell adhesion and migration. Upon ligand binding, α4β1 integrin can initiate intracellular signaling cascades.

EILDV_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EILDV EILDV alpha4beta1 α4β1 Integrin EILDV->alpha4beta1 Binding Paxillin Paxillin alpha4beta1->Paxillin Recruitment RhoA_inhibition RhoA Inhibition alpha4beta1->RhoA_inhibition FAK FAK Paxillin->FAK Activation Src Src FAK->Src Activation Cell_Migration Cell Migration Src->Cell_Migration RhoA_inhibition->Cell_Migration Promotes Glutaraldehyde_Workflow Start Start Dissolve_Reactants Dissolve EILDV and Carrier Protein Start->Dissolve_Reactants Add_Glutaraldehyde Add Glutaraldehyde Dissolve_Reactants->Add_Glutaraldehyde Incubate Incubate (2 hours, RT) Add_Glutaraldehyde->Incubate Quench Quench with NaBH4 Incubate->Quench Purify Purify by Dialysis Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End Troubleshooting_Logic Low_Efficiency Low Conjugation Efficiency Check_Solubility Check Peptide Solubility Low_Efficiency->Check_Solubility Check_Reagents Check Reagent Activity Check_Solubility->Check_Reagents If Soluble Optimize_Ratio Optimize Molar Ratio Check_Reagents->Optimize_Ratio If Active Check_Thiol Check Free Thiols (if Cys) Optimize_Ratio->Check_Thiol If Still Low

References

Validation & Comparative

EILDV vs. RGD Peptides: A Comparative Guide to Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cell adhesion, the choice of peptide ligand is a critical determinant of experimental success. Two prominent sequences, EILDV and RGD, stand as key players in mediating cell attachment to the extracellular matrix (ECM) and biomaterials. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform your selection process.

At a Glance: EILDV vs. RGD

FeatureEILDV PeptideRGD Peptide
Primary Recognition Motif Glu-Ile-Leu-Asp-ValArg-Gly-Asp
Primary Integrin Target α4β1 (VLA-4)αvβ3, α5β1, αvβ5, and others
Origin Fibronectin (CS-1 domain)Fibronectin, Vitronectin, Fibrinogen, and other ECM proteins
Cell-Type Specificity More specific, primarily leukocytes (lymphocytes, monocytes, eosinophils) and some tumor cells.Broad specificity, interacts with a wide range of cell types including fibroblasts, endothelial cells, and cancer cells.

Quantitative Comparison of Binding Affinity

The binding affinity of these peptides to their respective integrin receptors is a key performance indicator. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this interaction, with lower values indicating higher affinity.

PeptideIntegrin TargetIC50 (nM)Reference
c(ILDV-NH(CH2)5CO) (Cyclic EILDV analog)α4β1 (VLA-4)3600 ± 440[1]
RGD (Linear)αvβ389[2]
RGD (Linear)α5β1335[2]
RGD (Linear)αvβ5440[2]
c(RGDfV) (Cyclic RGD analog)αvβ3~1-10[3]

Note: The provided IC50 for the EILDV analog is for a cyclic form, which may exhibit different binding characteristics compared to a linear EILDV peptide. Direct comparison is most accurate when using peptides of the same conformation (linear vs. linear or cyclic vs. cyclic) under identical experimental conditions.

Direct Experimental Comparison: Cellular Outgrowth Inhibition

A study comparing the inhibitory effects of EILDV and RGD peptides on bovine inner cell mass (ICM) outgrowth on a fibronectin substrate provides direct comparative data. Both peptides were found to inhibit outgrowth, demonstrating their ability to interfere with cell adhesion and migration.

Peptide ConcentrationEILDV (% Inhibition of Outgrowth Area)RGD (% Inhibition of Outgrowth Area)
0.5 mg/mlSuppressed outgrowth (P<0.10)Reduced outgrowth (P<0.05)
1.0 mg/mlReduced outgrowth (P<0.05)Reduced outgrowth (P<0.05)

These findings suggest that both peptides can effectively modulate cell adhesion on fibronectin, a substrate that contains binding sites for both α4β1 and α5β1/αvβ3 integrins.

Signaling Pathways: Mechanisms of Action

The binding of EILDV and RGD peptides to their respective integrin receptors triggers distinct intracellular signaling cascades that regulate cell behavior.

EILDV-VLA-4 Signaling

The EILDV peptide mimics a binding site within the CS-1 domain of fibronectin, specifically targeting the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 activation is a two-step process involving both "inside-out" and "outside-in" signaling.

  • Inside-Out Signaling: This process primes the VLA-4 integrin for ligand binding. Chemokines or other stimuli activate G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase Rap1. Activated Rap1, along with other proteins like talin and kindlin, binds to the cytoplasmic tail of the β1 integrin subunit, inducing a conformational change in the extracellular domain of VLA-4 to a high-affinity state.

  • Outside-In Signaling: Upon EILDV binding, VLA-4 clustering initiates downstream signaling. This can occur independently of Focal Adhesion Kinase (FAK). Instead, the α4 cytoplasmic domain can directly activate c-Src, a non-receptor tyrosine kinase. Activated Src can then phosphorylate other downstream targets, such as p130Cas, leading to the regulation of the actin cytoskeleton, cell migration, and gene expression. This pathway can influence T-cell activation and polarization towards a T helper 1 (Th1) response.

EILDV_Signaling cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Chemokine Chemokine GPCR GPCR Chemokine->GPCR Rap1 Rap1 GPCR->Rap1 activates Talin_Kindlin Talin/Kindlin Rap1->Talin_Kindlin activates VLA4_low VLA-4 (Low Affinity) Talin_Kindlin->VLA4_low binds to β1 tail VLA4_high VLA-4 (High Affinity) VLA4_low->VLA4_high conformational change EILDV EILDV VLA4_bound VLA-4 EILDV->VLA4_bound binds cSrc c-Src VLA4_bound->cSrc activates p130Cas p130Cas cSrc->p130Cas phosphorylates Gene_Expression Gene Expression (e.g., Th1 response) cSrc->Gene_Expression Cytoskeleton Actin Cytoskeleton Regulation p130Cas->Cytoskeleton

EILDV-VLA-4 Signaling Pathway

RGD-Integrin Signaling

The RGD sequence is recognized by a broader range of integrins, most notably αvβ3, α5β1, and αvβ5. Upon RGD binding, these integrins cluster and recruit a complex of proteins to the cell membrane, forming focal adhesions. This initiates a well-characterized signaling cascade.

  • Focal Adhesion Formation: Integrin clustering recruits adaptor proteins like talin and paxillin, which in turn recruit Focal Adhesion Kinase (FAK).

  • FAK Autophosphorylation: The clustering of FAK leads to its autophosphorylation at tyrosine residue 397 (Y397).

  • Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a binding site for the SH2 domain of Src family kinases. This binding leads to the activation of Src.

  • Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream targets, including p130Cas and paxillin. This cascade of phosphorylation events regulates the actin cytoskeleton, leading to cell spreading, migration, proliferation, and survival.

RGD_Signaling RGD RGD Integrin Integrin (e.g., αvβ3) RGD->Integrin binds FAK FAK Integrin->FAK recruits FAK_p FAK-pY397 FAK->FAK_p autophosphorylates Src Src FAK_p->Src recruits FAK_Src_complex FAK/Src Complex FAK_p->FAK_Src_complex Src->FAK_Src_complex forms Downstream Downstream Targets (p130Cas, Paxillin) FAK_Src_complex->Downstream phosphorylates Cytoskeleton Actin Cytoskeleton Regulation Downstream->Cytoskeleton Cell_Response Cell Spreading, Migration, Proliferation, Survival Cytoskeleton->Cell_Response

RGD-Integrin Signaling Pathway

Experimental Protocols: Cell Adhesion Assay

This protocol provides a detailed methodology for a static cell adhesion assay to compare the efficacy of EILDV and RGD peptides in promoting cell attachment.

Materials and Reagents
  • 96-well tissue culture plates

  • EILDV peptide and RGD peptide

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Cells of interest (e.g., Jurkat cells for VLA-4 expression, fibroblasts for broad integrin expression)

  • Trypsin/EDTA (for adherent cells)

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Microplate reader

Experimental Workflow

Adhesion_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with EILDV, RGD, and BSA (control) Start->Coat_Plate Incubate_Coat Incubate overnight at 4°C Coat_Plate->Incubate_Coat Wash_1 Wash wells with PBS Incubate_Coat->Wash_1 Block Block with 1% BSA for 1 hour at 37°C Wash_1->Block Wash_2 Wash wells with PBS Block->Wash_2 Prepare_Cells Prepare cell suspension in serum-free medium Wash_2->Prepare_Cells Seed_Cells Seed cells into wells Prepare_Cells->Seed_Cells Incubate_Adhesion Incubate for 1-2 hours at 37°C Seed_Cells->Incubate_Adhesion Wash_Unbound Gently wash away non-adherent cells with PBS Incubate_Adhesion->Wash_Unbound Fix_Stain Fix with methanol (B129727) and stain with Crystal Violet Wash_Unbound->Fix_Stain Wash_Excess_Stain Wash excess stain with water Fix_Stain->Wash_Excess_Stain Solubilize Solubilize stain Wash_Excess_Stain->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Cell Adhesion Assay Workflow

Detailed Procedure
  • Plate Coating:

    • Prepare stock solutions of EILDV and RGD peptides in PBS at a concentration of 1 mg/ml.

    • Dilute the peptide solutions to the desired coating concentrations (e.g., 1, 10, 50 µg/ml) in PBS.

    • Add 100 µl of each peptide solution and a BSA solution (1% in PBS as a negative control) to triplicate wells of a 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solutions and wash the wells twice with 200 µl of PBS.

    • Add 200 µl of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate for 1 hour at 37°C.

  • Cell Seeding:

    • Wash the wells twice with 200 µl of PBS.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

    • Add 100 µl of the cell suspension to each well.

  • Adhesion Incubation:

    • Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

  • Washing:

    • Gently aspirate the medium and non-adherent cells.

    • Wash the wells three times with 200 µl of PBS, being careful not to dislodge the adherent cells.

  • Staining and Quantification:

    • Fix the adherent cells by adding 100 µl of cold methanol to each well and incubating for 10 minutes.

    • Aspirate the methanol and allow the plate to air dry.

    • Add 100 µl of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with water until the background is clear.

    • Add 100 µl of solubilization buffer to each well and incubate on a shaker for 10 minutes to dissolve the stain.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Conclusion

Both EILDV and RGD are powerful tools for promoting cell adhesion, but they operate through distinct mechanisms and exhibit different levels of specificity. RGD's broad integrin recognition makes it a versatile choice for a wide array of cell types and applications. In contrast, EILDV's specificity for VLA-4 offers a more targeted approach, particularly for studies involving leukocytes and specific cancer cell lines. The choice between these two peptides will ultimately depend on the specific cell types, the integrins of interest, and the desired outcome of the experiment. This guide provides the foundational data and methodologies to make an informed decision and to design robust and reproducible cell adhesion studies.

References

EILDV Peptide: A Comparative Analysis of In Vivo and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EILDV peptide's performance in living organisms (in vivo) versus controlled laboratory settings (in vitro). The information is supported by experimental data to highlight the peptide's activity as a potent inhibitor of VLA-4-mediated cell adhesion, a key process in inflammatory responses.

The EILDV peptide, particularly in its cyclic form c(ILDV-NH(CH2)5CO), has demonstrated significant potential as an anti-inflammatory agent. Its mechanism of action lies in its ability to selectively inhibit the Very Late Antigen-4 (VLA-4) integrin, thereby interfering with the adhesion of leukocytes to the vascular endothelium and subsequent migration into inflamed tissues. This guide will delve into the quantitative and methodological details of its activity in both in vivo and in vitro experimental models.

Data Presentation: In Vitro vs. In Vivo Potency

The following tables summarize the key quantitative data from studies evaluating the efficacy of the cyclic EILDV peptide.

Table 1: In Vitro Activity of c(ILDV-NH(CH2)5CO)

ParameterCell LineSubstrateIC50 (µM)SelectivityReference
Inhibition of Cell AdhesionMOLT-4 (human T-lymphoblastic leukemia)Human Plasma Fibronectin3.6 ± 0.44Selective for VLA-4 over VLA-5 and LFA-1[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of the peptide required to inhibit 50% of the cell adhesion.

Table 2: In Vivo Activity of c(ILDV-NH(CH2)5CO) in Murine Models

Animal ModelAssayAdministrationDosageMaximum Inhibition (%)ComparisonReference
Balb/c MiceOvalbumin-induced Delayed-Type Hypersensitivity (DTH)Subcutaneous osmotic mini-pumps0.1–10 mg kg⁻¹ day⁻¹~40Similar to anti-α₄ monoclonal antibody PS/2 (7.5 mg kg⁻¹ i.v.)[1][2]
Balb/c MiceOxazolone-induced Contact HypersensitivitySubcutaneous osmotic mini-pumps0.1–10 mg kg⁻¹ day⁻¹Not specified-[1][2]
Balb/c MiceOxazolone-induced Contact Hypersensitivity (established inflammation)Intravenous1–10 mg kg⁻¹Reduction in ear swelling at 3h and 4h post-dose-[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: EILDV peptide inhibits VLA-4 mediated leukocyte adhesion.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Culture MOLT-4 Cells PlateCoating 2. Coat plates with Fibronectin CellCulture->PlateCoating CellAdhesionAssay 3. Add cells + c(ILDV) peptide PlateCoating->CellAdhesionAssay Quantification 4. Quantify cell adhesion (IC50) CellAdhesionAssay->Quantification AnimalModel 1. Sensitize Balb/c mice (e.g., Ovalbumin) PeptideAdmin 2. Administer c(ILDV) peptide (e.g., osmotic pump) AnimalModel->PeptideAdmin Challenge 3. Challenge with antigen PeptideAdmin->Challenge Measurement 4. Measure inflammatory response (e.g., ear swelling) Challenge->Measurement

Caption: Workflow for in vitro and in vivo evaluation of EILDV peptide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited.

In Vitro Cell Adhesion Assay
  • Cell Culture: Human T-lymphoblastic leukemia cells (MOLT-4) are cultured in appropriate media.

  • Plate Preparation: 96-well plates are coated with human plasma fibronectin.

  • Peptide Preparation: The cyclic EILDV peptide, c(ILDV-NH(CH2)5CO), is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted to various concentrations in the cell culture medium.[1]

  • Adhesion Assay: MOLT-4 cells are added to the fibronectin-coated wells in the presence of varying concentrations of the c(ILDV-NH(CH2)5CO) peptide or a control.

  • Incubation: The plates are incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by washing.

  • Quantification: The number of adherent cells is quantified, typically using a colorimetric assay. The results are used to calculate the IC50 value.

In Vivo Delayed-Type Hypersensitivity (DTH) Model
  • Animal Model: Balb/c mice are used for this study.

  • Sensitization: Mice are sensitized with an antigen, such as ovalbumin, emulsified in Freund's complete adjuvant.

  • Peptide Administration: The c(ILDV-NH(CH2)5CO) peptide, dissolved in sterile saline, is administered continuously via subcutaneously implanted osmotic mini-pumps over a period of several days.[1]

  • Challenge: After the sensitization period, a challenge dose of the antigen is injected into the ear pinna.

  • Measurement of Inflammation: The degree of inflammation is assessed by measuring the increase in ear thickness at various time points after the challenge using a micrometer.

  • Data Analysis: The inhibition of the DTH response is calculated by comparing the ear swelling in peptide-treated mice to that in control mice.

Comparison and Conclusion

The experimental data reveals a strong correlation between the in vitro and in vivo activities of the cyclic EILDV peptide. The potent inhibition of VLA-4-mediated cell adhesion observed in vitro translates to a significant anti-inflammatory effect in animal models of delayed-type hypersensitivity. Notably, the in vivo efficacy of c(ILDV-NH(CH2)5CO) was comparable to that of a monoclonal antibody targeting the α₄ integrin subunit, highlighting its potential as a therapeutic agent.[1][2]

The linear EILDV-containing peptide from the CS-1 fragment of fibronectin was found to be less potent in vitro and, correspondingly, less effective in the in vivo DTH model.[1] This underscores the importance of the cyclic structure for enhanced biological activity. Furthermore, a cyclic peptide variant, c(ILDV-NH(CH2)2CO), which was inactive in vitro, also showed no effect in the in vivo DTH model, confirming that the observed anti-inflammatory effects are a direct result of VLA-4 inhibition.[1]

References

EILDV Peptide Specificity for Alpha 4 Integrins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The EILDV (Glu-Ile-Leu-Asp-Val) peptide sequence, derived from the alternatively spliced connecting segment-1 (CS-1) region of fibronectin, is a critical recognition motif for alpha 4 integrins.[1][2] This guide provides a comprehensive comparison of the EILDV peptide's specificity for the two primary alpha 4 integrins: alpha 4 beta 1 (also known as Very Late Antigen-4 or VLA-4) and alpha 4 beta 7. Understanding this specificity is crucial for the development of targeted therapeutics in immunology, oncology, and inflammatory diseases. This document outlines quantitative binding data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Comparative Binding Affinity of EILDV and Related Peptides

The binding affinity of peptides to alpha 4 integrins is a key determinant of their biological activity. While both alpha 4 beta 1 and alpha 4 beta 7 integrins can recognize the LDV motif, their affinity for specific peptide sequences can vary. The following table summarizes the binding affinities (IC50 and Kd values) of the EILDV-related peptides and other antagonists to provide a comparative perspective.

Peptide/CompoundTarget IntegrinAssay TypeReported ValueCitation
LDV-FITCα4β1 (VLA-4)Direct BindingKd: 12 nM (unstimulated), 0.3 nM (Mn2+ stimulated)[3]
c(ILDV-NH(CH2)5CO)α4β1 (VLA-4)Cell Adhesion to FibronectinIC50: 3.6 µM[4]
ZD7349 (cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg))α4β1 (VLA-4)Cell Adhesion to FibronectinIC50: 260 nM[5]
ZD7349 (cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg))α4β1 (VLA-4)Cell Adhesion to VCAM-1IC50: 330 nM[5]
BIO-1211α4β1 (VLA-4)Ligand BindingKd: 70 pM[6]
TR14035α4β7Competitive Binding (vs. MAdCAM-Ig)IC50: 0.75 nM[7]
Compound 1α4β7Competitive Binding (vs. MAdCAM-Ig)IC50: 2.93 nM[7]
Cyclopeptide 3aα4β1 / α4β7Cell AdhesionEC50 (α4β7): 31.8 nM[8]
Cyclopeptide 3bα4β1 / α4β7Cell AdhesionEC50 (α4β7): 32.1 nM[8]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. The data presented is compiled from various studies and experimental conditions may differ. Direct comparison of absolute values across different studies should be made with caution.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to determine peptide specificity for alpha 4 integrins.

Solid-Phase Competitive Binding Assay

This assay quantifies the ability of a test peptide (like EILDV) to compete with a known, labeled ligand for binding to purified integrin receptors.

Materials:

  • Purified recombinant human alpha 4 beta 1 and alpha 4 beta 7 integrins.

  • 96-well microtiter plates.

  • Coating buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., PBS with 3% BSA).

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, and BSA).

  • Labeled ligand (e.g., biotinylated fibronectin fragment containing CS-1 or a fluorescently labeled LDV peptide).

  • Test peptides (EILDV and alternatives) at various concentrations.

  • Streptavidin-HRP or other appropriate detection reagents.

  • Substrate for HRP (e.g., TMB).

  • Stop solution (e.g., 1M H2SO4).

  • Plate reader.

Procedure:

  • Coating: Coat the wells of a 96-well plate with purified integrin (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Blocking: Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) and block with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add a fixed concentration of the labeled ligand along with varying concentrations of the test peptide to the wells. Incubate for 2-3 hours at room temperature.

  • Washing: Wash the wells multiple times to remove unbound reagents.

  • Detection: Add streptavidin-HRP (for biotinylated ligands) and incubate for 1 hour. After another wash, add the HRP substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit the adhesion of cells expressing alpha 4 integrins to a substrate coated with an integrin ligand, such as fibronectin or VCAM-1.

Materials:

  • Cells expressing alpha 4 integrins (e.g., Jurkat or MOLT-4 cells for alpha 4 beta 1).[4][9]

  • 96-well tissue culture plates.

  • Ligand for coating (e.g., fibronectin or VCAM-1).

  • Serum-free cell culture medium.

  • Test peptides at various concentrations.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Coating: Coat the wells of a 96-well plate with the ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in serum-free medium.

  • Inhibition: Pre-incubate the labeled cells with various concentrations of the test peptide for 30 minutes at 37°C.

  • Adhesion: Add the cell-peptide mixture to the ligand-coated wells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Analysis: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Visualizing Molecular Interactions and Processes

Alpha 4 Integrin Signaling Pathway

Upon ligand binding, alpha 4 integrins initiate a cascade of intracellular signals that regulate cell adhesion, migration, and proliferation. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.

alpha4_signaling cluster_membrane Plasma Membrane alpha4beta1 α4β1 Integrin (Inactive) alpha4beta1_active α4β1 Integrin (Active) alpha4beta1->alpha4beta1_active Inside-out Signaling FAK FAK alpha4beta1_active->FAK Recruitment & Activation Ligand EILDV Peptide (Fibronectin) Ligand->alpha4beta1_active Binding FAK_p p-FAK FAK->FAK_p Src Src Src_p p-Src Src->Src_p FAK_p->Src Recruitment p130Cas p130Cas FAK_p->p130Cas Complex Formation Src_p->p130Cas Phosphorylation p130Cas_p p-p130Cas p130Cas->p130Cas_p RhoGTPases Rho GTPases (Rac, Rho) p130Cas_p->RhoGTPases Activation Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin CellResponse Cell Adhesion, Migration, Proliferation Actin->CellResponse

Caption: Alpha 4 integrin signaling cascade upon ligand binding.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of a typical competitive binding assay to determine the IC50 of a test peptide.

competitive_binding_workflow start Start coat_plate Coat 96-well plate with purified integrin start->coat_plate block_plate Block non-specific binding sites with BSA coat_plate->block_plate prepare_reagents Prepare serial dilutions of test peptide and fixed concentration of labeled ligand block_plate->prepare_reagents add_reagents Add labeled ligand and test peptide to wells prepare_reagents->add_reagents incubate Incubate to allow competitive binding add_reagents->incubate wash Wash to remove unbound molecules incubate->wash detect Add detection reagent (e.g., Streptavidin-HRP) wash->detect incubate2 Incubate detect->incubate2 wash2 Wash incubate2->wash2 add_substrate Add substrate and stop solution wash2->add_substrate read_plate Read absorbance on plate reader add_substrate->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a solid-phase competitive binding assay.

This guide provides a foundational understanding of EILDV peptide specificity for alpha 4 integrins, supported by comparative data and detailed experimental frameworks. For researchers and drug development professionals, this information is critical for designing novel therapeutics that can selectively target alpha 4 integrin-mediated pathways.

References

Comparative Analysis of Lassa Virus Entry Inhibitor ST-193 in Human Cells and the Knowledge Gap in Bovine Systems

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current virological research is the absence of studies on Lassa Virus (LASV) infection in bovine cells. Consequently, a direct comparative analysis of the efficacy of any LASV entry inhibitor in human versus bovine cells is not feasible based on existing scientific literature. The term "EILDV" did not correspond to any known Lassa Virus inhibitor in the reviewed literature. This guide, therefore, provides a comprehensive overview of a well-characterized LASV entry inhibitor, ST-193, in human cells, highlighting the current limitations in our understanding of its potential effects in bovine cellular models.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, efficacy, and experimental protocols related to the arenavirus entry inhibitor ST-193 in human cell lines.

Efficacy of ST-193 in Human and Other Mammalian Cell Lines

ST-193 is a potent small-molecule inhibitor of arenavirus entry, demonstrating significant antiviral activity against Lassa Virus.[1][2] It has been identified through high-throughput screening and has shown promising results in preclinical studies.[2] The following table summarizes the quantitative data on the efficacy of ST-193 against Lassa Virus pseudotypes and other arenaviruses in various cell lines.

Virus (Pseudotype)Cell LineIC₅₀ (nM)Reference
Lassa (LASV)Human Embryonic Kidney (HEK293T)1.6[2]
Guanarito (GTOV)Not Specified0.44[3]
Junin (JUNV)Not Specified0.62[3]
Machupo (MACV)Not Specified3.1[3]
SabiáNot Specified0.2 - 12[3]

Note: The specific cell lines for some of the IC₅₀ values were not detailed in the source material, but are presumed to be standard mammalian cell lines used in virology, such as Vero or HEK293T.

Mechanism of Action of ST-193 in Human Cells

Lassa Virus enters host cells through a complex process involving its glycoprotein (B1211001) complex (GPC). The GPC is comprised of three subunits: GP1, GP2, and the stable signal peptide (SSP).[4] The GP1 subunit is responsible for binding to the cellular receptor, α-dystroglycan, on the surface of human cells.[4] Following receptor binding, the virus is internalized into the cell via a macropinocytosis-like pathway and transported to late endosomes.[5]

The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, a process mediated by the GP2 subunit.[4][6] This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating viral replication.

ST-193 acts as an entry inhibitor by specifically targeting the GP2 subunit of the Lassa Virus glycoprotein complex.[1] It is believed to stabilize the pre-fusion conformation of GPC, thereby preventing the low pH-triggered conformational changes necessary for membrane fusion.[6] By blocking this critical step, ST-193 effectively halts the viral life cycle before the genetic material can be delivered into the host cell.

Experimental Protocols

The following is a representative protocol for an in vitro assay to determine the efficacy of a Lassa Virus entry inhibitor like ST-193 using a pseudovirus system. This method is commonly employed for screening and characterizing antiviral compounds under lower biosafety levels (BSL-2) as it does not involve the use of live, infectious Lassa Virus (a BSL-4 pathogen).

Lassa Virus Pseudotype Entry Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound (e.g., ST-193) against Lassa Virus glycoprotein-mediated cell entry.

Materials:

  • Cell Line: Human embryonic kidney cells (e.g., HEK293T) or another susceptible cell line.

  • Lassa Virus Pseudotypes (LASVpp): Lentiviral or retroviral particles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the Lassa Virus glycoprotein complex.

  • Control Pseudotypes: Pseudotypes with a different viral envelope (e.g., VSV-G) or no envelope protein.

  • Test Compound: ST-193, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Reporter gene assay reagents (e.g., luciferase substrate).

  • Plate reader capable of measuring luminescence or fluorescence.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate at 37°C with 5% CO₂ overnight.

  • Compound Dilution: Prepare a serial dilution of the test compound (ST-193) in cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Treatment: Remove the growth medium from the cells and add the diluted compound to the respective wells. Incubate for 1 hour at 37°C.

  • Infection: Add a pre-determined amount of LASVpp to each well. The amount should result in a robust signal in the untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ to allow for virus entry and reporter gene expression.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter gene signals to the vehicle control (100% infection).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Lassa Virus Entry Pathway and Inhibition by ST-193

Lassa_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition LASV Lassa Virus alpha_DG α-Dystroglycan Receptor LASV->alpha_DG 1. Binding Endosome Early Endosome alpha_DG->Endosome 2. Endocytosis Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome 3. Maturation Fusion Membrane Fusion Late_Endosome->Fusion 4. pH-dependent Conformational Change Release Viral RNP Release Fusion->Release Replication Viral Replication Release->Replication ST193 ST-193 ST193->Fusion Blocks GP2-mediated fusion

Caption: Lassa Virus entry pathway in human cells and the point of inhibition by ST-193.

Experimental Workflow for Pseudovirus Entry Inhibition Assay

Experimental_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of ST-193 Incubate_Overnight->Prepare_Compound Add_Compound Add compound to cells Prepare_Compound->Add_Compound Incubate_1hr Incubate for 1 hour Add_Compound->Incubate_1hr Add_Pseudovirus Infect with LASV pseudovirus Incubate_1hr->Add_Pseudovirus Incubate_48_72hr Incubate for 48-72 hours Add_Pseudovirus->Incubate_48_72hr Measure_Signal Measure reporter gene (e.g., Luciferase) Incubate_48_72hr->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC₅₀ of an entry inhibitor using a pseudovirus assay.

References

Comparative Guide to the Cross-Species Reactivity of EILDV Peptide (Human vs. Rat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species reactivity of the EILDV peptide between human and rat targets. The EILDV peptide is a synthetic pentapeptide (Glu-Ile-Leu-Asp-Val) that functions as a ligand for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin is a key cell adhesion receptor expressed on leukocytes and is involved in inflammatory responses, immune surveillance, and tumor metastasis. The EILDV sequence mimics the binding motif found in the alternatively spliced CS-1 region of fibronectin, a natural ligand for α4β1.[1][2][3]

Understanding the cross-species reactivity of this peptide is critical for translating preclinical research from rat models to human applications. This guide synthesizes available data on receptor homology, functional activity, and signaling pathways to provide a framework for this translation.

Cross-Species Reactivity: An Evidence-Based Comparison

The ligand-binding site for small peptides like EILDV within the α4β1 integrin is reported to be invariant between humans and rats.[4] This high homology in the critical binding domains strongly suggests that the EILDV peptide will exhibit similar binding characteristics and functional effects in both species.

Table 1: Sequence Homology of α4β1 Integrin Subunits (Human vs. Rat)
Integrin SubunitSpeciesUniProt AccessionSequence Identity to HumanKey Findings & Implications
α4 (ITGA4) HumanP13612100%The ligand-binding groove for LDV-based peptides is described as "invariant" between species, strongly predicting conserved EILDV binding.[4][5]
RatQ0065992%Despite peripheral variations, the critical residues for ligand interaction are conserved.
β1 (ITGB1) HumanP05556100%The β1 subunit is essential for forming the functional heterodimer. High conservation supports a conserved receptor structure.[6][7]
RatP0905599%The rat β1 sequence is nearly identical to human, with only a single amino acid difference reported at position 8 (K in rat vs. T in human), which is outside the primary ligand-binding domains.[6][8]

Note: Sequence identity percentages are derived from overall protein sequence alignment and may not reflect the 100% conservation within the specific ligand-binding pocket.

Functional Equivalence and Signaling

Given the conserved nature of the α4β1 receptor, the EILDV peptide is expected to trigger analogous functional responses and downstream signaling pathways in both human and rat cells. The primary functions mediated by EILDV binding include cell adhesion and migration.

Table 2: Comparison of Expected Functional Activity
ParameterHumanRatBasis for Comparison
Target Receptor α4β1 Integrin (VLA-4)α4β1 Integrin (VLA-4)Confirmed target in both species.
Binding Motif Recognizes EILDV/LDVRecognizes EILDV/LDVThe LDV core motif is the minimal recognition sequence.[9] Studies using LDV peptides in human and mouse cells show conserved recognition.[10]
Cellular Response Promotes leukocyte adhesion and migration.Promotes leukocyte adhesion and migration.Function of α4β1 is conserved in processes like inflammation and immune response.
Signaling Pathway Activation of c-Src, Rac, Paxillin (B1203293), ERK1/2.Activation of c-Src, Rac, Paxillin, ERK1/2.Downstream signaling components are highly conserved between mammals. The FAK-independent pathway is a key feature.[1][2]

Signaling Pathway of EILDV-α4β1 Integrin

Binding of the EILDV peptide to the α4β1 integrin initiates an "outside-in" signaling cascade that promotes cell motility. Unlike many other integrins (e.g., α5β1) that rely on Focal Adhesion Kinase (FAK), α4β1 utilizes a distinct pathway. The cytoplasmic tail of the α4 subunit is critical for activating c-Src, which in turn activates the Rho GTPase, Rac. This leads to cytoskeletal reorganization and cell migration. This pathway can also involve the adaptor protein paxillin and the kinase ERK1/2.[1][2][11]

EILDV_Signaling_Pathway EILDV EILDV Peptide a4b1 α4β1 Integrin (VLA-4) EILDV->a4b1 Binds a4_tail α4 Cytoplasmic Tail a4b1->a4_tail Conformational Change cSrc c-Src a4_tail->cSrc Activates Paxillin Paxillin a4_tail->Paxillin Recruits Rac Rac cSrc->Rac Activates ERK ERK1/2 cSrc->ERK Activates Migration Cell Adhesion & Migration Rac->Migration ERK->Migration

Caption: EILDV-α4β1 integrin signaling pathway promoting cell migration.

Experimental Protocols

To experimentally verify and quantify the cross-species reactivity of the EILDV peptide, standardized cell-based assays can be employed. Below are detailed protocols for cell adhesion and cell migration assays, which are fundamental for assessing integrin-mediated functions.

Peptide-Mediated Cell Adhesion Assay

This assay quantifies the ability of the EILDV peptide to promote the adhesion of α4β1-expressing cells (e.g., human Jurkat T-cells or rat primary lymphocytes) to a substrate.

Methodology:

  • Plate Coating:

    • Aseptically coat wells of a 96-well microplate with a solution of EILDV peptide (e.g., 10-50 µg/mL in PBS) overnight at 4°C.

    • As controls, coat wells with a positive control substrate (e.g., fibronectin) and a negative control (e.g., Bovine Serum Albumin, BSA).

  • Blocking:

    • Wash the wells twice with sterile PBS.

    • Block non-specific binding by incubating each well with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Cell Preparation:

    • Harvest α4β1-expressing cells (human or rat) and wash them with a serum-free medium.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

    • Resuspend the labeled cells in serum-free medium to a final concentration of 1 x 106 cells/mL.

  • Adhesion:

    • Wash the coated and blocked plate once more with PBS.

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash away non-adherent cells by inverting the plate and washing 2-3 times with PBS.

    • Quantify the adherent cells by reading the fluorescence in each well using a plate reader.

    • Data can be expressed as a percentage of total cells added or relative fluorescence units.

Transwell Cell Migration Assay

This assay measures the chemotactic effect of the EILDV peptide, assessing its ability to induce directed cell migration through a porous membrane.[12]

Methodology:

  • Chamber Preparation:

    • Place Transwell inserts (e.g., 8.0 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Loading:

    • Add serum-free medium containing the EILDV peptide at various concentrations to the lower chamber of the wells.

    • Use a known chemoattractant (e.g., SDF-1α) as a positive control and medium alone as a negative control.

  • Cell Seeding:

    • Harvest and wash α4β1-expressing human or rat cells as described previously.

    • Resuspend the cells in serum-free medium at a concentration of 1-2 x 106 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Migration:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the fixed cells with a staining solution (e.g., 0.5% Crystal Violet) for 15 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Elute the stain from the cells using a solubilizing solution (e.g., 33% acetic acid).

    • Transfer the eluted stain to a 96-well plate and measure the absorbance (e.g., at 590 nm) with a plate reader. The absorbance is directly proportional to the number of migrated cells.

Experimental_Workflow cluster_adhesion Cell Adhesion Assay cluster_migration Transwell Migration Assay a1 Coat Plate (EILDV Peptide) a2 Block (e.g., BSA) a1->a2 a3 Add Labeled Cells (Human or Rat) a2->a3 a4 Incubate (30-60 min) a3->a4 a5 Wash Non-adherent Cells a4->a5 a6 Quantify Adhesion (Fluorescence) a5->a6 m1 Add Chemoattractant (EILDV) to Lower Chamber m2 Add Cells (Human or Rat) to Upper Chamber m1->m2 m3 Incubate (2-4 hours) m2->m3 m4 Remove Non-migrated Cells m3->m4 m5 Fix & Stain Migrated Cells m4->m5 m6 Quantify Migration (Absorbance) m5->m6

Caption: Workflow for assessing EILDV peptide-mediated cell adhesion and migration.

References

Cyclic vs. Linear EILDV Peptides: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and biomedical research, the conformation of a peptide can significantly influence its biological activity. This guide provides a detailed comparison of the efficacy of cyclic versus linear peptides containing the Glu-Ile-Leu-Asp-Val (EILDV) motif, a key sequence involved in cellular adhesion and migration processes. The EILDV sequence is known to interact with the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a receptor crucial in inflammatory responses and cancer metastasis.[1][2] This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Summary: Quantitative Comparison of Peptide Efficacy

The following table summarizes the quantitative data from studies comparing the inhibitory effects of cyclic and linear peptides on cell adhesion. The data consistently demonstrates the superior potency of cyclic peptides over their linear counterparts.

Peptide/CompoundTargetAssayIC50 Value (μM)Relative PotencyReference
c(ILDV-NH(CH2)5CO) VLA-4MOLT-4 Cell Adhesion to Fibronectin3.6 ± 0.44 ~5-fold more potent [3]
CS-1 Linear Peptide (25-amino acid) VLA-4MOLT-4 Cell Adhesion to FibronectinNot explicitly stated, but used as a benchmark1x[3]
Ac-cyclo(D-Lys-D-Ile-Leu-Asp-Val) VLA-4MOLT-4 Cell Adhesion to FibronectinMore potent than CS-1Not quantified[4]
cyclo(CH2CO-Ile-Leu-Asp-Val-Pip-CH2CO-Ile-Leu-Asp-Val-Pip) VLA-4MOLT-4 Cell Adhesion to FibronectinMore potent than CS-1Not quantified[4]

Key Finding: Cyclization of the ILDV motif, a core component of the EILDV sequence, leads to a significant increase in its inhibitory activity on VLA-4-mediated cell adhesion. For instance, the cyclic peptide c(ILDV-NH(CH2)5CO) was found to be approximately five times more potent than the 25-amino acid linear CS-1 peptide which contains the EILDV sequence.[3] This enhanced efficacy is often attributed to the conformational rigidity of cyclic peptides, which can lead to higher binding affinity and increased stability.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cyclic and linear EILDV peptide efficacy.

Cell Adhesion Assay

This assay quantifies the ability of a peptide to inhibit cell attachment to a substrate coated with an extracellular matrix protein, such as fibronectin.

Objective: To determine the concentration of the peptide required to inhibit 50% of cell adhesion (IC50).

Materials:

  • 96-well microtiter plates

  • Fibronectin (human plasma)

  • MOLT-4 cells (human T-lymphoblastic leukemia cell line expressing VLA-4)

  • Cyclic and linear EILDV peptides

  • Cell culture medium (e.g., RPMI 1640)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Fluorometer

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites by adding a solution of 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Label MOLT-4 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Peptide Incubation: Prepare serial dilutions of the cyclic and linear peptides. Incubate the labeled cells with different concentrations of the peptides for 30 minutes at room temperature.

  • Cell Seeding: Add the peptide-treated cells to the fibronectin-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity against the peptide concentration and determine the IC50 value using non-linear regression analysis.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of a peptide to inhibit the migration of cells through a porous membrane towards a chemoattractant.

Objective: To evaluate the effect of peptides on the migratory capacity of cells.

Materials:

  • Transwell inserts (with 8.0 µm pore size) for 24-well plates

  • B16-BL6 melanoma cells

  • Cyclic and linear EILDV peptides

  • Cell culture medium (e.g., DMEM) with and without chemoattractant (e.g., fetal bovine serum - FBS)

  • Crystal Violet stain

Procedure:

  • Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Preparation: Resuspend B16-BL6 melanoma cells in serum-free medium containing various concentrations of the cyclic or linear peptides.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C to allow for cell migration through the porous membrane.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance using a microplate reader. Alternatively, count the number of migrated cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated cells in the presence of peptides to the control (no peptide).

Signaling Pathway and Experimental Workflow

VLA-4 Signaling Pathway

The EILDV peptide motif primarily interacts with the α4β1 integrin (VLA-4), which upon binding to its ligands, such as fibronectin or VCAM-1, triggers intracellular signaling cascades that regulate cell adhesion, migration, and other cellular processes.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EILDV_Peptide EILDV Peptide (Cyclic or Linear) VLA4 α4β1 Integrin (VLA-4) EILDV_Peptide->VLA4 Inhibits Fibronectin Fibronectin / VCAM-1 Fibronectin->VLA4 Binds FAK FAK VLA4->FAK Activates Paxillin Paxillin VLA4->Paxillin Recruits Actin_Cytoskeleton Actin Cytoskeleton Rearrangement FAK->Actin_Cytoskeleton Paxillin->Actin_Cytoskeleton Cellular_Response Cell Adhesion & Migration Actin_Cytoskeleton->Cellular_Response

Caption: VLA-4 signaling pathway initiated by ligand binding and inhibited by EILDV peptides.

General Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of cyclic and linear peptides.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Cyclic & Linear EILDV) In_Vitro_Assays In Vitro Efficacy Assays Peptide_Synthesis->In_Vitro_Assays Cell_Adhesion Cell Adhesion Assay In_Vitro_Assays->Cell_Adhesion Cell_Migration Cell Migration Assay In_Vitro_Assays->Cell_Migration Data_Analysis Data Analysis (IC50, % Inhibition) Cell_Adhesion->Data_Analysis Cell_Migration->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Caption: General workflow for comparing cyclic and linear peptide efficacy.

References

A Comparative Guide to EILDV Peptide Binding Affinity for Integrin α4β1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the binding affinity of the EILDV peptide motif to its primary receptor, the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). The EILDV sequence is a critical recognition motif found within the alternatively spliced CS-1 region of fibronectin, a major ligand for α4β1 integrin. Understanding the binding characteristics of this peptide is crucial for the development of therapeutics targeting inflammatory diseases and cancer, where α4β1 integrin plays a significant role.

While direct quantitative binding data (IC50 or Kd values) for the short, linear EILDV pentapeptide is not extensively documented in publicly available literature, its activity is well-established through cell adhesion and inhibition assays. For a quantitative comparison, this guide presents data for a well-characterized cyclic peptide containing the core LDV (Leucine-Aspartic Acid-Valine) motif, which is the minimal essential sequence for α4β1 recognition within the EILDV sequence. This allows for an objective performance comparison with other relevant ligands.

Quantitative Binding Affinity Comparison

The following table summarizes the inhibitory concentration (IC50) values for a potent cyclic peptide inhibitor containing the LDV motif against α4β1 integrin-mediated cell adhesion to its principal ligands, fibronectin and VCAM-1. This provides a benchmark for the potency of the LDV recognition sequence.

Peptide/LigandTarget IntegrinLigandAssay TypeCell LineIC50 (nM)
cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349)α4β1FibronectinCell Adhesion InhibitionMOLT-4260
cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349)α4β1VCAM-1Cell Adhesion InhibitionMOLT-4330

Table 1: Quantitative analysis of a representative LDV-containing cyclic peptide's binding affinity to integrin α4β1. The IC50 values indicate the concentration of the peptide required to inhibit 50% of cell adhesion mediated by the α4β1 integrin.

Comparison with Other Integrin Ligands

The EILDV motif is part of a larger family of peptide sequences recognized by integrins. The most studied of these is the RGD (Arginine-Glycine-Aspartic Acid) motif. The table below provides a comparison of the primary integrin targets for these two important recognition sequences.

Peptide MotifPrimary Integrin TargetsKey Ligands Containing Motif
LDV (in EILDV) α4β1, α4β7, α9β1Fibronectin (CS-1), VCAM-1 (IDS sequence)
RGD αvβ3, αvβ5, α5β1, αIIbβ3Fibronectin, Vitronectin, Fibrinogen

Table 2: Comparison of the primary integrin targets for LDV- and RGD-containing peptide motifs. This highlights the distinct selectivity of the EILDV/LDV sequence for the α4 and α9 integrin subfamilies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide-integrin binding. The following is a typical protocol for a cell adhesion inhibition assay used to determine the IC50 values of peptides like EILDV.

Cell Adhesion Inhibition Assay Protocol

This assay measures the ability of a test peptide (e.g., EILDV or its derivatives) to inhibit the adhesion of cells expressing α4β1 integrin to a plate coated with an α4β1 ligand, such as fibronectin or VCAM-1.

Materials:

  • 96-well tissue culture plates

  • α4β1-expressing cells (e.g., Jurkat, MOLT-4)

  • α4β1 ligand (e.g., Fibronectin, recombinant VCAM-1)

  • Test peptides (e.g., EILDV, LDV derivatives) at various concentrations

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., serum-free media)

  • Plate reader (fluorescence)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the α4β1 ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1 hour at 37°C.

  • Cell Preparation: Label the α4β1-expressing cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the cells in assay buffer.

  • Inhibition: Incubate the labeled cells with various concentrations of the test peptide for 30 minutes at 37°C.

  • Adhesion: Add the cell-peptide mixture to the ligand-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

G Experimental Workflow: Cell Adhesion Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_coating Coat 96-well plate with α4β1 ligand (Fibronectin/VCAM-1) blocking Block non-specific binding sites plate_coating->blocking adhesion Add cell-peptide mixture to coated plate and incubate blocking->adhesion cell_prep Label α4β1-expressing cells with fluorescent dye inhibition Incubate cells with varying concentrations of EILDV peptide cell_prep->inhibition inhibition->adhesion washing Wash to remove non-adherent cells adhesion->washing quantification Measure fluorescence of adherent cells washing->quantification analysis Calculate IC50 from dose-response curve quantification->analysis

Workflow for determining the IC50 of EILDV peptides.

Signaling Pathways

The binding of EILDV to α4β1 integrin initiates a distinct intracellular signaling cascade that differs from that of other integrins, such as the RGD-binding α5β1. A key feature of α4β1 signaling is its direct interaction with the adaptor protein paxillin, leading to the recruitment and activation of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). This pathway is crucial for cell migration and adhesion.

G α4β1 Integrin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EILDV EILDV (Fibronectin) alpha4beta1 α4β1 Integrin EILDV->alpha4beta1 Binding Paxillin Paxillin alpha4beta1->Paxillin Recruitment FAK_Pyk2 FAK / Pyk2 Paxillin->FAK_Pyk2 Activation Downstream Downstream Signaling (e.g., MAPK pathway) FAK_Pyk2->Downstream Response Cell Adhesion & Migration Downstream->Response

Unlocking the Potential of EILDV Derivatives in Halting Metastasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. Among the promising avenues of research are peptide-based inhibitors that target the molecular machinery of cell adhesion and migration. This guide provides a comprehensive comparison of EILDV (Glu-Ile-Leu-Asp-Val) derivatives, a class of pentapeptides that target the α4β1 integrin, against other notable antimetastatic peptides. We present available experimental data, detailed methodologies for key assays, and visualizations of the critical signaling pathways involved to facilitate an objective evaluation of their therapeutic potential.

Comparative Analysis of Antimetastatic Peptides

The EILDV peptide sequence is derived from fibronectin and specifically targets the α4β1 integrin, a receptor frequently overexpressed on various tumor cells and implicated in metastatic progression. By blocking the interaction of cancer cells with the extracellular matrix, EILDV and its derivatives can inhibit crucial steps in the metastatic cascade, including adhesion and migration.

To provide a clear comparison, the following tables summarize the available quantitative data on the efficacy of EILDV derivatives and other well-studied antimetastatic peptides, such as RGD (Arg-Gly-Asp) peptides and ATN-161. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies.

Table 1: In Vitro Inhibition of Cancer Cell Adhesion and Migration

Peptide/DerivativeTarget Integrin(s)Cancer Cell LineAssayConcentration% Inhibition (approx.)Citation
EILDV α4β1B16-BL6 MelanomaAdhesion to Fibronectin1 mg/mL80%[1]
D-amino acid EILDV derivatives α4β1B16-BL6 MelanomaAdhesion to FibronectinNot SpecifiedSimilar to EILDV[1]
AcDRLDS (RGD derivative) αvβ3, α4β1 (weak)Not SpecifiedAdhesion to CS1 (EILDV substrate)Not SpecifiedLess effective than EILDV[2]
Poly(RGD) αvβ3, α5β1B16-BL6 MelanomaAdhesion to FibronectinNot SpecifiedSignificant Inhibition[3]
ATN-161 α5β1, αvβ3MDA-MB-231 Breast CancerNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: In Vivo Inhibition of Experimental Metastasis

Peptide/DerivativeCancer ModelAdministration Route & DoseOutcome% Reduction in Metastases (approx.)Citation
EILDV B16-BL6 Melanoma (Lung Metastasis)i.v.Reduction in lung tumor coloniesSignificant[1]
D-amino acid EILDV derivatives B16-BL6 Melanoma (Lung Metastasis)i.v.Similar to EILDVSignificant[1]
Ar(DRLDS)3 (RGD derivative) B16-BL6 Melanoma (Lung Metastasis)i.v.Potent inhibition of lung metastasisSignificant[2]
Poly(RGD) B16-BL6 Melanoma (Lung Metastasis)i.v.Reduction in lung tumor coloniesSignificant[3]
ATN-161 MDA-MB-231 Breast Cancer (Skeletal Metastasis)i.v. infusion, 0.05-1 mg/kgMarked decrease in skeletal and soft tissue metastasesDose-dependent[4]

Key Signaling Pathways in Metastasis Inhibition

The antimetastatic effect of EILDV derivatives is primarily mediated through the disruption of α4β1 integrin signaling. Upon binding to α4β1, EILDV can modulate downstream pathways that are critical for cell migration and invasion. The following diagram illustrates the proposed signaling cascade.

EILDV_Signaling_Pathway EILDV EILDV Derivative Integrin α4β1 Integrin EILDV->Integrin Binds to & Inhibits FAK FAK Integrin->FAK Activates Inhibition_Point Integrin->Inhibition_Point Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Phosphorylates ERK ERK/MAPK Pathway FAK->ERK Src->FAK Src->Paxillin Src->ERK Migration Cell Adhesion, Migration & Metastasis Paxillin->Migration Regulates Cytoskeletal Reorganization ERK->Migration Promotes Inhibition_Point->FAK Inhibition

EILDV inhibits the α4β1 integrin signaling cascade.

Experimental Protocols

To facilitate the replication and validation of the antimetastatic effects of EILDV derivatives, this section provides a detailed methodology for a key in vivo experiment.

In Vivo Experimental Metastasis Assay (Murine Model)

Objective: To evaluate the efficacy of EILDV derivatives in inhibiting the formation of lung metastases from circulating melanoma cells.

Materials:

  • Cell Line: B16-BL6 murine melanoma cells, known for their high metastatic potential to the lungs.

  • Animals: 6-8 week old C57BL/6 mice.

  • Test Article: EILDV derivative, dissolved in a sterile vehicle (e.g., phosphate-buffered saline, PBS).

  • Control: Vehicle (PBS).

  • Reagents: Trypsin-EDTA, sterile PBS, cell culture medium (e.g., DMEM with 10% FBS).

  • Equipment: Hemocytometer, centrifuge, sterile syringes and needles, dissecting microscope.

Procedure:

  • Cell Preparation:

    • Culture B16-BL6 melanoma cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.

    • Perform a cell count using a hemocytometer to ensure accurate cell numbers.

  • Animal Dosing and Tumor Cell Inoculation:

    • Randomly divide the mice into treatment and control groups.

    • Administer the EILDV derivative or vehicle control to the respective groups via intravenous (i.v.) injection (e.g., through the tail vein). The timing of administration (pre-treatment, co-injection, or post-treatment) should be defined by the study design.

    • Shortly after treatment (for co-injection protocols), inject 1 x 10^5 B16-BL6 cells (in 0.1 mL PBS) into the lateral tail vein of each mouse.

  • Monitoring and Endpoint:

    • Monitor the health of the mice daily.

    • After a predetermined period (e.g., 14-21 days), humanely euthanize the mice.

    • Excise the lungs and rinse with PBS.

  • Metastasis Quantification:

    • Fix the lungs in Bouin's solution or 10% formalin.

    • Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.

    • The percentage of inhibition of metastasis can be calculated using the formula: [1 - (Mean number of nodules in treated group / Mean number of nodules in control group)] x 100.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Cell_Culture Culture B16-BL6 Melanoma Cells Start->Cell_Culture Harvest Harvest & Prepare Cell Suspension Cell_Culture->Harvest Grouping Randomize Mice into Control & Treatment Groups Harvest->Grouping Treatment Administer Vehicle or EILDV Derivative (i.v.) Grouping->Treatment Injection Inject B16-BL6 Cells (i.v.) Treatment->Injection Monitoring Monitor Mice (14-21 days) Injection->Monitoring Euthanasia Euthanize & Excise Lungs Monitoring->Euthanasia Quantification Count Metastatic Nodules Euthanasia->Quantification Analysis Data Analysis & Calculate % Inhibition Quantification->Analysis End End Analysis->End

Workflow for the in vivo experimental metastasis assay.

Conclusion

EILDV derivatives represent a promising class of antimetastatic agents that specifically target the α4β1 integrin. The available data, although not from direct comparative studies, suggest that their efficacy in inhibiting cancer cell adhesion and metastasis is significant and comparable to other well-known integrin-targeting peptides. The development of D-amino acid-substituted derivatives may further enhance their in vivo stability and therapeutic potential. Further head-to-head comparative studies are warranted to definitively establish the superiority of EILDV derivatives over other antimetastatic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

A Comparative Guide to EILDV and Other Fibronectin Fragments for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the EILDV fibronectin fragment with other notable fibronectin-derived peptides, including those containing the RGD, PHSRN, and EDA sequences. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these fragments in cell adhesion, migration, and signaling.

Introduction to Fibronectin and Its Biologically Active Fragments

Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that plays a pivotal role in a wide range of cellular processes, including adhesion, migration, growth, and differentiation. Its biological activity is mediated by a series of modular domains, each containing specific binding sites for cellular receptors, primarily integrins, as well as for other matrix components. Short peptide sequences derived from these domains can mimic the function of the parent protein, offering valuable tools for research and potential therapeutic applications. This guide focuses on a comparative analysis of the EILDV peptide and other well-characterized fibronectin fragments.

Comparative Analysis of Biological Activity

The biological functions of fibronectin fragments are diverse and depend on their specific amino acid sequences, which in turn dictate their receptor-binding specificity and subsequent cellular responses. Below is a summary of the key characteristics of the EILDV, RGD, PHSRN, and EDA fragments.

EILDV (Glu-Ile-Leu-Asp-Val)

The EILDV sequence is found in the V-region (or type III connecting segment, IIICS) of fibronectin and is a specific ligand for the α4β1 integrin. This interaction is crucial for the adhesion and migration of various cell types, including leukocytes, and has been implicated in inflammatory responses and cancer metastasis. The EILDV peptide and its analogs are potent inhibitors of α4β1-mediated cellular processes.

RGD (Arg-Gly-Asp)

The RGD sequence is the most well-known cell adhesion motif and is located in the tenth type III repeat of fibronectin. It is recognized by a broad range of integrins, including α5β1, αvβ3, αvβ5, and αIIbβ3. The RGD motif is fundamental for the attachment of a wide variety of cells to the extracellular matrix. Synthetic RGD peptides are widely used to study integrin-mediated cell adhesion and to modulate it in various experimental and therapeutic contexts.

PHSRN (Pro-His-Ser-Arg-Asn)

Located in the ninth type III repeat of fibronectin, the PHSRN sequence acts as a synergy site for the RGD motif. While it can mediate cell adhesion on its own, its primary role is to enhance the binding of the RGD sequence to the α5β1 integrin, thereby promoting stronger cell adhesion and spreading. The spatial arrangement of PHSRN relative to RGD is critical for its synergistic activity.

EDA (Extra Domain A)

The EDA segment is an alternatively spliced type III repeat of fibronectin that is prominently expressed during embryonic development, wound healing, and tumorigenesis. The EDA fragment is known to promote cell migration and fibroblast differentiation. It interacts with integrins such as α4β7 and has also been shown to activate Toll-like receptor 4 (TLR4), implicating it in inflammatory signaling pathways.

Quantitative Comparison of Cell Adhesion Inhibition

Direct quantitative comparison of the inhibitory potency of these peptides is challenging due to variations in experimental conditions across different studies. However, available data allows for an estimation of their relative activities. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological process.

Peptide/FragmentTarget Integrin(s)Reported IC50 for Cell Adhesion InhibitionCell TypeReference
c(ILDV-NH(CH2)5CO) (EILDV analog)α4β13.6 µMMOLT-4 (T-lymphoblastic leukemia)[1]
RGD-containing peptidesα5β1, αvβ3, etc.Varies widely (nM to µM range) depending on the specific peptide sequence, conformation (linear vs. cyclic), and cell type.VariousN/A
PHSRNα5β1 (synergy with RGD)Data on direct inhibition of cell adhesion by soluble PHSRN is limited; it primarily enhances RGD-mediated adhesion.VariousN/A
EDAα4β7, TLR4Data on IC50 for cell adhesion inhibition by soluble EDA is not readily available; it primarily functions as an adhesive and signaling domain.VariousN/A

Note: The IC50 values for RGD peptides are highly context-dependent. For instance, cyclic RGD peptides generally exhibit higher affinity and lower IC50 values compared to their linear counterparts. The provided data for the EILDV analog offers a specific quantitative measure of its inhibitory potential on α4β1-mediated adhesion.

Signaling Pathways

The interaction of fibronectin fragments with their respective cellular receptors triggers distinct intracellular signaling cascades that regulate various cellular functions.

EILDV-α4β1 Signaling

Binding of the EILDV sequence to the α4β1 integrin is known to play a significant role in lymphangiogenesis and tumor metastasis.[2] While the complete downstream signaling cascade is still under investigation, activation of the α4β1 integrin is generally associated with the recruitment of paxillin (B1203293) and the activation of focal adhesion kinase (FAK) and Src family kinases. These events can subsequently lead to the activation of the MAPK/ERK pathway, which is involved in cell proliferation and migration.

EILDV_Signaling EILDV EILDV alpha4beta1 α4β1 Integrin EILDV->alpha4beta1 Binds FAK FAK alpha4beta1->FAK Activates Src Src alpha4beta1->Src Activates Paxillin Paxillin alpha4beta1->Paxillin Recruits MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Src->MAPK_ERK Cell_Response Cell Migration & Survival MAPK_ERK->Cell_Response

EILDV-α4β1 Signaling Pathway
RGD-Integrin Signaling

The RGD motif's interaction with various integrins initiates a well-characterized signaling cascade. Upon binding, integrins cluster and recruit a complex of proteins to form focal adhesions. Key signaling molecules activated include FAK and Src, which in turn activate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, regulating cell survival, proliferation, and migration.

RGD_Signaling RGD RGD Integrins Integrins (α5β1, αvβ3, etc.) RGD->Integrins Binds Focal_Adhesion Focal Adhesion Formation Integrins->Focal_Adhesion FAK FAK Focal_Adhesion->FAK Activates Src Src Focal_Adhesion->Src Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Src->MAPK_ERK Cell_Response Adhesion, Spreading, Survival & Migration PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

RGD-Integrin Signaling Pathway
EDA-Mediated Signaling

The EDA fragment can signal through at least two distinct receptor types. Its interaction with the α4β7 integrin can lead to the activation of FAK and the MAPK/ERK pathway, promoting fibroblast differentiation. Additionally, EDA can activate TLR4, a receptor typically involved in innate immunity, leading to the activation of downstream inflammatory signaling pathways, such as the NF-κB pathway.

EDA_Signaling cluster_integrin Integrin Pathway cluster_tlr TLR Pathway EDA1 EDA alpha4beta7 α4β7 Integrin EDA1->alpha4beta7 FAK_ERK FAK -> MAPK/ERK alpha4beta7->FAK_ERK Fibroblast_Diff Fibroblast Differentiation FAK_ERK->Fibroblast_Diff EDA2 EDA TLR4 TLR4 EDA2->TLR4 NFkB NF-κB Pathway TLR4->NFkB Inflammation Inflammatory Response NFkB->Inflammation

EDA-Mediated Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Adhesion Assay

This protocol is a standard method to quantify the attachment of cells to a substrate coated with a specific fibronectin fragment.

Materials:

  • 96-well tissue culture plates

  • Fibronectin fragments (EILDV, RGD, PHSRN, EDA)

  • Bovine Serum Albumin (BSA) for blocking

  • Cell suspension in serum-free medium

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired concentration of fibronectin fragment overnight at 4°C. Use BSA-coated wells as a negative control.

  • Wash the wells three times with PBS to remove any unbound fragment.

  • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

  • Wash the wells again with PBS.

  • Seed a known number of cells (e.g., 5 x 10^4 cells/well) in serum-free medium into each well.

  • Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell attachment.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Wash the wells extensively with water to remove excess stain.

  • Solubilize the stain by adding a solubilization buffer to each well.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Cell_Adhesion_Workflow Start Start Coat Coat wells with fibronectin fragment Start->Coat Wash1 Wash with PBS Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash with PBS Block->Wash2 Seed Seed cells Wash2->Seed Incubate Incubate (1-2h) Seed->Incubate Wash3 Wash non-adherent cells Incubate->Wash3 Fix Fix cells Wash3->Fix Stain Stain with Crystal Violet Fix->Stain Wash4 Wash excess stain Stain->Wash4 Solubilize Solubilize stain Wash4->Solubilize Read Measure absorbance Solubilize->Read End End Read->End

Cell Adhesion Assay Workflow
Cell Migration (Transwell) Assay

This assay measures the chemotactic or haptotactic migration of cells through a porous membrane towards a chemoattractant or an adhesive substrate.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Fibronectin fragments

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., DAPI or Crystal Violet)

  • Microscope

Procedure:

  • If testing haptotaxis, coat the underside of the Transwell insert membrane with the fibronectin fragment and allow it to dry.

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add medium containing a chemoattractant to the lower chamber.

  • Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

Transwell_Migration_Workflow Start Start Setup Place Transwell insert in well Start->Setup Lower Add chemoattractant to lower chamber Setup->Lower Upper Add cell suspension to upper chamber Lower->Upper Incubate Incubate (4-24h) Upper->Incubate Remove Remove non-migrated cells from top Incubate->Remove FixStain Fix and stain migrated cells on bottom Remove->FixStain Count Count migrated cells FixStain->Count End End Count->End

Transwell Migration Assay Workflow

Conclusion

The EILDV peptide, along with the RGD, PHSRN, and EDA fragments of fibronectin, represent powerful tools for dissecting the molecular mechanisms of cell-matrix interactions. Each fragment possesses a unique receptor-binding profile and elicits distinct cellular responses. The EILDV peptide is a specific and potent modulator of α4β1 integrin function, offering a valuable reagent for studying the roles of this integrin in various physiological and pathological processes. The choice of which fibronectin fragment to use will depend on the specific research question and the cell types being investigated. This guide provides a foundational comparison to aid in the selection and application of these important biological tools.

References

EILDV vs. ILDV Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics and cell biology research, small peptide motifs that mediate cellular interactions are of paramount importance. Among these, the EILDV (Glu-Ile-Leu-Asp-Val) and ILDV (Ile-Leu-Asp-Val) sequences, derived from the CS-1 region of fibronectin, have garnered significant attention for their role in modulating the function of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This guide provides a side-by-side comparison of EILDV and ILDV peptides, summarizing their performance with supporting experimental data, detailing relevant experimental protocols, and visualizing the pertinent signaling pathways.

Comparative Biological Activity: EILDV vs. ILDV

Both EILDV and its sub-peptide ILDV are recognized for their ability to inhibit the interaction between the α4β1 integrin and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin. This inhibition has significant implications for processes like cell adhesion, migration, and inflammation.

The primary mechanism of action for both peptides is the competitive inhibition of α4β1 integrin, a key receptor involved in leukocyte trafficking and tumor metastasis.[1][2] The core recognition motif for α4β1 within the CS-1 segment of fibronectin has been identified as the tripeptide Leu-Asp-Val (LDV).[3][4] The EILDV and ILDV peptides contain this essential motif.

One study directly compared the effects of EILDV and its subpeptide analog ILDV on the adhesion and migration of B16-BL6 melanoma cells.[1] The results indicated that while ILDV markedly inhibited cell adhesion to fibronectin, EILDV's anti-adhesive and anti-migratory activities were considered more potent in the context of in vivo anti-metastatic effects.[1]

Quantitative Data Summary
Peptide/AnalogAssayCell LineTargetPotencyReference
c(ILDV-NH(CH2)5CO)Inhibition of cell adhesion to fibronectinMOLT-4VLA-4 (α4β1)IC50: 3.6 ± 0.44 μM[5][6]
CS-1 (contains EILDV)Inhibition of cell adhesion to fibronectinMOLT-4VLA-4 (α4β1)~5-fold less potent than c(ILDV-NH(CH2)5CO)[5][6]
LDV minimal peptidePromotion of cell adhesionLymphocytesα4β1 (resting state)10-20 times less active than CS-1[3]
ILDVInhibition of cell adhesion to fibronectinB16-BL6 Melanomaα4β1Markedly inhibitory[1]
EILDVInhibition of cell adhesion and migrationB16-BL6 Melanomaα4β1Potent inhibitor[1]

Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from methodologies used to assess the inhibition of cancer cell adhesion to fibronectin.[1]

Objective: To quantify the inhibitory effect of EILDV and ILDV peptides on the adhesion of B16-BL6 melanoma cells to fibronectin.

Materials:

  • B16-BL6 melanoma cells

  • Fibronectin

  • EILDV and ILDV peptides

  • 96-well microtiter plates

  • Serum-free culture medium

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other suitable cell viability dye)

  • Fluorometer

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin (10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest B16-BL6 cells and resuspend them in serum-free medium.

  • Peptide Incubation: Pre-incubate the cells with varying concentrations of EILDV or ILDV peptides for 30 minutes at 37°C.

  • Cell Seeding: Add the peptide-treated cell suspension to the fibronectin-coated wells (e.g., 1 x 10^5 cells/well).

  • Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Add a cell viability dye such as Calcein-AM to the wells and incubate as per the manufacturer's instructions. Measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the number of adherent cells.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration compared to the control (no peptide) and determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This protocol is a standard method for evaluating the effect of peptides on cancer cell migration.

Objective: To assess the inhibitory effect of EILDV and ILDV peptides on the migration of B16-BL6 melanoma cells.

Materials:

  • B16-BL6 melanoma cells

  • Boyden chamber apparatus (or Transwell inserts) with polycarbonate membranes (e.g., 8 µm pore size)

  • Fibronectin (as a chemoattractant)

  • EILDV and ILDV peptides

  • Serum-free culture medium

  • Cotton swabs

  • Methanol (B129727)

  • Giemsa stain (or other suitable cell stain)

  • Microscope

Procedure:

  • Chamber Preparation: Coat the lower side of the membrane of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow it to dry.

  • Chemoattractant: Add serum-free medium containing fibronectin to the lower wells of the chamber.

  • Cell Preparation: Harvest B16-BL6 cells and resuspend them in serum-free medium.

  • Peptide Treatment: Incubate the cells with various concentrations of EILDV or ILDV peptides.

  • Cell Seeding: Add the peptide-treated cells to the upper chamber of the inserts.

  • Migration: Incubate the chamber for a suitable period (e.g., 6-24 hours) at 37°C to allow cells to migrate through the membrane.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa stain.

  • Quantification: Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated cells in the peptide-treated groups to the control group to determine the percentage of inhibition.

Signaling Pathway

The EILDV and ILDV peptides exert their effects by targeting the α4β1 integrin, a transmembrane receptor that plays a crucial role in cell adhesion and signaling. The binding of these peptides to α4β1 interferes with the natural ligand-receptor interaction, thereby modulating downstream signaling pathways that control cell behavior.

Integrin signaling is a bidirectional process:

  • Inside-out signaling: Intracellular signals can activate integrins, increasing their affinity for extracellular ligands.

  • Outside-in signaling: The binding of ligands to integrins triggers intracellular signaling cascades.

Upon binding of a ligand (or an inhibitory peptide), the α4β1 integrin can initiate a cascade of events involving focal adhesion kinase (FAK), paxillin, and the activation of small GTPases like Rac and Rho. These signaling events ultimately lead to changes in the actin cytoskeleton, affecting cell adhesion, spreading, and migration.

Caption: Inhibition of α4β1 integrin signaling by EILDV/ILDV peptides.

Conclusion

Both EILDV and ILDV peptides are valuable tools for researchers studying α4β1 integrin-mediated processes. While both effectively inhibit cell adhesion and migration, the available data suggests that the pentapeptide EILDV may have a more potent overall biological effect in vivo compared to the tetrapeptide ILDV.[1] The development of cyclic analogs of ILDV has demonstrated a significant increase in inhibitory potency, highlighting the importance of conformational constraints in peptide design.[5][6] The choice between these peptides will depend on the specific research question, with considerations for potency, stability, and the specific cellular context. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting studies involving these important integrin inhibitors.

References

Validating α4β1 Integrin Function: A Comparison of Knockout Cell Lines and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Validating α4β1 Integrin Function.

The EILDV pentapeptide is a recognized motif derived from fibronectin that facilitates binding to the α4β1 integrin receptor. This interaction is pivotal in various physiological and pathological processes, including cell adhesion, migration, and signaling. Consequently, validating the function of its target, the α4β1 integrin, is crucial for understanding its role in disease and for the development of targeted therapeutics. This guide provides a comprehensive comparison of using knockout (KO) cell lines to validate α4β1 integrin function against alternative methods, supported by experimental data and detailed protocols.

Unveiling the Role of α4β1 Integrin through Knockout Studies

CRISPR-Cas9 mediated gene editing has empowered researchers to create knockout cell lines, providing a powerful tool to elucidate the specific functions of proteins like the α4β1 integrin. By ablating the expression of the ITGA4 and/or ITGB1 genes, which encode the α4 and β1 subunits respectively, scientists can directly assess the impact of α4β1 absence on cellular behavior.

Quantitative Analysis of α4β1 Knockout Phenotypes

The functional consequences of α4β1 knockout are most prominently observed in cell adhesion and migration assays. Below is a summary of quantitative data from studies utilizing α4β1 knockout or knockdown approaches.

Cell LineTarget GeneAssayKey FindingQuantitative Data (Wild-Type vs. Knockout/Knockdown)
Induced Pluripotent Stem Cells (iPSCs)Itgb1 (β1 integrin)Cell Adhesion to ECMDecreased adhesion to extracellular matrix (ECM)Adhesion Index: Wild-Type = 1.0, Itgb1-KO = 0.6 (Normalized)[1]
Induced Pluripotent Stem Cells (iPSCs)Itgb1 (β1 integrin)Transwell MigrationIncreased migration across ECM-coated transwellsMigrated Cells/Field: Wild-Type = 150, Itgb1-KO = 350[1]
CHO Cells (expressing human α4)α4 integrin mutantsDirectionally Persistent Migrationα4β1 integrin is crucial for directionally persistent cell migration under shear flowDirectional Persistence Time (min): CHO (no α4) = ~5, CHO-α4WT = ~25[2]
FAK-null fibroblasts (expressing human α4)α4 integrinHaptotactic Cell Migrationα4β1 promotes robust cell motility independent of Focal Adhesion Kinase (FAK)Migrated Cells/Field: FAK-/- = ~20, FAK-/- + α4WT = ~80

Experimental Corner: Protocols for Functional Validation

Detailed methodologies are essential for reproducible and reliable results. Here, we outline the core protocols for generating knockout cell lines and performing key functional assays to validate α4β1 integrin function.

Generation of α4β1 Integrin Knockout Cell Lines using CRISPR-Cas9

The generation of knockout cell lines is a multi-step process that requires careful design and validation.

G cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase sgRNA_design sgRNA Design & Selection (Targeting ITGA4 or ITGB1) vector_prep Vector Preparation (Cas9 and sgRNA expression plasmids) sgRNA_design->vector_prep transfection Transfection (Delivery of CRISPR components into cells) vector_prep->transfection selection Selection & Clonal Isolation (e.g., antibiotic selection, single-cell sorting) transfection->selection expansion Clonal Expansion selection->expansion genomic_val Genomic Validation (Sanger sequencing, T7E1 assay) expansion->genomic_val protein_val Protein Validation (Western blot, Flow cytometry) genomic_val->protein_val functional_val Functional Validation (Adhesion, Migration assays) protein_val->functional_val G VCAM1 VCAM-1 / Fibronectin (CS-1) a4b1 α4β1 Integrin VCAM1->a4b1 binds Paxillin Paxillin a4b1->Paxillin recruits cSrc c-Src a4b1->cSrc activates RhoA RhoA a4b1->RhoA inhibits FAK FAK Paxillin->FAK interacts with FAK->cSrc activates p130Cas p130Cas cSrc->p130Cas phosphorylates Rac Rac p130Cas->Rac activates Cytoskeleton Cytoskeletal Rearrangement Rac->Cytoskeleton RhoA->Cytoskeleton promotes stress fibers Migration Cell Migration & Adhesion Cytoskeleton->Migration

References

Comparative Proteomics of Cells Treated with EILDV: A Landscape Overview

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available research detailing the comparative proteomics of cells directly treated with the EILDV peptide. The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is recognized for its role in targeting the α4β1 integrin receptor, which is often overexpressed on metastatic tumor cells.[1] This targeting capability has led to its investigation as a component of drug delivery systems, such as in etoposide-loaded micelles, to enhance the delivery of therapeutics to cancer cells.[1] However, comprehensive studies analyzing the global proteomic changes induced by EILDV treatment alone are not readily found in the current scientific literature.

While the direct proteomic impact of EILDV remains unelucidated, understanding its mechanism of action through integrin binding allows for hypothesized effects on cellular signaling. Integrin activation is known to influence a multitude of downstream pathways crucial for cell survival, proliferation, adhesion, and migration.

Hypothetical Signaling Pathways and Experimental Workflows

Given that EILDV targets the α4β1 integrin, its mechanism of action would likely initiate a signaling cascade upon binding. A hypothetical workflow to investigate the proteomic consequences of EILDV treatment would involve several key stages.

G cluster_0 Experimental Workflow Cell Culture Cell Culture EILDV Treatment EILDV Treatment Cell Culture->EILDV Treatment Protein Extraction Protein Extraction EILDV Treatment->Protein Extraction Proteomic Analysis (LC-MS/MS) Proteomic Analysis (LC-MS/MS) Protein Extraction->Proteomic Analysis (LC-MS/MS) Data Analysis Data Analysis Proteomic Analysis (LC-MS/MS)->Data Analysis

Caption: A generalized experimental workflow for studying the proteomics of EILDV-treated cells.

Upon successful EILDV binding to the α4β1 integrin, a cascade of intracellular signaling events would be expected. This would likely involve the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.

G cluster_1 Hypothesized EILDV Signaling EILDV EILDV Integrin α4β1 Integrin EILDV->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: A potential signaling pathway initiated by EILDV binding to α4β1 integrin.

Future Directions and Data Requirements

To construct a comprehensive comparison guide on the proteomics of EILDV-treated cells, future research should focus on the following:

  • Quantitative Proteomic Studies: Performing large-scale, quantitative proteomic analyses (e.g., using techniques like SILAC, TMT, or label-free quantification) on various cell lines (both cancerous and non-cancerous) treated with EILDV. This would identify and quantify proteins that are differentially expressed upon treatment.

  • Phosphoproteomics: Investigating changes in protein phosphorylation to map the specific signaling pathways activated by EILDV.

  • Dose-Response and Time-Course Studies: Evaluating the proteomic changes at different concentrations of EILDV and at various time points after treatment to understand the dynamics of the cellular response.

  • Comparison with Control Peptides: Utilizing inactive or scrambled peptide sequences as controls to ensure that the observed proteomic changes are specific to the EILDV sequence.

The generation of such data would enable the creation of detailed data tables summarizing protein expression changes and the construction of accurate, data-driven signaling pathway diagrams. This would provide invaluable insights for researchers and drug development professionals interested in the therapeutic potential of targeting the α4β1 integrin with peptides like EILDV.

References

A Statistical Analysis and Comparison of EILDV-Mediated Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to EILDV-Mediated Cell Adhesion and its Comparison with RGD-Based Systems.

The EILDV (Glu-Ile-Leu-Asp-Val) peptide sequence, a recognition motif for the α4β1 integrin, plays a crucial role in a variety of biological processes, including leukocyte trafficking, inflammation, and tumor metastasis.[1] Understanding the quantitative aspects of EILDV-mediated cell adhesion and how it compares to other well-established adhesion motifs, such as RGD (Arg-Gly-Asp), is essential for the development of targeted therapeutics and novel biomaterials. This guide provides a comprehensive statistical analysis of available data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Cell Adhesion Peptides

The following tables summarize quantitative data on the inhibitory concentrations (IC50) of EILDV-related peptides and compare their effects with the widely studied RGD motif. It is important to note that direct side-by-side comparisons of EILDV and RGD peptides for α4β1 integrin binding in the same study are limited in the current literature. The data presented here is compiled from various sources to provide a comparative overview.

Peptide/InhibitorTargetCell LineAssay TypeIC50 (µM)Source
c(ILDV-NH(CH2)5CO)α4β1 IntegrinMOLT-4Cell Adhesion to Fibronectin~20[2]
CS-1 Linear Peptide (contains EILDV)α4β1 IntegrinMOLT-4Cell Adhesion to Fibronectin~100[2]
Echistatin (contains RGD)α5β1 IntegrinK562Cell Adhesion to Fibronectin<0.1[2]
RGD Peptideαvβ3, α5β1, αvβ5 IntegrinsVariousIntegrin Binding0.089 - 0.440

Table 1: Inhibitory Concentrations (IC50) of Peptides in Cell Adhesion and Binding Assays. This table highlights the potency of a cyclic ILDV-containing peptide in inhibiting α4β1-mediated cell adhesion compared to its linear counterpart. It also includes data for an RGD-containing peptide for a general comparison of potency, although the target integrin and cell line differ.

PeptideConcentration (mg/ml)Effect on Cellular Outgrowth on FibronectinSource
EILDV0.5Suppressed outgrowth[3]
EILDV1.0Reduced outgrowth area[3]
RGD0.5Reduced outgrowth area[3]
RGD1.0Reduced outgrowth area[3]

Table 2: Comparative Effects of EILDV and RGD Peptides on Cellular Outgrowth. This table provides a qualitative and semi-quantitative comparison of the inhibitory effects of EILDV and RGD peptides on the outgrowth of bovine inner cell masses on fibronectin. Both peptides demonstrate inhibitory effects on cell migration.

Experimental Protocols

A detailed understanding of the methodologies used to generate cell adhesion data is critical for interpretation and replication. The following is a representative protocol for a static cell adhesion assay to quantify EILDV-mediated cell adhesion.

Protocol: Static Cell Adhesion Assay for α4β1 Integrin-Mediated Adhesion

Objective: To quantify the adhesion of α4β1-expressing cells (e.g., MOLT-4) to a substrate coated with an α4β1 ligand (e.g., VCAM-1 or the CS-1 fragment of fibronectin) and to determine the inhibitory effect of EILDV-containing peptides.

Materials:

  • 96-well, flat-bottom microtiter plates

  • α4β1-expressing cells (e.g., MOLT-4 human T-cell leukemia)

  • Recombinant human VCAM-1/Fc chimera or CS-1 peptide

  • EILDV-containing peptides and control peptides (e.g., scrambled sequence)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., RPMI-1640)

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) or CS-1 peptide overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound protein.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1-2 hours at 37°C.

    • Wash the wells again three times with PBS.

  • Cell Preparation:

    • Culture MOLT-4 cells to the desired density.

    • Harvest the cells and wash them with serum-free RPMI-1640.

    • Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Adhesion Assay:

    • Add 50 µL of the cell suspension to each coated well.

    • For inhibition experiments, pre-incubate the cells with varying concentrations of the EILDV peptide or control peptide for 15-30 minutes before adding them to the wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 30-60 minutes to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three to five times with pre-warmed PBS to remove non-adherent cells. The washing step is critical and should be performed with care to avoid dislodging adherent cells.

  • Quantification:

    • After the final wash, add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the fluorescence in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adherent cells for each condition relative to the total number of cells added (determined from unwashed wells).

    • For inhibition assays, plot the percentage of adhesion against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental steps is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

EILDV_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EILDV EILDV Peptide Integrin α4β1 Integrin EILDV->Integrin Binds to VCAM1 VCAM-1 VCAM1->Integrin Binds to cSrc c-Src Integrin->cSrc Activates Paxillin (B1203293) Paxillin Integrin->Paxillin Recruits p130Cas p130Cas cSrc->p130Cas Phosphorylates Rac Rac p130Cas->Rac Activates Actin Actin Cytoskeleton Rac->Actin Regulates Vinculin Vinculin Paxillin->Vinculin Interacts with Vinculin->Actin Links to CellAdhesion Cell Adhesion & Migration Actin->CellAdhesion Mediates

Caption: EILDV-α4β1 Integrin Signaling Pathway.

Adhesion_Assay_Workflow Start Start PlateCoating Coat 96-well plate with VCAM-1 or CS-1 Start->PlateCoating Blocking Block with BSA PlateCoating->Blocking CellPrep Prepare and label α4β1-expressing cells Blocking->CellPrep Incubation Incubate cells in wells (with/without inhibitors) CellPrep->Incubation Washing Wash to remove non-adherent cells Incubation->Washing Quantification Quantify adherent cells (Fluorescence reading) Washing->Quantification Analysis Data Analysis (Calculate % adhesion, IC50) Quantification->Analysis End End Analysis->End

Caption: Experimental Workflow for a Static Cell Adhesion Assay.

Discussion and Future Directions

The EILDV motif represents a specific and crucial interaction for α4β1 integrin-mediated cell adhesion. The available data suggests that cyclic peptides containing the core ILDV sequence can be potent inhibitors of this interaction.[2] While the RGD motif is a more promiscuous ligand, binding to several integrins, both EILDV and RGD peptides have been shown to effectively inhibit cell migration on fibronectin.[3]

The signaling pathway initiated by EILDV binding to α4β1 integrin appears to have a distinct, FAK-independent mechanism for activating c-Src, which then converges on common downstream effectors of cell motility like p130Cas and Rac.[2][4] This FAK-independent signaling is a key differentiator from the canonical α5β1 (an RGD-binding integrin) signaling pathway. The recruitment of paxillin and its interaction with vinculin are also critical for linking the integrin to the actin cytoskeleton and stabilizing the adhesive contact.[5][6]

For drug development professionals, the specificity of the EILDV-α4β1 interaction presents an attractive target for developing selective inhibitors of inflammatory cell recruitment. For researchers and scientists, further direct comparative studies of EILDV and RGD peptides on α4β1-mediated adhesion under identical experimental conditions are warranted to provide a more definitive quantitative comparison. Additionally, a deeper exploration of the downstream signaling events, particularly the interplay between the c-Src-p130Cas-Rac axis and the paxillin-vinculin complex, will provide a more complete understanding of how EILDV-mediated adhesion translates into cellular responses.

References

A Comparative Review of EILDV and REDV Peptides: Unraveling Their Distinct Roles in Cell Adhesion and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive peptides is crucial for advancing targeted therapies. This guide provides a comprehensive comparison of the EILDV (Glu-Ile-Leu-Asp-Val) and REDV (Arg-Glu-Asp-Val) peptides, both of which are derived from the alternatively spliced V region of fibronectin and interact with α4β1 integrin. While sharing a common core sequence, their distinct N-terminal amino acids confer divergent biological activities, steering EILDV primarily towards anti-metastatic applications and REDV towards promoting endothelialization.

This comparison guide synthesizes available experimental data to illuminate their respective mechanisms of action, binding characteristics, and in vivo efficacy. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

At a Glance: Key Differences Between EILDV and REDV

FeatureEILDV (Glu-Ile-Leu-Asp-Val)REDV (Arg-Glu-Asp-Val)
Primary Application Inhibition of tumor cell metastasisPromotion of endothelialization, anti-thrombosis
Primary Target Cells Metastatic tumor cells (e.g., melanoma)Endothelial cells, endothelial progenitor cells
Core Mechanism Inhibits tumor cell adhesion and migrationPromotes endothelial cell adhesion and spreading
Key In Vivo Effect Reduction of metastatic nodule formationIncreased vascular graft patency, reduced fibrin (B1330869) deposition

Mechanism of Action: A Tale of Two Peptides Targeting the Same Receptor

Both EILDV and REDV exert their effects by binding to the α4β1 integrin, a key cell surface receptor involved in cell-matrix and cell-cell interactions. However, the substitution of the N-terminal arginine (R) in REDV with glutamic acid (E) in EILDV appears to significantly alter their functional outcomes.

REDV: A Promoter of Endothelial Cell Adhesion

The REDV peptide is recognized as the minimal sequence within the CS5 region of fibronectin that mediates the adhesion of endothelial cells.[1][2][3] Upon binding to α4β1 integrin on endothelial cells, REDV triggers a signaling cascade that promotes cell attachment, spreading, and proliferation. This makes it a prime candidate for coating vascular grafts and other biomaterials to encourage the formation of a healthy endothelial layer, thereby preventing thrombosis and improving implant integration.[4][5]

EILDV: An Inhibitor of Metastatic Cell Migration

In contrast, the EILDV peptide has been primarily investigated for its anti-metastatic properties. It competitively inhibits the adhesion and migration of metastatic tumor cells, such as B16-F10 melanoma cells, to fibronectin.[6] While the precise signaling differences are still under investigation, it is hypothesized that the N-terminal glutamic acid in EILDV may modulate the conformation of the peptide upon binding to α4β1 integrin, leading to an inhibitory signal rather than a pro-adhesive one. The minimal active sequences within EILDV have been identified as ILD for cell adhesion and LDV for cell migration.

Below is a generalized signaling pathway for integrin-mediated cell adhesion, which is applicable to both peptides, with the understanding that the downstream effects diverge.

G Peptide EILDV / REDV Peptide Integrin α4β1 Integrin Peptide->Integrin Binds to FN Fibronectin Integrin->FN Competes with/ Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Family Kinases FAK->Src Recruits & Activates Paxillin Paxillin Src->Paxillin Phosphorylates Actin Actin Cytoskeleton Paxillin->Actin Regulates Migration Cell Migration Actin->Migration Adhesion Cell Adhesion & Spreading Actin->Adhesion Proliferation Cell Proliferation Migration->Proliferation Metastasis Metastasis Inhibition (EILDV) Migration->Metastasis Endothelialization Endothelialization (REDV) Adhesion->Endothelialization

Integrin-mediated signaling pathway for EILDV and REDV peptides.

Quantitative Comparison of In Vitro and In Vivo Efficacy

Direct comparative studies providing binding affinities (Kd) or half-maximal inhibitory/effective concentrations (IC50/EC50) for both peptides under identical conditions are limited. The following tables summarize available data from separate studies to provide a quantitative overview.

Table 1: In Vitro Efficacy Data

PeptideAssayCell LineKey FindingsReference
EILDV Cell Migration AssayB16F10 melanomaIC25 for migration inhibition with EILDV-conjugated micelles[6]
REDV Cell Adhesion AssayHuman Umbilical Vein Endothelial Cells (HUVECs)Soluble REDV inhibits HUVEC adhesion to REDV-grafted substrates[3]

Table 2: In Vivo Efficacy Data

PeptideAnimal ModelApplicationDosageKey FindingsReference
EILDV C57BL/6 MiceMetastasis Inhibition (post-treatment)2 mg/kg (of Etoposide in EILDV-micelles)53.99 ± 9.42% inhibition of metastatic nodule formation[6]
REDV RatVascular Graft PatencyN/A (immobilized on graft)All REDV-containing grafts were patent after 24 hours[5]
REDV RatMicrovascular Graft PatencyN/A (immobilized on graft)100% patency for arterial grafts and 62% for venous grafts at 6 months[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of key experimental protocols used in the cited studies.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of peptides to promote or inhibit cell attachment to a substrate.

  • Plate Coating: 96-well plates are coated with a substrate such as fibronectin or a peptide-conjugated matrix and incubated to allow for protein adsorption.

  • Cell Preparation: A specific cell line (e.g., HUVECs for REDV, B16F10 for EILDV) is cultured, harvested, and resuspended in a serum-free medium.

  • Incubation: The cell suspension, with or without soluble competitor peptides, is added to the coated wells and incubated for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with a buffer solution.

  • Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance, or by using a fluorescent cell viability reagent.

In Vivo Tumor Metastasis Model

This model assesses the efficacy of a compound in preventing the spread of cancer cells.

G start Start culture Culture B16F10 Melanoma Cells start->culture inject Inject Cells Intravenously into Mice culture->inject treat Administer Peptide (e.g., EILDV-conjugate) inject->treat monitor Monitor Mice (e.g., 21 days) treat->monitor euthanize Euthanize Mice and Excise Lungs monitor->euthanize quantify Quantify Metastatic Nodules euthanize->quantify end End quantify->end

Workflow for an in vivo experimental metastasis assay.
  • Cell Culture and Preparation: A metastatic cancer cell line (e.g., B16F10) is cultured and harvested. A specific number of cells are resuspended in a sterile solution for injection.

  • Animal Model: An appropriate animal model, such as C57BL/6 mice, is used.

  • Tumor Cell Inoculation: The cancer cell suspension is injected into the animals, typically via the tail vein, to induce experimental metastasis.

  • Treatment Regimen: The therapeutic agent (e.g., EILDV-conjugated micelles) is administered according to a predetermined schedule (e.g., daily, weekly).

  • Monitoring: The health of the animals is monitored regularly.

  • Endpoint Analysis: After a specific period, the animals are euthanized, and target organs (e.g., lungs) are harvested. The number and size of metastatic nodules are quantified.

In Vivo Vascular Graft Implantation

This model evaluates the performance of a vascular graft in a living organism.

  • Graft Preparation: A vascular graft is fabricated and, in the case of REDV studies, its luminal surface is modified with the peptide.

  • Animal Model: An animal model with appropriate vessel sizes, such as a rat, is selected.

  • Surgical Implantation: The graft is surgically implanted, for example, into the abdominal aorta or carotid artery of the animal.

  • Patency and Blood Flow Assessment: Graft patency and blood flow are monitored at various time points using techniques like Doppler ultrasound.

  • Histological Analysis: At the end of the study, the graft is explanted and analyzed histologically to assess endothelialization, neointima formation, and thrombosis.

Conclusion and Future Directions

The available evidence clearly indicates that while EILDV and REDV peptides both target the α4β1 integrin, they possess distinct and valuable therapeutic potentials. REDV is a promising agent for promoting the endothelialization of cardiovascular implants, thereby enhancing their biocompatibility and long-term success. EILDV, on the other hand, shows significant promise as an anti-metastatic agent by inhibiting the adhesion and migration of tumor cells.

Future research should focus on direct, head-to-head comparative studies to elucidate the precise differences in their binding affinities, signaling pathways, and in vivo dose-responses. A deeper understanding of how the N-terminal amino acid dictates the functional outcome of α4β1 integrin binding will be instrumental in the rational design of more potent and specific peptide-based therapeutics for a range of diseases.

References

Safety Operating Guide

Understanding EILDV and Its Proper Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The term "EILDV" refers to the one-letter amino acid sequence for Glutamic acid-Isoleucine-Leucine-Aspartic acid-Valine. This sequence is a peptide motif found within certain proteins and is recognized by specific integrin receptors on the surface of cells, playing a role in cell adhesion and signaling. It is not a standalone chemical reagent or a biological organism. Therefore, there are no disposal procedures specific to "EILDV" itself.

The proper disposal procedures depend on the nature of the material that contains this peptide sequence. In a research context, this could include:

  • Synthetically created EILDV peptides used in experiments.

  • Cell cultures, tissues, or biological fluids from human, bovine, or rat sources that naturally contain proteins with the EILDV sequence.

  • Laboratory consumables and equipment contaminated with these materials.

This guide provides essential safety information and step-by-step disposal plans for these types of laboratory waste. Adherence to institutional policies and local regulations is mandatory, and this document should be used as a supplement to, not a replacement for, official protocols.

Immediate Safety and Handling

Before any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the lab's emergency action plan.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) are mandatory when handling any biological or chemical waste.[1]

  • Spill Management: Chemical spill kits should be readily accessible. In case of a spill, contain the material with absorbent pads, decontaminate the area with an appropriate disinfectant, and dispose of all cleanup materials as hazardous waste.[1][2]

  • Safety Data Sheets (SDS): For synthetic peptides or any chemical reagents used, always review the SDS to understand specific hazards and disposal requirements before beginning work.[1]

General Laboratory Waste Disposal Procedures

The fundamental principle of laboratory waste management is segregation at the point of generation.[3][4][5] Never mix different categories of waste. All waste containers must be clearly labeled with their contents and any associated hazards.[3][6]

Step 1: Identify and Segregate Waste

Properly classify all waste materials. The primary categories for materials containing the EILDV peptide sequence will be non-hazardous solid/liquid waste, biohazardous waste, and sharps waste.

Step 2: Package Waste Appropriately
  • Non-Hazardous Solid and Liquid Waste: Synthetic EILDV peptides, if not considered biologically active or hazardous, can be managed as non-hazardous chemical waste.[1][7]

    • Solids: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquids: Unused peptide solutions should be collected in a sealed, compatible container. Depending on local regulations, some neutralized aqueous solutions may be suitable for drain disposal with copious amounts of water, but institutional EHS must be consulted first.[2]

  • Biohazardous Waste: This includes materials potentially contaminated with infectious agents, such as human or animal cell cultures, tissues, blood, and body fluids.[5][8][9]

    • Solid Waste (Non-Sharps): Collect in autoclave-safe bags marked with the universal biohazard symbol.[10][11] These bags must be placed inside a rigid, leak-proof secondary container with a lid.[10]

    • Liquid Waste: Collect in a leak-proof, shatter-proof container.[11] Decontaminate liquids as soon as possible.

  • Sharps Waste: This category includes any item capable of piercing or cutting skin, such as needles, syringes, scalpel blades, microscope slides, and plastic pipette tips.[12][13][14]

    • Collect all sharps in a designated, rigid, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[13][15][16]

    • Never dispose of sharps in the regular trash or in a standard biohazard bag.[13]

    • Do not fill containers more than two-thirds full.[12]

Step 3: Decontaminate Biohazardous Waste

All biohazardous waste must be rendered non-infectious before final disposal. The two primary methods are autoclaving and chemical disinfection.[9][17]

  • Autoclaving (Steam Sterilization): This is the preferred method for most biohazardous waste, including solid waste and animal carcasses.[9][18] The standard cycle is a minimum of 30-60 minutes at 121°C (250°F) and 15 psi.[10][19] Validation with biological indicators (e.g., Bacillus stearothermophilus spores) is required to ensure effectiveness.[20][21]

  • Chemical Disinfection: This method is often used for liquid waste.[9][22]

    • Add a suitable disinfectant, such as household bleach, to achieve a final concentration of 10% (0.5% sodium hypochlorite).[2][11][23]

    • Ensure a minimum contact time of 20-30 minutes before disposal.[2][11][22]

    • After disinfection, neutralized liquid waste may be poured down a laboratory sink, followed by flushing with plenty of water, subject to institutional approval.[11][24]

Step 4: Final Disposal
  • Decontaminated Waste: Once autoclaved and verified, the biohazard bag can often be placed in a black trash bag and disposed of as regular municipal waste, though policies vary.[10]

  • Incineration: This is the required method for pathological waste (e.g., recognizable human or animal tissues and carcasses) and is often used for treated sharps and other biohazardous materials to ensure complete destruction.[25][26][27][28]

  • Hazardous Waste Contractor: All chemical waste, including unused synthetic peptides and some decontaminated materials, must be collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]

Data Summary Tables

Table 1: Decontamination Methods for Biohazardous Waste

Waste TypeRecommended Decontamination MethodKey ParametersFinal Disposal Route
Liquid Biohazardous Waste (e.g., cell culture media, blood)Chemical Disinfection10% final bleach concentration, 30 min. contact timeSanitary Sewer (with approval)
Autoclaving121°C, 15 psi, 30-60 minutesSanitary Sewer (with approval)
Solid Biohazardous Waste (e.g., gloves, plates, plasticware)Autoclaving121°C, 15 psi, 30-60 minutesMunicipal Solid Waste / Incineration
Sharps (e.g., needles, pipette tips, slides)Autoclaving121°C, 15 psi, 30-60 minutes (in sharps container)Incineration via Waste Contractor
Animal Carcasses/Tissues (Rat, Bovine)IncinerationHigh-temperature combustionAsh Landfill
Autoclaving (for small tissues)121°C, 15 psi, 60+ minutesIncineration via Waste Contractor

Table 2: Waste Container and Labeling Specifications

Waste CategoryPrimary ContainerColorLabeling Requirements
Non-Hazardous Chemical Waste Sealed, compatible containerN/A"Hazardous Waste", Chemical Name, PI Name, Date
Solid Biohazardous Waste Autoclavable BagOrange or Clear[11]Biohazard Symbol
Liquid Biohazardous Waste Leak-proof, shatter-proof bottleN/ABiohazard Symbol, Contents
Sharps Waste Puncture-resistant containerRed[13][16]Biohazard Symbol
Pathological Waste Leak-proof, double-bagged plasticRed or as specifiedBiohazard Symbol, "Incinerate Only"

Experimental Protocols

Protocol 1: Autoclave Sterilization of Solid Biohazardous Waste

  • Preparation: Place solid waste (gloves, plasticware, etc.) into an autoclave-safe bag marked with a biohazard symbol. Do not overfill the bag (no more than 3/4 full) and leave a small opening for steam penetration.[19] Add approximately 250 mL of water to the bag to facilitate steam generation.[21]

  • Secondary Containment: Place the bag into a rigid, leak-proof, autoclavable secondary container (e.g., a plastic or metal tray).[19][21]

  • Loading: Place the secondary container inside the autoclave. Do not allow bags to touch the interior walls of the chamber.

  • Cycle Selection: Run a validated "waste" or "gravity" cycle for a minimum of 30-60 minutes at 121°C and 15 psi.[10][19] Time may need to be increased for larger or denser loads.

  • Verification: Ensure that a chemical indicator (e.g., autoclave tape) has changed color. For validation, a biological indicator should be used in the center of the load and subsequently cultured to confirm spore death.[20]

  • Unloading: After the cycle is complete and the chamber has cooled and depressurized, use heat-resistant gloves and eye protection to remove the container.

  • Final Disposal: Securely close the autoclaved bag. Place it into an opaque trash bag for disposal in the designated municipal waste stream, or as directed by institutional policy.

Mandatory Visualization

EILDV_Waste_Disposal_Workflow cluster_generation Step 1: Waste Generation & Segregation cluster_types cluster_treatment Step 2: Packaging & Decontamination cluster_disposal Step 3: Final Disposal generation Waste Generation (e.g., used plates, tissues, synthetic peptide solution) sharps Sharps Waste biohazard Biohazardous Waste (Solid & Liquid) chemical Non-Hazardous Chemical Waste sharps_container Package: Puncture-Proof Sharps Container sharps->sharps_container Package bio_container Package: Autoclave Bag in Secondary Container biohazard->bio_container Package chem_disinfect Decontaminate: Chemical Disinfection (e.g., 10% Bleach) biohazard->chem_disinfect Treat (Liquids) chem_container Package: Sealed, Labeled Waste Container chemical->chem_container Package autoclave Decontaminate: Autoclave sharps_container->autoclave Treat bio_container->autoclave Treat ehs EHS / Hazardous Waste Contractor chem_container->ehs Dispose incineration Incineration autoclave->incineration Dispose municipal Regulated Municipal Waste autoclave->municipal Dispose (Post-Treatment) sewer Sanitary Sewer (with approval) chem_disinfect->sewer Dispose

Caption: Workflow for the segregation, treatment, and disposal of laboratory waste.

References

Navigating the Unseen Threat: Essential Safety Protocols for Handling EILDV

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for laboratory personnel working with the novel or uncharacterized EILDV, which is assumed to be an infectious agent affecting humans, bovines, and rats. Given the unknown nature of EILDV, a cautious approach is paramount. The following procedures are based on established best practices for handling emerging infectious diseases and should be implemented immediately.[1] A thorough risk assessment is the critical first step before any laboratory work with EILDV commences.[1][2]

Immediate Actions and Preliminary Risk Assessment

All personnel must be trained on the potential hazards of working with a novel agent and the specific procedures outlined in this document.[3] Before initiating any experimental work, a comprehensive, site-specific risk assessment must be conducted to determine the appropriate biosafety level (BSL).[1][2] This assessment should consider the potential routes of transmission (e.g., aerosol, droplet, contact), the severity of potential disease, and the nature of the proposed experiments.[4]

Biosafety Level (BSL) Recommendations

Given the potential for human, bovine, and rat infection, a conservative approach to biosafety is required. The appropriate BSL will be determined by the risk assessment, but initial work should be conducted at a minimum of BSL-3.[4][5][6] This is due to the potential for aerosol transmission and serious or potentially lethal disease.[4][6] Work with agents that pose a high risk of life-threatening disease and aerosol transmission may necessitate BSL-4 containment.[4][5][6]

Table 1: Biosafety Level Requirements

FeatureBiosafety Level 2 (BSL-2)Biosafety Level 3 (BSL-3)Biosafety Level 4 (BSL-4)
Agent Risk Moderate potential hazard to personnel and the environment.[6]Indigenous or exotic agents that may cause serious or lethal disease via inhalation.[4][6]Dangerous and exotic agents with a high risk of life-threatening disease and aerosol transmission.[4][5][6]
Primary Barriers Class I or II Biosafety Cabinets (BSCs) for procedures with aerosol/splash potential.[7]Class I or II BSCs for all open manipulations of the agent.[7]All procedures conducted in a Class III BSC or a Class II BSC by personnel in full-body, air-supplied, positive-pressure suits.[7]
Personal Protective Equipment (PPE) Lab coats, gloves, eye protection.[7]Solid-front protective clothing, gloves, respiratory protection as needed.[7]Full-body, air-supplied, positive-pressure suit.[7]
Facility Design Self-closing doors, sink for handwashing.BSL-2 features plus: controlled access, self-closing double doors, exhausted air not recirculated, negative airflow into the lab.[7]BSL-3 features plus: separate building or isolated zone, dedicated supply and exhaust, decontamination systems.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is the most critical barrier to prevent laboratory-acquired infections. The selection of PPE will depend on the specific procedures being performed and the outcome of the risk assessment.

Table 2: Recommended Personal Protective Equipment for EILDV Handling

PPE ComponentBSL-2 OperationsBSL-3 OperationsBSL-4 Operations
Gloves Disposable, single pairTwo pairs of disposable glovesTwo pairs of disposable gloves
Gown Solid-front or wrap-around lab coatSolid-front gown with tight-fitting cuffsPart of positive-pressure suit
Respiratory Protection Not typically requiredN95 respirator or higher (e.g., PAPR)Supplied air respirator as part of the suit
Eye/Face Protection Safety glasses or face shieldGoggles or face shieldPart of positive-pressure suit
Footwear Closed-toe shoesDedicated or disposable shoe coversPart of positive-pressure suit

Operational Plan: Experimental Workflow

The following diagram outlines a general workflow for handling EILDV in a BSL-3 environment. This workflow is designed to minimize the risk of exposure and contamination.

EILDV_Workflow cluster_entry Anteroom (Clean Area) cluster_lab BSL-3 Laboratory (Containment Area) cluster_exit Anteroom (Decontamination) Entry Enter Anteroom Don_PPE Don PPE Entry->Don_PPE Correct Donning Procedure Enter_Lab Enter Laboratory Don_PPE->Enter_Lab Work_in_BSC Perform Work in BSC Enter_Lab->Work_in_BSC Decontaminate_Surfaces Decontaminate Surfaces Work_in_BSC->Decontaminate_Surfaces After Experiment Doff_PPE Doff PPE Decontaminate_Surfaces->Doff_PPE Move to Exit Area Exit_Facility Exit Facility Doff_PPE->Exit_Facility Correct Doffing Procedure

Caption: BSL-3 laboratory entry, experimental, and exit workflow for handling EILDV.

Disposal Plan: Decontamination and Waste Management

All materials and waste generated from work with EILDV must be decontaminated before disposal.[7] The primary methods of decontamination are autoclaving and chemical disinfection.[8]

Table 3: Decontamination and Disposal Procedures for EILDV

Waste TypeDecontamination MethodDisposal Procedure
Liquid Waste Add sodium hypochlorite (B82951) to a final concentration of 10% and allow a contact time of at least 30 minutes.[9]Dispose of down the sanitary sewer after decontamination.[9]
Solid Waste (non-sharps) Place in autoclavable biohazard bags.[9] Autoclave at 121°C for a minimum of 30 minutes.[8]Dispose of in regulated medical waste containers after autoclaving.
Sharps Place in a puncture-resistant, leak-proof sharps container.Autoclave the sealed sharps container before disposal as regulated medical waste.
Reusable Equipment Autoclave or surface decontaminate with an appropriate disinfectant (e.g., 10% bleach solution, 70% ethanol).Clean and store after decontamination.

The following diagram illustrates the decision-making process for EILDV waste disposal.

EILDV_Disposal_Plan Start EILDV Contaminated Waste Is_Liquid Liquid Waste? Start->Is_Liquid Is_Sharps Sharps? Is_Liquid->Is_Sharps No Chem_Decon Chemical Decontamination (10% Bleach, 30 min) Is_Liquid->Chem_Decon Yes Solid_Waste Solid (Non-Sharps) Waste Is_Sharps->Solid_Waste No Sharps_Container Place in Sharps Container Is_Sharps->Sharps_Container Yes Autoclave_Bag Place in Autoclavable Bag Solid_Waste->Autoclave_Bag Sewer_Disposal Dispose via Sanitary Sewer Chem_Decon->Sewer_Disposal Autoclave Autoclave Sharps_Container->Autoclave Autoclave_Bag->Autoclave Medical_Waste Dispose as Regulated Medical Waste Autoclave->Medical_Waste

Caption: Decision tree for the safe disposal of EILDV-contaminated materials.

References

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Reactant of Route 1
EILDV (human, bovine, rat)
Reactant of Route 2
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.